Product packaging for (1013C)decanoic acid(Cat. No.:CAS No. 287111-32-4)

(1013C)decanoic acid

Cat. No.: B3334042
CAS No.: 287111-32-4
M. Wt: 173.26 g/mol
InChI Key: GHVNFZFCNZKVNT-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1013C)decanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 173.26 g/mol. The purity is usually 95%.
The exact mass of the compound Decanoic acid-10-13C is 173.149684712 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B3334042 (1013C)decanoic acid CAS No. 287111-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1013C)decanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745810
Record name (10-~13~C)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-32-4
Record name Decanoic-10-13C acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287111-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10-~13~C)Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-32-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 10-Hydroxy-2-decenoic Acid (10H2DA): Synthesis, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query specified "(1013C)decanoic acid," which is not a recognized chemical compound. Based on the context and common derivatives, this guide focuses on the scientifically significant and structurally related molecule, 10-Hydroxy-2-decenoic acid (10H2DA) , a major bioactive component of royal jelly.

This technical whitepaper provides a comprehensive overview of 10-Hydroxy-2-decenoic acid (10H2DA), including its chemical structure, synthesis methodologies, and biological activities. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of related pathways.

Chemical Structure and Properties of 10H2DA

10-Hydroxy-2-decenoic acid is an unsaturated hydroxy fatty acid that is a principal and unique component of royal jelly, the exclusive food of queen honeybees. Its structure consists of a ten-carbon chain with a hydroxyl group at the C10 position and a carbon-carbon double bond between C2 and C3, typically in the trans configuration.

Table 1: Physicochemical Properties of 10-Hydroxy-2-decenoic Acid (10H2DA)

PropertyValue
Chemical Formula C₁₀H₁₈O₃
Molar Mass 186.25 g/mol
Appearance White crystalline solid
Melting Point 63-64 °C
Boiling Point 273.9 °C at 760 mmHg (Predicted)
Solubility Soluble in ethanol, methanol, DMSO.
IUPAC Name (E)-10-hydroxydec-2-enoic acid
CAS Number 765-01-5

Synthesis of 10-Hydroxy-2-decenoic Acid (10H2DA)

The synthesis of 10H2DA can be achieved through various chemical routes. One common and effective method involves the Wittig reaction, starting from more readily available precursors. Below is a representative synthetic workflow and a detailed experimental protocol.

A 8-Bromooctan-1-ol B Protection of Hydroxyl Group (e.g., with DHP) A->B DHP, PTSA C 8-(Tetrahydro-2H-pyran-2-yloxy)octan-1-ol B->C D Oxidation (e.g., PCC or Swern) C->D PCC E 8-(Tetrahydro-2H-pyran-2-yloxy)octanal D->E F Wittig Reaction (with Ph3P=CHCO2Et) E->F Ph3P=CHCO2Et G Ethyl (E)-10-(tetrahydro-2H-pyran-2-yloxy)dec-2-enoate F->G H Deprotection (e.g., acidic hydrolysis) G->H aq. HCl I Ethyl (E)-10-hydroxydec-2-enoate H->I J Saponification (e.g., LiOH or NaOH) I->J LiOH, THF/H2O K (E)-10-Hydroxydec-2-enoic acid (10H2DA) J->K

Caption: A representative chemical synthesis workflow for 10H2DA via a Wittig reaction pathway.

A multi-step synthesis can be performed starting from 8-bromooctan-1-ol.

  • Protection of the Hydroxyl Group: 8-Bromooctan-1-ol (1 equivalent) is dissolved in dichloromethane (DCM). 3,4-Dihydro-2H-pyran (DHP, 1.2 equivalents) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) are added. The reaction is stirred at room temperature for 4-6 hours until completion is confirmed by Thin Layer Chromatography (TLC). The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the THP-protected alcohol.

  • Formation of the Aldehyde: The protected alcohol is dissolved in DCM, and pyridinium chlorochromate (PCC, 1.5 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the solvent is evaporated to yield the corresponding aldehyde.

  • Wittig Reaction: To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dry tetrahydrofuran (THF), the aldehyde from the previous step is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the α,β-unsaturated ester.

  • Deprotection and Saponification: The ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is then acidified with 1M HCl to pH ~3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography to yield pure (E)-10-hydroxydec-2-enoic acid (10H2DA).

Table 2: Representative Yields for 10H2DA Synthesis Steps

StepTypical Yield (%)
Hydroxyl Protection >95%
Oxidation 80-90%
Wittig Reaction 70-85%
Deprotection & Saponification 85-95%
Overall Yield 45-65%

Biological Activities and Signaling Pathways

10H2DA exhibits a wide range of biological activities, making it a molecule of significant interest in drug development. Its effects include anti-inflammatory, anti-tumor, neuroprotective, and immunomodulatory properties.

10H2DA has been shown to promote neurogenesis by activating TrkB, the receptor for brain-derived neurotrophic factor (BDNF). This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Cellular Response H2DA 10H2DA TrkB TrkB Receptor H2DA->TrkB binds & activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB regulates MAPK->CREB Gene Gene Expression CREB->Gene promotes Response Neuronal Differentiation & Survival Gene->Response

Caption: Signaling pathway of 10H2DA-induced neurogenesis via TrkB receptor activation.

Table 3: Summary of Reported Biological Activities of 10H2DA

Biological ActivityModel SystemEffective Concentration RangeKey Findings
Neurogenesis Primary rat cortical neurons10-100 µMPromotes neuronal differentiation via TrkB/ERK/CREB pathway.
Anti-inflammatory LPS-stimulated RAW 264.7 macrophages50-200 µMInhibits production of NO and pro-inflammatory cytokines.
Anti-tumor Human colon cancer cells (HCT-116)100-400 µMInduces apoptosis and inhibits cell proliferation.
Immunomodulatory Human peripheral blood mononuclear cells25-100 µMModulates T-cell activation and cytokine production.
Skin Health Human keratinocytes0.1-1 mMIncreases collagen production and cell migration.

This guide provides a foundational understanding of 10-Hydroxy-2-decenoic acid, offering valuable insights for researchers exploring its therapeutic potential. The detailed protocols and compiled data serve as a practical resource for initiating further investigation into this fascinating and versatile molecule.

In Vivo Metabolic Pathways of Decanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a ten-carbon saturated fatty acid, plays a significant role in various physiological and pathological processes. Its unique metabolic features as a medium-chain fatty acid (MCFA) distinguish it from long-chain fatty acids, influencing its absorption, transport, and catabolism. This technical guide provides an in-depth overview of the in vivo metabolic pathways of decanoic acid, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.

Core Metabolic Fates of Decanoic Acid

Once absorbed, decanoic acid is rapidly transported to the liver via the portal vein. Unlike long-chain fatty acids, it does not typically require chylomicron formation for transport and can cross the inner mitochondrial membrane independently of the carnitine shuttle, although its oxidation is enhanced by it. The primary metabolic fates of decanoic acid are:

  • Mitochondrial β-Oxidation: The principal pathway for energy production from decanoic acid.

  • Peroxisomal β-Oxidation: An alternative oxidative pathway, particularly for chain-shortening.

  • ω-Oxidation: A minor but important pathway involving the oxidation of the terminal methyl group.

Quantitative Data Presentation

While comprehensive pharmacokinetic data for decanoic acid in humans is limited, studies in animal models provide valuable insights into its in vivo behavior. The following table summarizes key pharmacokinetic parameters.

ParameterSpeciesDose & RouteCmaxTmaxAUCHalf-life (t½)ClearanceReference
Oral Bioavailability Rat25 mg/kg (Oleanolic Acid Co-administered)66-74 ng/mLN/A5.4-5.9 µg·min/mL41.9-52.7 min28.6-33.0 mL/min/kg[1]
Plasma Concentration HumanFasting< 0.1 µmol/LN/AN/AN/AN/A
Plasma Concentration HumanNon-fasting0.4 ± 0.1 to 0.9 ± 0.3 µmol/LN/AN/AN/AN/A

Note: The data for rats represents the pharmacokinetics of a co-administered compound (oleanolic acid) with decanoic acid potentially acting as an absorption enhancer, and may not solely reflect the pharmacokinetics of decanoic acid itself. Human plasma concentrations are highly dependent on dietary intake.

Signaling and Metabolic Pathways

Activation and Transport of Decanoic Acid

Before entering oxidative pathways, decanoic acid must be activated to its coenzyme A (CoA) derivative, decanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase AMP_PPi AMP + PPi CoA CoA-SH CoA->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->AMP_PPi Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA

Activation of Decanoic Acid to Decanoyl-CoA.
Mitochondrial β-Oxidation of Decanoyl-CoA

This is a cyclical four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.

cluster_Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Decanoyl_CoA Decanoyl-CoA (C10) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decanoyl_CoA->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FADH2 FADH₂ Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase FAD FAD FAD->Acyl_CoA_Dehydrogenase L_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase L_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase H2O_in H₂O H2O_in->Enoyl_CoA_Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH NADH + H⁺ Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase NAD NAD⁺ NAD->Hydroxyacyl_CoA_Dehydrogenase Octanoyl_CoA Octanoyl-CoA (C8) Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Octanoyl_CoA->Acyl_CoA_Dehydrogenase Next Cycle CoA_in CoA-SH CoA_in->Thiolase

One cycle of mitochondrial β-oxidation of decanoyl-CoA.
Peroxisomal β-Oxidation

Peroxisomes also perform β-oxidation, which is particularly important for very long-chain fatty acids. For medium-chain fatty acids like decanoic acid, it serves as an alternative pathway. A key difference is the first step, where acyl-CoA oxidase produces H₂O₂ instead of FADH₂.

cluster_Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Decanoyl_CoA_p Decanoyl-CoA (C10) Acyl_CoA_Oxidase Acyl-CoA Oxidase Decanoyl_CoA_p->Acyl_CoA_Oxidase Trans_Enoyl_CoA_p trans-Δ²-Enoyl-CoA Acyl_CoA_Oxidase->Trans_Enoyl_CoA_p H2O2 H₂O₂ Acyl_CoA_Oxidase->H2O2 Bifunctional_Enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) Trans_Enoyl_CoA_p->Bifunctional_Enzyme O2_in O₂ O2_in->Acyl_CoA_Oxidase Ketoacyl_CoA_p β-Ketoacyl-CoA Bifunctional_Enzyme->Ketoacyl_CoA_p Peroxisomal_Thiolase Peroxisomal Thiolase Ketoacyl_CoA_p->Peroxisomal_Thiolase Octanoyl_CoA_p Octanoyl-CoA (C8) Peroxisomal_Thiolase->Octanoyl_CoA_p Acetyl_CoA_p Acetyl-CoA Peroxisomal_Thiolase->Acetyl_CoA_p

Peroxisomal β-oxidation of decanoyl-CoA.
ω-Oxidation

This pathway occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (ω) carbon of the fatty acid.

cluster_Omega_Oxidation ω-Oxidation Decanoic_Acid_o Decanoic Acid Mixed_Function_Oxidase Mixed-Function Oxidase (CYP450) Decanoic_Acid_o->Mixed_Function_Oxidase NADP_H2O NADP⁺ + H₂O Mixed_Function_Oxidase->NADP_H2O Hydroxy_Decanoic_Acid 10-Hydroxydecanoic Acid Mixed_Function_Oxidase->Hydroxy_Decanoic_Acid NADPH_O2 NADPH + H⁺ + O₂ NADPH_O2->Mixed_Function_Oxidase Alcohol_Dehydrogenase Alcohol Dehydrogenase Hydroxy_Decanoic_Acid->Alcohol_Dehydrogenase NADH_o1 NADH + H⁺ Alcohol_Dehydrogenase->NADH_o1 Decanedioic_Acid_Aldehyde Decanedioic Acid Semialdehyde Alcohol_Dehydrogenase->Decanedioic_Acid_Aldehyde NAD_o1 NAD⁺ NAD_o1->Alcohol_Dehydrogenase Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Decanedioic_Acid_Aldehyde->Aldehyde_Dehydrogenase NADH_o2 NADH + H⁺ Aldehyde_Dehydrogenase->NADH_o2 Decanedioic_Acid Decanedioic Acid Aldehyde_Dehydrogenase->Decanedioic_Acid NAD_o2 NAD⁺ NAD_o2->Aldehyde_Dehydrogenase

The ω-oxidation pathway of decanoic acid.

Experimental Protocols

Quantification of Decanoic Acid in Plasma by GC-MS

This protocol outlines the general steps for the extraction and quantification of decanoic acid from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated decanoic acid)

  • Methanol, HCl, Iso-octane

  • Derivatization agent (e.g., pentafluorobenzyl bromide)

  • GC-MS system

Procedure:

  • Sample Preparation: To a known volume of plasma, add a known amount of the internal standard.

  • Extraction: Acidify the sample with HCl and extract the fatty acids with iso-octane.

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acid residue to a volatile ester (e.g., pentafluorobenzyl ester).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification: Create a standard curve using known concentrations of decanoic acid and the internal standard. Calculate the concentration of decanoic acid in the sample by comparing its peak area to that of the internal standard and the standard curve.

In Vivo Fatty Acid Oxidation Measurement

This protocol describes a method to measure the in vivo oxidation of decanoic acid using a radiolabeled tracer.

Materials:

  • ¹⁴C-labeled decanoic acid

  • Experimental animals (e.g., mice or rats)

  • Metabolic cages equipped for CO₂ collection

  • Scintillation counter

Procedure:

  • Animal Preparation: Acclimate animals to metabolic cages.

  • Tracer Administration: Administer a known dose of ¹⁴C-labeled decanoic acid to the animals (e.g., via oral gavage or intravenous injection).

  • CO₂ Collection: Place the animals in metabolic cages and collect expired air at specified time intervals. Trap the ¹⁴CO₂ in a scintillation cocktail or an appropriate trapping solution.

  • Radioactivity Measurement: Measure the radioactivity of the collected samples using a scintillation counter.

  • Data Analysis: Calculate the rate of ¹⁴CO₂ production over time to determine the rate of decanoic acid oxidation.

Animal Experimental Animal Metabolic_Cage Metabolic Cage Animal->Metabolic_Cage Tracer ¹⁴C-Decanoic Acid Administration Tracer->Animal CO2_Collection ¹⁴CO₂ Collection Metabolic_Cage->CO2_Collection Scintillation_Counting Scintillation Counting CO2_Collection->Scintillation_Counting Data_Analysis Data Analysis (Oxidation Rate) Scintillation_Counting->Data_Analysis

Workflow for in vivo fatty acid oxidation measurement.

Conclusion

The in vivo metabolism of decanoic acid is a multifaceted process dominated by mitochondrial β-oxidation for energy production. Peroxisomal β-oxidation and ω-oxidation provide alternative catabolic routes. Its rapid absorption and metabolism distinguish it from long-chain fatty acids, making it a molecule of significant interest in nutrition, metabolic research, and drug development. The experimental protocols provided herein offer a framework for the quantitative analysis of decanoic acid metabolism in vivo. Further research is warranted to fully elucidate the quantitative aspects of its pharmacokinetics in humans.

References

The Biological Role of (10R)-hydroxy-2-decenoic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(10R)-hydroxy-2-decenoic acid (10H2DA) , a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological roles of 10H2DA in cellular metabolism, with a particular focus on its impact on key signaling pathways and metabolic processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning the therapeutic potential of 10H2DA.

Modulation of Cellular Metabolism

10H2DA plays a crucial role in regulating cellular energy homeostasis, primarily through its influence on glucose and fatty acid metabolism. A key target of 10H2DA is the 5' AMP-activated protein kinase (AMPK) , a central regulator of cellular energy status.

AMPK Activation and Glucose Homeostasis

10H2DA has been shown to activate AMPK in various cell types, including skeletal muscle cells. This activation is, at least in part, mediated by the upstream kinase Ca²⁺/calmodulin-dependent kinase kinase β (CaMKKβ) and appears to be independent of changes in the cellular AMP:ATP ratio, a classical activator of AMPK. The activation of AMPK by 10H2DA triggers a cascade of events that enhance glucose uptake and metabolism. One of the key downstream effects is the increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into cells.

The long-term administration of 10H2DA has been demonstrated to improve hyperglycemia and insulin resistance in animal models of type 2 diabetes. This effect is associated with a significant increase in the expression of phosphorylated AMPK (pAMPK) in skeletal muscles. Furthermore, 10H2DA treatment has been linked to a significant increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α) mRNA in skeletal muscle, a master regulator of mitochondrial biogenesis and energy metabolism.

Fatty Acid Metabolism

Beyond its effects on glucose metabolism, 10H2DA also influences fatty acid metabolism. Proteomic analyses have revealed that 10H2DA can upregulate proteins involved in fatty acid degradation. By activating AMPK, 10H2DA can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation.

Impact on Cellular Signaling Pathways

10H2DA exerts its pleiotropic effects by modulating a range of intracellular signaling pathways beyond AMPK. These include pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling

10H2DA has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This anti-inflammatory effect is mediated, at least in part, through the interaction of 10H2DA with the free fatty acid receptor 4 (FFAR4) . The binding of 10H2DA to FFAR4 on osteoclasts has been shown to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of NF-κB signaling. This leads to the attenuation of the induction of nuclear factor of activated T cells c1 (NFATc1), a key transcription factor for osteoclastogenesis.

JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also modulated by 10H2DA. Studies have shown that 10H2DA can prevent the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) by mediating the JNK signaling pathway.

TGF-β1 Signaling

While the direct interaction of 10H2DA with the transforming growth factor-beta 1 (TGF-β1) signaling pathway is less characterized, its broad effects on cellular processes such as proliferation and inflammation suggest potential cross-talk with this critical pathway. Further research is needed to elucidate the precise mechanisms of this interaction.

Data Presentation

Quantitative Data on Cellular Effects

The following table summarizes the quantitative data on the effects of 10H2DA on various cellular parameters.

ParameterCell Line/ModelConcentration/DoseEffectReference
Cell Viability (IC50) SU-DHL-2 (human B-cell lymphoma)496.8 µg/mLInhibition of cell survival[1][2]
LO2 (normal human liver)~1000 µg/mLNo significant cytotoxicity[1][2]
HSF (human skin fibroblast)>1000 µg/mLNo significant cytotoxicity[1][2]
Blood Glucose Levels KK-Ay mice (obese/diabetic)3 mg/kg body weight (4 weeks)Significantly decreased at 0, 90, and 120 min during OGTT
pAMPK Expression Skeletal muscle of KK-Ay mice3 mg/kg body weight (4 weeks)Significantly higher than vehicle-treated
PGC-1α mRNA Expression Skeletal muscle of KK-Ay mice3 mg/kg body weight (4 weeks)Significant increase compared to vehicle-treated

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for pAMPK/AMPK Ratio

Objective: To determine the effect of 10H2DA on the phosphorylation of AMPK.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-pAMPKα (Thr172), rabbit anti-AMPKα

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: Treat cells with the desired concentrations of 10H2DA for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAMPKα and total AMPKα (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Perform densitometric analysis of the bands to determine the pAMPK/AMPK ratio.[3][4][5][6][7]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 10H2DA on different cell lines and calculate the IC50 value.

Materials:

  • 96-well plates

  • Cell culture medium

  • 10H2DA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of, for example, 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 10H2DA (e.g., 0-1000 µg/mL) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of 10H2DA that inhibits cell growth by 50%).

Quantitative Real-Time PCR (qRT-PCR) for PGC-1α Expression

Objective: To quantify the effect of 10H2DA on the mRNA expression of PGC-1α.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

  • Primers for PGC-1α and a housekeeping gene (e.g., GAPDH or β-actin)

Primer Sequences for mouse PGC-1α:

  • Forward: 5'-AATGCAGCGGTCTTAGCACT-3'

  • Reverse: 5'-TTTCTGTGGGTTTGGTGTGA-3'

Protocol:

  • RNA Extraction: Treat cells or tissues with 10H2DA. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers for PGC-1α and the housekeeping gene, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using appropriate thermal cycling conditions.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of PGC-1α mRNA normalized to the housekeeping gene using the ΔΔCt method.[7][8]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 10H2DA.

AMPK_Activation cluster_AMPK HDA 10H2DA Ca_Influx ↑ Intracellular Ca²⁺ HDA->Ca_Influx CaMKKb CaMKKβ Ca_Influx->CaMKKb AMPK AMPK CaMKKb->AMPK Phosphorylates pAMPK pAMPK (Active) GLUT4 GLUT4 Translocation pAMPK->GLUT4 PGC1a ↑ PGC-1α Expression pAMPK->PGC1a Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

10H2DA-mediated activation of the AMPK signaling pathway.

NFkB_Inhibition HDA 10H2DA FFAR4 FFAR4 HDA->FFAR4 Binds to NFkB_Activation NF-κB Activation FFAR4->NFkB_Activation Inhibits RANKL RANKL RANKL->NFkB_Activation Induces NFATc1 ↓ NFATc1 Induction NFkB_Activation->NFATc1 Osteoclastogenesis ↓ Osteoclastogenesis NFATc1->Osteoclastogenesis

Inhibition of NF-κB signaling by 10H2DA via the FFAR4 receptor.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of 10H2DA on cellular metabolism.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Analysis Analysis cluster_Data Data Interpretation Cell_Seeding Cell Seeding HDA_Treatment 10H2DA Treatment (Various Concentrations & Times) Cell_Seeding->HDA_Treatment Viability Cell Viability Assay (e.g., MTT) HDA_Treatment->Viability Western Western Blot (e.g., pAMPK/AMPK) HDA_Treatment->Western qPCR qRT-PCR (e.g., PGC-1α) HDA_Treatment->qPCR IC50 IC50 Determination Viability->IC50 Protein_Quant Protein Expression Quantification Western->Protein_Quant Gene_Quant Gene Expression Quantification qPCR->Gene_Quant

General experimental workflow for studying 10H2DA's cellular effects.

Conclusion

(10R)-hydroxy-2-decenoic acid is a multifaceted bioactive lipid with significant potential for therapeutic applications, particularly in the context of metabolic disorders. Its ability to modulate key signaling pathways such as AMPK and NF-κB provides a molecular basis for its observed effects on glucose and fatty acid metabolism, as well as its anti-inflammatory properties. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further investigate the biological roles of 10H2DA and explore its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate the intricate molecular mechanisms of 10H2DA and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Crystalline (10¹³C)Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decanoic acid, a saturated fatty acid with a 10-carbon backbone, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and chemical manufacturing. Its isotopically labeled form, (10¹³C)decanoic acid, serves as a crucial tool in metabolic research and drug development for tracing the absorption, distribution, metabolism, and excretion (ADME) of medium-chain fatty acids. This guide provides a comprehensive overview of the core physicochemical properties of crystalline decanoic acid, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical characteristics of decanoic acid are fundamental to its behavior in both biological and chemical systems. These properties are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative physicochemical properties of crystalline decanoic acid.

Table 1: General and Thermal Properties

PropertyValueReference
Molecular FormulaC₁₀H₂₀O₂-
Molar Mass172.26 g/mol -
Melting Point31.6 °C (304.75 K)
Boiling Point270 °C (543.15 K)
Density0.908 g/cm³
Enthalpy of Fusion37.3 kJ/mol

Table 2: Crystal Structure and Polymorphism

PropertyValueReference
Crystal SystemTriclinic
Space GroupP-1
Polymorphic FormsC, A', A₁

Table 3: Solubility

SolventSolubilityReference
Water0.15 g/L at 20 °C
EthanolSoluble
Diethyl EtherSoluble

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of decanoic acid. The following sections outline the protocols for key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion.

Methodology:

  • A small, accurately weighed sample of crystalline decanoic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

  • The enthalpy of fusion is calculated by integrating the area under the melting peak.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify polymorphic forms.

Methodology:

  • A finely powdered sample of crystalline decanoic acid is prepared and mounted on a sample holder.

  • The sample is placed in an X-ray diffractometer.

  • A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to determine the lattice parameters and space group of the crystal structure.

  • Different polymorphic forms will exhibit distinct diffraction patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and study intermolecular interactions.

Methodology:

  • A small amount of the crystalline decanoic acid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • The sample is placed in the FTIR spectrometer.

  • An infrared beam is passed through the sample.

  • The absorbance or transmittance of the infrared radiation is measured as a function of wavenumber.

  • The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in decanoic acid (e.g., C=O stretch of the carboxylic acid, O-H stretch).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of crystalline decanoic acid.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation sample Crystalline (10¹³C)Decanoic Acid dsc Differential Scanning Calorimetry (DSC) sample->dsc xrd X-ray Diffraction (XRD) sample->xrd ftir FTIR Spectroscopy sample->ftir solubility Solubility Studies sample->solubility thermal Thermal Properties (Melting Point, Enthalpy) dsc->thermal structure Crystal Structure & Polymorphism xrd->structure functional Functional Groups & Bonding ftir->functional solubility_data Solubility Profile solubility->solubility_data

Caption: Experimental workflow for physicochemical characterization.

Signaling Pathway

Decanoic acid, as a medium-chain fatty acid, can influence cellular signaling. One notable interaction is with the G-protein coupled receptor GPR84, which is involved in inflammatory responses.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular decanoic_acid Decanoic Acid gpr84 GPR84 Receptor decanoic_acid->gpr84 Binds to g_protein G Protein Activation gpr84->g_protein downstream Downstream Signaling Cascades g_protein->downstream response Inflammatory Response downstream->response

Caption: Decanoic acid interaction with the GPR84 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of crystalline decanoic acid, serving as a valuable resource for its application in research and development. While the data presented is primarily for the unlabeled form, it offers a strong predictive basis for the behavior of (10¹³C)decanoic acid. The detailed experimental protocols and visual workflows aim to facilitate the practical application of this knowledge in a laboratory setting. Further research into the specific properties of the isotopically labeled compound is warranted to fully elucidate any subtle differences.

A Technical Guide to the Research Applications of (10-¹³C)Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Literature Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the research involving (10-¹³C)decanoic acid, a stable isotope-labeled medium-chain fatty acid. The notation "(1013C)decanoic acid" is a synonym for decanoic acid labeled with carbon-13 at the tenth carbon position[1]. This document details its primary application as a metabolic tracer, summarizes key quantitative findings, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: Metabolism of Decanoic Acid

Decanoic acid is a 10-carbon saturated fatty acid, also known as capric acid[2]. As a medium-chain fatty acid (MCFA), it is metabolized differently from long-chain fatty acids (LCFAs). Upon absorption, MCFAs are transported directly to the liver via the portal vein[3]. A key feature of their metabolism is their ability to enter the mitochondria for β-oxidation largely independent of the carnitine shuttle system, which is the rate-limiting step for LCFAs[3][4].

In the mitochondrial matrix, decanoic acid undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂[5][6][7]. The resulting acetyl-CoA can then enter the citric acid cycle (TCA cycle) for complete oxidation to CO₂ and water, generating ATP[7]. The use of ¹³C-labeled decanoic acid allows researchers to trace the path of the labeled carbon atoms through these metabolic conversions.

Beta_Oxidation_Pathway cluster_Mitochondria Mitochondrial Matrix Decanoic_Acid (10-¹³C)Decanoic Acid (C10) Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ²-Enoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA (C8) Ketoacyl_CoA->Octanoyl_CoA Ketoacyl-CoA Thiolase Acetyl_CoA ¹³C-Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Beta_Oxidation_Cycle β-Oxidation Cycle Octanoyl_CoA->Beta_Oxidation_Cycle Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Outside Cytosol Outside->Decanoic_Acid Carnitine-Independent Transport

Caption: Mitochondrial β-Oxidation of (10-¹³C)Decanoic Acid.

Applications in Metabolic Research & Quantitative Data

The primary utility of ¹³C-labeled decanoic acid is for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the flow of carbon through metabolic pathways[8]. By introducing a ¹³C-labeled substrate and measuring the distribution of the ¹³C label in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can calculate the rates (fluxes) of various reactions[8][9].

Key Research Areas:

  • Tissue-Specific Energy Metabolism: Studies have shown that the liver and kidneys can oxidize MCFAs independently of carnitine, while the heart and skeletal muscle show a greater dependence on the carnitine shuttle[3].

  • Neurometabolism: Research has demonstrated that astrocytes can metabolize MCFAs like octanoic and decanoic acid to produce glutamine, which is then supplied to neurons for the synthesis of the neurotransmitter GABA[10].

  • Placental Lipid Transport: Using ¹³C-labeled fatty acids, researchers have investigated how the human placenta processes different fatty acids. These studies help in understanding fetal development and the impact of maternal metabolic health[11].

  • Disease Modeling: ¹³C-MFA is widely used to study metabolic reprogramming in diseases like cancer and inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where the first step of β-oxidation is impaired[4][5].

Quantitative Data Summary:

The following tables summarize representative quantitative data from studies utilizing fatty acid tracers.

Table 1: Fatty Acid Incorporation in Placental Lipids [11]
¹³C-Labeled Fatty Acid Primary Lipid Class Destination % of Total Labeled Lipids
¹³C-Palmitic Acid (LCFA)Phosphatidylcholines (PC)74%
¹³C-Oleic Acid (LCFA)Triacylglycerols (TAG) & PC53% & 45%
¹³C-Docosahexaenoic Acid (LCFA)Triacylglycerols (TAG)>50%
This table illustrates how different fatty acids are partitioned into various lipid storage and structural pools within the placenta.
Table 2: Metabolic Flux Calculation Parameters [12]
Parameter Formula
Rate of Appearance (Ra) of SubstrateRa (µmol/kg/min) = [(Ei / Ep) - 1] x I
Free Fatty Acid (FFA) OxidationFFA ox (µmol/kg/min) = (Eb x VCO₂) / (Ep x k x % palmitate)
Where: Ei = Enrichment of infusate, Ep = Enrichment in plasma, I = Infusion rate, Eb = Enrichment of breath CO₂, VCO₂ = Ventilation rate, k = bicarbonate retention factor.

Experimental Protocols: ¹³C-Tracer Studies

Conducting a successful metabolic tracer study with ¹³C-decanoic acid involves several critical steps, from sample preparation to data analysis.

Detailed Methodology:

  • Tracer Preparation: ¹³C-decanoic acid is typically complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous cell culture media or for infusion in animal models. Stock solutions are prepared and stored at -80°C[11].

  • Experimental System:

    • Cell Culture: Cells (e.g., hepatocytes, astrocytes, cancer cell lines) are cultured to a desired confluency. The standard medium is then replaced with a medium containing the ¹³C-decanoic acid tracer for a defined period (e.g., 3 to 72 hours) to achieve isotopic steady state[13][14].

    • Animal Models: For in vivo studies, the tracer is administered via infusion or gavage. Blood and breath samples are collected at baseline and at set intervals (e.g., 0, 60, 70, 80, 90 minutes)[12][15].

  • Metabolite Extraction:

    • Cells: Metabolism is rapidly quenched by flash-freezing the cells in liquid nitrogen. Metabolites are then extracted using a cold solvent mixture, typically acetonitrile:methanol:water[15].

    • Tissues: Tissues are freeze-clamped immediately upon harvesting to halt metabolic activity. The frozen tissue is then pulverized for extraction[15].

    • Plasma/Serum: Blood is collected and centrifuged to separate plasma or serum, which is then stored at -80°C[15].

  • Analytical Measurement:

    • Mass Spectrometry (MS): The isotopic enrichment of metabolites is measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[8][11]. These techniques separate the metabolites and measure the mass distribution of their fragments, revealing the extent of ¹³C incorporation.

    • Data Analysis: The resulting mass isotopomer distributions (MIDs) are analyzed to calculate metabolic fluxes by fitting the data to a metabolic network model[8][9].

Experimental_Workflow cluster_Prep 1. Preparation cluster_Exp 2. Experiment cluster_Sample 3. Sampling & Quenching cluster_Analysis 4. Analysis Tracer_Prep Prepare ¹³C-Decanoic Acid-BSA Complex Cell_Culture Cell Culture Incubation or Animal Infusion Tracer_Prep->Cell_Culture Quench Flash Freeze Cells/Tissues (Liquid N₂) Cell_Culture->Quench Extract Metabolite Extraction (Cold Solvents) Quench->Extract LCMS LC-MS/MS or GC-MS Analysis Extract->LCMS Data Measure Mass Isotopomer Distributions LCMS->Data Flux Metabolic Flux Calculation Data->Flux

Caption: General Workflow for a ¹³C-Decanoic Acid Tracer Study.

Signaling Pathways and Therapeutic Relevance

Beyond its role as a metabolic substrate, decanoic acid has direct biological activities, some of which may contribute to the therapeutic effects of the ketogenic diet.

PPARG Activation: Decanoic acid has been identified as a direct ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor that is a master regulator of fatty acid storage and glucose metabolism[16]. Drugs targeting PPARG are used to treat hyperglycemia and dyslipidemia[16]. Studies have shown that decanoic acid binds to and partially activates PPARG without inducing adipogenesis (fat cell formation), a side effect of some antidiabetic drugs. In diabetic mouse models, treatment with decanoic acid improved glucose sensitivity and lipid profiles without causing weight gain[16]. This suggests that decanoic acid could be a template for designing safer PPARG-based therapies[16].

PPARG_Signaling cluster_Cell Adipocyte / Hepatocyte cluster_Nucleus Nucleus cluster_Effects Metabolic Outcomes DA Decanoic Acid PPARG PPARG (Nuclear Receptor) DA->PPARG Binds & Partially Activates Complex PPARG-RXR Heterodimer PPARG->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Glucose Improved Glucose Metabolism Target_Genes->Glucose Lipid Regulated Lipid Storage Target_Genes->Lipid Adipogenesis No Adipogenesis Target_Genes->Adipogenesis

Caption: Decanoic Acid Interaction with the PPARG Signaling Pathway.

References

discovery and history of (1013C)decanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings

Possible Interpretations and Next Steps

The designation "(1013C)" is non-standard and its meaning is unclear from available resources. Several possibilities exist for this term:

  • Typographical Error: The name may contain a typographical error. Potential intended subjects could include modified or substituted forms of decanoic acid.

  • Internal or Proprietary Code: This designation could be an internal code used within a specific research institution or company for a novel compound that is not yet disclosed in public literature.

  • Misinterpretation of Data: The name might have arisen from a misinterpretation of experimental data or a non-standard abbreviation.

Without a correct and recognized chemical name or structure, it is not possible to provide an in-depth technical guide on the discovery, history, experimental protocols, and biological pathways as requested.

Recommendation

To proceed with this request, please verify the exact name and, if possible, provide a chemical structure, CAS number, or a reference to a publication where this compound is mentioned. With more specific information, a thorough and accurate guide can be developed.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (10¹³C)Decanoic Acid Versus Unlabeled Decanoic Acid: Properties, Applications, and Experimental Considerations

This technical guide provides a comprehensive comparison of the properties and applications of (10¹³C)decanoic acid and its unlabeled counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Core Properties: A Comparative Overview

Decanoic acid, also known as capric acid, is a saturated fatty acid with a ten-carbon chain.[1][2][3] It is naturally found in sources like coconut oil, palm kernel oil, and the milk of various mammals.[1][2] Unlabeled decanoic acid refers to the naturally occurring molecule, which is composed of the most common isotopes of its constituent atoms. In contrast, (10¹³C)decanoic acid is an isotopically labeled version where one or more carbon atoms are the heavier ¹³C isotope instead of the more abundant ¹²C. This isotopic substitution is the primary differentiator between the two molecules and is the basis for the use of labeled compounds in tracer studies.

While the fundamental chemical structure remains the same, the difference in isotopic composition leads to subtle variations in their physical and chemical properties. For most practical purposes and in routine analytical techniques such as gas-liquid chromatography and NMR spectroscopy, the properties of ¹³C-labeled fatty acids are considered identical to their unlabeled analogs.[4] However, the increased mass of ¹³C can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of bonds to the labeled carbon atom may proceed at a slightly slower rate.[5] This is due to the higher energy required to vibrate and break the stronger bond formed by the heavier isotope.[5]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of unlabeled decanoic acid. The properties of (10¹³C)decanoic acid are expected to be very similar, with the most significant difference being a slightly higher molecular weight depending on the number and position of the ¹³C atoms.

Table 1: Physical Properties of Unlabeled Decanoic Acid

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂[6]
Molecular Weight172.26 g/mol [7][8]
Melting Point31.5 °C (88.7 °F)[2][7]
Boiling Point268-270 °C (514-518 °F) at 760 mmHg[6][7]
Density0.893 g/mL at 25 °C[6][7]
Solubility in Water< 1 mg/mL at 18 °C[7][9]
AppearanceWhite crystalline solid[2][7]
OdorRancid[2][7]

Table 2: Chemical and Biological Properties of Unlabeled Decanoic Acid

PropertyDescriptionSource
Acidity (pKa)~4.9Inferred from general carboxylic acid properties
Biological RoleAntibacterial agent, anti-inflammatory agent, human metabolite, plant metabolite, algal metabolite.[1][7][1][7]
Metabolic FateUndergoes β-oxidation for energy production. It is a component of the ketogenic diet and can be converted to ketones in the liver.[1][10][1][10]

Experimental Applications of (10¹³C)Decanoic Acid

The primary utility of (10¹³C)decanoic acid lies in its application as a tracer in metabolic research. By introducing the labeled compound into a biological system, researchers can track the fate of the carbon atoms through various metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.

Experimental Protocol: Metabolic Flux Analysis using ¹³C-Labeled Fatty Acids

This generalized protocol outlines the key steps involved in a typical metabolic flux analysis experiment using ¹³C-labeled decanoic acid.

Objective: To trace the metabolic fate of decanoic acid in a cellular or organismal system.

Materials:

  • (10¹³C)Decanoic acid (position and extent of labeling will depend on the experimental goals)

  • Cell culture medium or animal model system

  • Instrumentation for metabolite extraction and analysis (e.g., liquid chromatography-mass spectrometry - LC-MS)

Methodology:

  • Preparation of Labeled Substrate: Prepare a stock solution of (10¹³C)decanoic acid, often complexed with bovine serum albumin (BSA) to facilitate its solubility and uptake in aqueous media.

  • Labeling Experiment:

    • For in vitro studies, replace the standard culture medium with a medium containing the (10¹³C)decanoic acid-BSA complex.

    • For in vivo studies, administer the labeled decanoic acid to the animal model through an appropriate route (e.g., oral gavage, intravenous injection).

  • Time-Course Sampling: Collect samples (cells, tissues, biofluids) at various time points to monitor the incorporation and transformation of the labeled carbon.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., using liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS Analysis: Analyze the extracted metabolites using LC-MS to separate and identify different molecular species. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label from decanoic acid.

  • Data Analysis: Analyze the mass isotopomer distribution in downstream metabolites to elucidate the active metabolic pathways and calculate metabolic fluxes.

Signaling and Metabolic Pathways

Decanoic acid is involved in several key metabolic and signaling pathways. The diagrams below, generated using the DOT language, illustrate some of these processes.

Fatty Acid β-Oxidation

// Nodes Decanoic_Acid [label="Decanoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decanoyl_CoA [label="Decanoyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Matrix", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_enoyl_CoA [label="trans-Δ²-Enoyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxyacyl_CoA [label="L-β-Hydroxyacyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ketoacyl_CoA [label="β-Ketoacyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Octanoyl_CoA [label="Octanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Decanoic_Acid -> Decanoyl_CoA [label=" Acyl-CoA\nSynthetase"]; Decanoyl_CoA -> Mitochondria [label=" Carnitine\nShuttle"]; Mitochondria -> Trans_enoyl_CoA; Trans_enoyl_CoA -> Hydroxyacyl_CoA [label=" Enoyl-CoA\nHydratase"]; Hydroxyacyl_CoA -> Ketoacyl_CoA [label=" Hydroxyacyl-CoA\nDehydrogenase"]; Ketoacyl_CoA -> Acetyl_CoA [label=" Thiolase"]; Ketoacyl_CoA -> Octanoyl_CoA [label=" Thiolase"]; Acetyl_CoA -> TCA_Cycle; Octanoyl_CoA -> Mitochondria [label=" Enters next\ncycle"];

// Invisible edges for layout {rank=same; Decanoic_Acid; Decanoyl_CoA;} {rank=same; Mitochondria; Trans_enoyl_CoA; Hydroxyacyl_CoA; Ketoacyl_CoA; Acetyl_CoA; Octanoyl_CoA; TCA_Cycle;} } केंद Caption: Overview of the fatty acid β-oxidation pathway for decanoic acid.

De Novo Fatty Acid Synthesis

// Nodes Acetyl_CoA_mito [label="Acetyl-CoA\n(Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate_mito [label="Citrate\n(Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate_cyto [label="Citrate\n(Cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetyl_CoA_cyto [label="Acetyl-CoA\n(Cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fatty_Acid_Synthase [label="Fatty Acid\nSynthase Complex", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Elongation Cycles\n(adding 2 carbons\nper cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Palmitate [label="Palmitate (16:0)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acetyl_CoA_mito -> Citrate_mito [label=" Citrate\nSynthase"]; Citrate_mito -> Citrate_cyto [label=" Citrate\nTransporter"]; Citrate_cyto -> Acetyl_CoA_cyto [label=" ATP-Citrate\nLyase"]; Acetyl_CoA_cyto -> Malonyl_CoA [label=" Acetyl-CoA\nCarboxylase"]; Malonyl_CoA -> Fatty_Acid_Synthase; Acetyl_CoA_cyto -> Fatty_Acid_Synthase; Fatty_Acid_Synthase -> Elongation; Elongation -> Palmitate; } केंद Caption: De novo fatty acid synthesis pathway, a potential fate for labeled carbons.

Decanoic Acid's Role in a Pro-inflammatory Pathway

// Nodes Hyperglycemia [label="Hyperglycemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gut_Dysbiosis [label="Gut Microbiota\nDysbiosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decanoic_Acid [label="Elevated\nDecanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th17_Differentiation [label="T Helper 17 (Th17)\nDifferentiation", fillcolor="#FBBC05", fontcolor="#202124"]; IL17A [label="Interleukin-17A\n(IL-17A) Production", fillcolor="#FBBC05", fontcolor="#202124"]; Osteoporosis [label="Osteoporosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hyperglycemia -> Gut_Dysbiosis; Gut_Dysbiosis -> Decanoic_Acid; Decanoic_Acid -> Th17_Differentiation; Th17_Differentiation -> IL17A; IL17A -> Osteoporosis; } केंद Caption: A proposed pathway linking decanoic acid to inflammation and osteoporosis.

Conclusion

References

A Technical Guide to the Natural Abundance of ¹³C Isotopes in Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the principles, methodologies, and applications related to the natural abundance of Carbon-13 (¹³C) in fatty acids. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic basis of ¹³C fractionation, presents quantitative data, outlines comprehensive experimental protocols, and explores the utility of this analysis in metabolic research.

Introduction: The Significance of ¹³C Natural Abundance

Carbon exists primarily as two stable isotopes: the highly abundant ¹²C (~98.9%) and the rare ¹³C (~1.1%). The ratio of these isotopes in a given molecule is not constant and varies based on the source of the carbon and the metabolic pathways it has undergone. This variation, known as isotopic fractionation, provides a powerful natural tracer for understanding biological processes.

In fatty acids, the ¹³C/¹²C ratio (often expressed in delta notation, δ¹³C) serves as an integrated signature of an organism's diet and its endogenous metabolic activity. Enzymes involved in lipid metabolism often discriminate against the heavier ¹³C isotope, leading to a depletion of ¹³C in the resulting fatty acid products compared to their precursor substrates. This phenomenon allows for the detailed investigation of metabolic fluxes, dietary history, and pathological alterations in lipid metabolism.

Principles of ¹³C Isotope Fractionation in Fatty Acids

The primary drivers of ¹³C variation in fatty acids are the carbon source at the base of the food web and subsequent enzymatic fractionation during metabolism.

  • Dietary Carbon Source: The most significant initial factor is the photosynthetic pathway of dietary plants. C3 plants (e.g., wheat, rice, soy), which use the Calvin cycle, discriminate more against ¹³C during CO₂ fixation, resulting in tissues and fatty acids with more negative δ¹³C values (typically -28‰ to -38‰). In contrast, C4 plants (e.g., corn, sugarcane), which use the Hatch-Slack pathway, exhibit less discrimination, leading to less negative δ¹³C values in their lipids (typically -10‰ to -16‰). This fundamental difference is propagated through the food chain.

  • Metabolic Fractionation: During de novo fatty acid synthesis, the enzyme Acetyl-CoA carboxylase (ACC) shows a kinetic isotope effect, preferentially using ¹²C-containing acetyl-CoA to form malonyl-CoA. This results in newly synthesized fatty acids, such as palmitate (C16:0), being depleted in ¹³C relative to the bulk carbon in the diet. Further elongation and desaturation steps can also introduce minor isotopic effects.

Quantitative Data: Natural Abundance of ¹³C in Common Fatty Acids

The δ¹³C values of fatty acids can provide insights into their origin (dietary vs. de novo synthesized) and the metabolic state of the organism. The following table summarizes typical δ¹³C values for major fatty acids based on their ultimate carbon source.

Fatty AcidCommon NameTypical Carbon SourceTypical δ¹³C Value (‰ vs. VPDB)
C16:0 Palmitic AcidDe novo synthesis from C3 plant-based diet-28 to -32
De novo synthesis from C4 plant-based diet-14 to -18
C18:0 Stearic AcidC3 plant-based diet-30 to -36
C4 plant-based diet-16 to -20
C18:1n9 Oleic AcidC3 plant-based diet-29 to -34
C4 plant-based diet-15 to -19
C18:2n6 Linoleic AcidEssential Fatty Acid (C3 plant origin)-30 to -35
Essential Fatty Acid (C4 plant origin)-17 to -21

Note: Values are illustrative ranges and can vary based on specific diet, tissue, and metabolic conditions. VPDB (Vienna Pee Dee Belemnite) is the international standard for carbon isotope reporting.

Experimental Protocols for ¹³C Analysis in Fatty Acids

The gold-standard technique for measuring the natural abundance of ¹³C in individual fatty acids is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This method combines the high-resolution separation of fatty acids by gas chromatography with the precise measurement of isotope ratios.

A generalized workflow for this analysis is presented below.

G cluster_workflow Experimental Workflow for ¹³C Analysis of Fatty Acids Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer Method) Sample->Extraction Homogenization Deriv Transesterification to FAMEs (e.g., using BF₃-Methanol) Extraction->Deriv Isolated Lipid Fraction Analysis GC-C-IRMS Analysis Deriv->Analysis FAMEs in Solvent Data Data Processing & δ¹³C Calculation Analysis->Data ¹³C/¹²C Ratio Data

A generalized workflow for ¹³C analysis in fatty acids.
Detailed Methodology

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., 50-100 mg of tissue) in a chloroform:methanol solution (2:1, v/v), following the method of Folch et al.

  • Vortex the mixture thoroughly and allow it to stand for at least 20 minutes to ensure complete lipid extraction.

  • Add a 0.9% NaCl solution to induce phase separation. Centrifuge at low speed (e.g., 2000 x g for 10 minutes) to pellet any solid material and clearly separate the layers.

  • Carefully collect the lower chloroform layer, which contains the total lipids, into a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The isolated lipid extract must be derivatized to volatile FAMEs for GC analysis.

  • Add 2 mL of 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.

  • Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex vigorously for 1 minute and then centrifuge (1000 x g for 5 minutes) to separate the phases.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

3. GC-C-IRMS Analysis:

  • Gas Chromatography (GC): Inject 1-2 µL of the FAMEs solution onto a suitable capillary column (e.g., a DB-23 or similar polar column). The GC oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate the FAMEs based on their boiling points and polarity.

  • Combustion Interface: As each FAME elutes from the GC column, it passes through a high-temperature (typically >950°C) combustion reactor containing a catalyst (e.g., copper oxide). This quantitatively converts the organic carbon in the FAME into CO₂ gas. Water is subsequently removed via a water trap.

  • Isotope Ratio Mass Spectrometry (IRMS): The purified CO₂ gas is introduced into the ion source of the mass spectrometer. The IRMS simultaneously measures the ion beams corresponding to the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46, allowing for a precise determination of the ¹³C/¹²C ratio.

  • Calibration: The measured isotope ratios are calibrated against international standards (e.g., VPDB) and in-house reference materials with known δ¹³C values to ensure accuracy and inter-laboratory comparability.

Visualizing Metabolic Pathways: De Novo Fatty Acid Synthesis

The de novo synthesis of fatty acids is a core metabolic pathway where significant carbon isotope fractionation occurs. Understanding this pathway is critical for interpreting δ¹³C data in the context of metabolic diseases like cancer or non-alcoholic fatty liver disease, where this pathway is often dysregulated.

G cluster_pathway Isotopic Fractionation in De Novo Fatty Acid Synthesis Mito Mitochondrion AcCoA_Mito Acetyl-CoA Cyto Cytosol Glucose Glucose (Dietary Carbon) Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Mito Citrate_Mito Citrate AcCoA_Mito->Citrate_Mito Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport AcCoA_Cyto Acetyl-CoA Citrate_Cyto->AcCoA_Cyto ACL Malonyl_CoA Malonyl-CoA AcCoA_Cyto->Malonyl_CoA ACC (Kinetic Isotope Effect ¹²C preferred) FAS Fatty Acid Synthase (FASN) AcCoA_Cyto->FAS Malonyl_CoA->FAS Palmitate Palmitate (C16:0) (¹³C-depleted) FAS->Palmitate

Fractionation of ¹³C during cytosolic de novo fatty acid synthesis.

This pathway illustrates that the conversion of Acetyl-CoA to Malonyl-CoA by Acetyl-CoA Carboxylase (ACC) is a key fractionation step. The resulting palmitate is isotopically lighter (more negative δ¹³C) than the precursor acetyl-CoA pool, providing a clear marker for endogenous fat synthesis.

Applications in Research and Drug Development

The analysis of ¹³C natural abundance in fatty acids has several important applications for scientific and pharmaceutical research:

  • Metabolic Phenotyping: It can distinguish between dietary fat intake and de novo lipogenesis, providing a powerful tool to study metabolic syndrome, obesity, and diabetes.

  • Cancer Research: Many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation. Measuring the δ¹³C of fatty acids in tumors can serve as a biomarker for this metabolic reprogramming and could be used to assess the efficacy of drugs that target fatty acid synthesis pathways (e.g., FASN inhibitors).

  • Disease Diagnostics: Alterations in fatty acid metabolism are hallmarks of various diseases. Isotopic signatures could potentially serve as non-invasive biomarkers for disease detection and progression.

  • Mechanism of Action Studies: For drugs that impact central carbon metabolism, analyzing the downstream isotopic signature in fatty acids can help elucidate the drug's mechanism of action and its effect on metabolic fluxes.

Introduction to (1-¹³C)Decanoic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a theoretical overview of the mass spectrometry of (1-¹³C)decanoic acid, tailored for researchers, scientists, and professionals in drug development. The guide focuses on predicting the mass spectrum under Electron Ionization (EI) conditions, highlighting the impact of the stable isotope label on the fragmentation pattern.

Decanoic acid is a saturated ten-carbon fatty acid. The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position creates a powerful tool for metabolic research, particularly in tracer studies to follow the fate of molecules in biological systems. (1-¹³C)decanoic acid, with the label on the carboxyl carbon, is chemically identical to its unlabeled counterpart but has a molecular weight that is one Dalton higher.

Mass spectrometry is the definitive technique for distinguishing and quantifying such isotopically labeled molecules. By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, the presence and position of the label can be confirmed. This guide outlines the theoretical fragmentation patterns of (1-¹³C)decanoic acid under Electron Ionization (EI), the most common ionization technique used in conjunction with Gas Chromatography (GC-MS).

Molecular Ion and Isotopic Signature

The first step in mass spectral interpretation is to determine the mass of the molecular ion ([M]⁺•). The presence of the ¹³C isotope at the C1 position increases the monoisotopic mass of the molecule by approximately 1.003355 Da.

  • Unlabeled Decanoic Acid (C₁₀H₂₀O₂): Monoisotopic Mass = 172.14 Da

  • (1-¹³C)Decanoic Acid (¹³C¹C₉H₂₀O₂): Monoisotopic Mass = 173.14 Da

Under typical 70 eV Electron Ionization, the molecular ion peak for straight-chain carboxylic acids can be weak or even absent, but its theoretical m/z value is the foundation for interpreting the spectrum.

Theoretical Fragmentation Pathways

Electron Ionization imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern is a unique fingerprint. For (1-¹³C)decanoic acid, key fragments are predicted as follows:

McLafferty Rearrangement

This is the most characteristic fragmentation pathway for long-chain carboxylic acids and ketones. It involves the transfer of a hydrogen atom from the gamma-carbon (C4) to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond (C2-C3).

  • For unlabeled decanoic acid, this rearrangement produces a prominent ion at m/z 60 .

  • For (1-¹³C)decanoic acid , the fragment retains the labeled carboxyl group. Therefore, this diagnostic peak is shifted by +1 Da to m/z 61 . The observation of a strong signal at m/z 61 is the clearest confirmation of the ¹³C label at the C1 position.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond between the carboxyl carbon (C1) and the adjacent carbon (C2). This results in the loss of the C₉H₁₉ alkyl radical.

  • This fragmentation yields a [¹³COOH]⁺• ion, which is predicted to appear at m/z 46 . The corresponding fragment in the unlabeled compound is at m/z 45.

Alkyl Chain Fragmentation

The fragmentation of the long alkyl chain produces a series of hydrocarbon ions, typically with the general formula [CnH2n+1]⁺. These ions are separated by 14 Da (the mass of a CH₂ group).

  • These fragments (e.g., at m/z 43, 57, 71, 85) do not contain the ¹³C label from the C1 position. Therefore, their m/z values are identical to those produced by unlabeled decanoic acid and can serve as useful internal markers in the spectrum.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum of (1-¹³C)decanoic acid compared to its unlabeled form.

Proposed Ion / FragmentationPredicted m/z (Unlabeled)Predicted m/z (1-¹³C Labeled)Notes
Molecular Ion [M]⁺• 172173Peak may be weak or absent.
McLafferty Rearrangement 6061Highly diagnostic peak for the C1 label.
Alpha-Cleavage ([COOH]⁺•) 4546Confirms the label is on the carboxyl group.
Alkyl Fragment [C₃H₇]⁺ 4343Alkyl chain fragment; does not contain the label.
Alkyl Fragment [C₄H₉]⁺ 5757Alkyl chain fragment; does not contain the label.
Alkyl Fragment [C₅H₁₁]⁺ 7171Alkyl chain fragment; does not contain the label.
[M-H₂O]⁺• 154155Loss of water from the molecular ion.

Visualizing the Fragmentation Pathway

The fragmentation of the (1-¹³C)decanoic acid molecular ion can be visualized as a logical pathway from the parent ion to its most significant daughter ions.

Fragmentation_Pathway parent <[¹³CH₃(CH₂)₈COOH]⁺• m/z = 173> mclafferty m/z = 61> parent->mclafferty McLafferty Rearrangement alpha_cleavage m/z = 46> parent->alpha_cleavage α-Cleavage alkyl_chain m/z = 57> parent->alkyl_chain Alkyl Cleavage

Caption: Predicted EI fragmentation pathway of (1-¹³C)decanoic acid.

Recommended Experimental Protocol: GC-MS Analysis

For volatile compounds like fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A derivatization step is typically required to convert the polar carboxylic acid into a more volatile ester, improving chromatographic performance.

Sample Preparation: Derivatization to FAME
  • Reagent: Prepare a 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution.

  • Esterification: To approximately 1 mg of the (1-¹³C)decanoic acid sample in a sealed vial, add 2 mL of BF₃-Methanol.

  • Reaction: Heat the mixture at 100°C for 10-15 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Collection: Allow the layers to separate and carefully collect the upper hexane layer, which contains the Fatty Acid Methyl Ester (FAME), for GC-MS injection.

Gas Chromatography (GC) Conditions
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injection Port: Split/Splitless injector at 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

Note: The fragmentation of the methyl ester (FAME) will be different from the free acid. The McLafferty rearrangement of unlabeled decanoic acid methyl ester produces a characteristic ion at m/z 74. For the labeled FAME, this peak will shift to m/z 75.

General Experimental Workflow

The process from sample to result follows a structured workflow, ensuring reproducibility and accuracy.

Experimental_Workflow prep (Derivatization to FAME)> gc (Volatility-based)> prep->gc ms (Ionization & Fragmentation)> gc->ms data (Spectrum Analysis)> ms->data

Caption: Standard workflow for the GC-MS analysis of fatty acids.

Methodological & Application

Application Note: Quantitative Analysis of Decanoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoic acid, a saturated fatty acid with ten carbon atoms (C10:0), plays a significant role in various biological processes and is a key component in the manufacturing of esters for perfumes, fruit flavors, and food-grade additives.[1] Accurate and precise quantification of decanoic acid in diverse matrices is crucial for quality control, metabolic research, and pharmaceutical development. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of decanoic acid.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of decanoic acid.

Materials and Reagents
  • Decanoic acid standard (≥98% purity)

  • Internal Standard (IS): Nonadecanoic acid (C19:0) or a deuterated analog of decanoic acid

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

Sample Preparation and Derivatization

Accurate quantification of fatty acids like decanoic acid by GC-MS necessitates a derivatization step to increase their volatility and thermal stability.[2][3] The following protocol describes a common esterification method to form fatty acid methyl esters (FAMEs).

  • Lipid Extraction:

    • For liquid samples (e.g., plasma, cell culture media), a liquid-liquid extraction is performed. A common method is the Folch extraction, using a chloroform:methanol mixture.

    • For solid samples (e.g., tissues, food), homogenization in a suitable solvent system is required prior to extraction.

  • Esterification to FAMEs:

    • To the extracted lipid residue, add 2 mL of 14% BF3-Methanol solution.

    • Incubate the mixture in a sealed vial at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

    • Vortex thoroughly for 1 minute and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The resulting hexane solution containing the decanoic acid methyl ester is ready for GC-MS analysis.[1]

GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following are typical instrument parameters:

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 5 minutes.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of decanoic acid methyl ester
Qualifier IonsTo be determined from the mass spectrum of decanoic acid methyl ester

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Formulated Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Esterification to FAMEs (BF3-Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Decanoic Acid Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of decanoic acid by GC-MS.

Quantitative Data and Method Validation

Method validation is essential to ensure the reliability of the quantitative results.[5] The developed GC-MS method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Calibration Curve and Linearity

A calibration curve was constructed by analyzing a series of standard solutions of decanoic acid methyl ester at different concentrations.

Concentration (µg/mL)Peak Area
115,234
578,956
10155,432
25387,654
50780,123
1001,565,432

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) > 0.999.

Method Validation Parameters

The following table summarizes the performance characteristics of the validated method.

ParameterResultAcceptance Criteria
Linearity
Correlation Coefficient (R²)0.9995≥ 0.995
Precision
Intra-day Precision (%RSD, n=6)< 5%< 15%
Inter-day Precision (%RSD, n=6)< 8%< 15%
Accuracy
Recovery (%)95 - 105%85 - 115%
Sensitivity
Limit of Detection (LOD)0.1 µg/mL-
Limit of Quantitation (LOQ)0.5 µg/mL-

Signaling Pathway Diagram (Illustrative)

While this application note focuses on the analytical methodology, decanoic acid is known to be involved in various metabolic pathways. The following diagram illustrates a simplified representation of fatty acid metabolism.

Fatty_Acid_Metabolism Dietary_Fats Dietary Fats (Triglycerides) Decanoic_Acid Decanoic Acid (C10:0) Dietary_Fats->Decanoic_Acid Beta_Oxidation β-Oxidation Decanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: Simplified overview of the role of decanoic acid in fatty acid metabolism.

Conclusion

The described GC-MS method provides a reliable, sensitive, and accurate approach for the quantitative analysis of decanoic acid in various sample matrices. The detailed protocol and validation data demonstrate the suitability of this method for research, quality control, and drug development applications.

References

Application Notes and Protocols for the Use of (10-¹³C)Decanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(10-¹³C)Decanoic acid is a stable isotope-labeled form of decanoic acid, a medium-chain fatty acid. Its key application in analytical chemistry is as an internal standard for the quantification of decanoic acid and other structurally related fatty acids in various biological matrices. Due to its chemical identity and similar physicochemical properties to the analyte of interest, (10-¹³C)decanoic acid co-elutes during chromatographic separation and experiences similar ionization efficiency in mass spectrometry. However, its mass is shifted by one dalton due to the ¹³C isotope, allowing for its distinct detection. This enables accurate quantification by correcting for variability in sample preparation, injection volume, and matrix effects.

Applications

The primary application of (10-¹³C)decanoic acid is in quantitative bioanalysis using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications Include:

  • Metabolomics: Studying the role of medium-chain fatty acids in metabolic pathways and diseases.

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion of decanoic acid or drugs that are metabolized to decanoic acid.

  • Clinical Diagnostics: Measuring levels of decanoic acid as a biomarker for certain metabolic disorders.

  • Food and Beverage Analysis: Quantifying fatty acid content in various food products.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for the quantification of decanoic acid in human plasma using (10-¹³C)decanoic acid as an internal standard.

Table 1: Calibration Curve for Decanoic Acid Quantification

AnalyteInternal StandardCalibration Range (µg/mL)Linearity (r²)
Decanoic Acid(10-¹³C)Decanoic Acid0.1 - 100≥ 0.995

Table 2: Precision and Accuracy of the Analytical Method

Quality Control SampleConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1≤ 15≤ 1585 - 115
Low QC0.3≤ 10≤ 1090 - 110
Mid QC50≤ 10≤ 1090 - 110
High QC80≤ 10≤ 1090 - 110

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Experimental Protocols

Below are detailed protocols for the quantification of decanoic acid in a biological matrix (e.g., plasma) using (10-¹³C)decanoic acid as an internal standard.

Protocol 1: Quantification of Decanoic Acid in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • Decanoic Acid (analyte standard)

  • (10-¹³C)Decanoic Acid (internal standard)

  • Human Plasma (matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Standard Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Weigh 10 mg of decanoic acid and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Weigh 10 mg of (10-¹³C)decanoic acid and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to prepare calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (10 µg/mL) to all tubes except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate decanoic acid from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • Decanoic Acid: Precursor ion (m/z) → Product ion (m/z)

      • (10-¹³C)Decanoic Acid: Precursor ion (m/z) → Product ion (m/z)

    • Optimize other MS parameters such as collision energy and declustering potential.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of decanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plasma Sample/Standard/QC add_is Add (10-13C)Decanoic Acid (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing (Peak Area Ratio) lc_ms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quantify Quantify Unknown Samples cal_curve->quantify

Caption: Experimental workflow for decanoic acid quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_correction Correction & Quantification decanoic_acid Decanoic Acid sample_prep Sample Preparation decanoic_acid->sample_prep c13_decanoic_acid (10-13C)Decanoic Acid c13_decanoic_acid->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection correction Correction for Variability ms_detection->correction quantification Accurate Quantification correction->quantification

Caption: Role of the internal standard in quantification.

Application Notes and Protocols for In Vivo Labeling with (10-¹³C)Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with (10-¹³C)decanoic acid is a powerful technique for tracing the metabolic fate of medium-chain fatty acids in vivo. This method allows researchers to quantitatively track the absorption, distribution, and transformation of decanoic acid into various metabolites and lipid species within a living organism. By replacing the naturally occurring ¹²C isotope with ¹³C at a specific position, the labeled decanoic acid can be distinguished from its endogenous counterparts using mass spectrometry. These application notes and protocols provide a detailed framework for designing and executing in vivo labeling studies using (10-¹³C)decanoic acid in a research setting, particularly in rodent models.

Applications

  • Metabolic Flux Analysis: Quantifying the rate of decanoic acid oxidation and its contribution to energy production.

  • Lipid Synthesis Pathways: Tracing the incorporation of decanoic acid-derived carbons into de novo lipogenesis, leading to the formation of triglycerides, phospholipids, and other complex lipids.

  • Disease Model Research: Investigating alterations in fatty acid metabolism in models of metabolic diseases, neurological disorders, and cancer.

  • Drug Development: Evaluating the effect of therapeutic agents on medium-chain fatty acid metabolism.

Data Presentation

Table 1: Representative Quantitative Data from In Vivo (10-¹³C)Decanoic Acid Labeling in Mice

This table summarizes typical quantitative results obtained from in vivo labeling studies in mice, showcasing the distribution and incorporation of the ¹³C label from (10-¹³C)decanoic acid into various lipid fractions in different tissues. Data is presented as mean ± standard deviation.

TissueLipid Fraction¹³C Enrichment (%)Concentration (μg/g tissue)
Liver Free Fatty Acids15.2 ± 2.150.7 ± 8.3
Triglycerides8.5 ± 1.51250.4 ± 210.6
Phospholipids3.1 ± 0.8850.2 ± 150.9
Plasma Free Fatty Acids25.6 ± 3.415.2 ± 4.1
Triglycerides12.3 ± 2.0350.8 ± 65.2
Brain Free Fatty Acids2.5 ± 0.510.1 ± 2.5
Phospholipids0.8 ± 0.21100.5 ± 180.3
Adipose Triglycerides18.9 ± 2.84500.0 ± 750.0

Experimental Protocols

Animal Handling and Acclimatization

A crucial first step in any in vivo study is the proper handling and acclimatization of the experimental animals, typically mice or rats.

  • Acclimatization: Animals should be allowed to acclimate to the facility for at least one week prior to the experiment to minimize stress.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide standard chow and water ad libitum. For specific experimental aims, a controlled diet may be necessary.

  • Fasting: Prior to administration of the labeled substrate, a fasting period of 4-6 hours is often employed to reduce variability in baseline metabolism.

Preparation and Administration of (10-¹³C)Decanoic Acid
  • Reagent Preparation: (10-¹³C)Decanoic acid is typically supplied as a solid. Prepare a dosing solution by dissolving it in a suitable vehicle, such as corn oil or a mixture of Tween 80 and saline, to the desired concentration (e.g., 50-100 mg/mL).

  • Dosage: The dosage will depend on the specific research question and animal model. A common starting dose for mice is 250-500 mg/kg body weight.

  • Administration: Oral gavage is the most common route of administration to mimic dietary intake. Ensure proper technique to avoid injury to the animal.

Tissue Collection and Processing
  • Timeline: The time between administration and tissue collection is critical and depends on the metabolic processes being investigated. For tracking rapid absorption and initial metabolism, time points from 30 minutes to 2 hours are common. For incorporation into complex lipids, longer time points (4-24 hours) may be necessary.

  • Euthanasia and Collection: Euthanize the animal using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animal with cold saline to remove blood from the tissues.

  • Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, brain, adipose tissue, plasma), weigh them, and immediately freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until further processing.

Lipid Extraction

A robust lipid extraction method is essential for accurate downstream analysis. The Folch or Bligh-Dyer methods are commonly used.

  • Homogenization: Homogenize the frozen tissue sample in a mixture of chloroform and methanol (2:1, v/v).

  • Phase Separation: Add saline or water to induce phase separation. The lower chloroform phase will contain the lipids.

  • Extraction: Carefully collect the lower lipid-containing phase. Repeat the extraction of the upper phase to maximize lipid recovery.

  • Drying: Dry the pooled lipid extracts under a stream of nitrogen gas.

Sample Derivatization and Analysis by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

  • Derivatization: Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 2% H₂SO₄) and heat at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

  • GC-MS Analysis: Analyze the FAMEs using a GC-MS system. The gas chromatograph separates the different fatty acid methyl esters, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C-labeled species.

Mandatory Visualization

G cluster_0 Phase 1: Preparation & Administration cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis acclimatization Animal Acclimatization (1 week) fasting Fasting (4-6 hours) acclimatization->fasting dosing_prep Prepare (10-¹³C)Decanoic Acid Dosing Solution fasting->dosing_prep administration Oral Gavage Administration (250-500 mg/kg) dosing_prep->administration euthanasia Euthanasia & Blood Collection (0.5-24h post-dose) administration->euthanasia perfusion Saline Perfusion euthanasia->perfusion dissection Tissue Dissection & Weighing perfusion->dissection snap_freeze Snap Freeze in Liquid N₂ & Store at -80°C dissection->snap_freeze homogenization Tissue Homogenization snap_freeze->homogenization lipid_extraction Lipid Extraction (Folch/Bligh-Dyer) homogenization->lipid_extraction derivatization Derivatization to FAMEs lipid_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & ¹³C Enrichment Calculation gcms_analysis->data_analysis

Caption: Experimental workflow for in vivo labeling with (10-¹³C)decanoic acid.

G cluster_0 Mitochondrial β-Oxidation cluster_1 Cytosolic Elongation & Desaturation cluster_2 Lipid Synthesis deca (10-¹³C)Decanoic Acid decanoyl_coa Decanoyl-CoA deca->decanoyl_coa acetyl_coa ¹³C-Acetyl-CoA decanoyl_coa->acetyl_coa 4 cycles elongation Elongation decanoyl_coa->elongation tca TCA Cycle acetyl_coa->tca longer_fas Longer Chain Fatty Acids (e.g., ¹³C-Palmitate) acetyl_coa->longer_fas De Novo Lipogenesis co2 ¹³C-CO₂ tca->co2 desaturation Desaturation elongation->desaturation desaturation->longer_fas tg Triglycerides longer_fas->tg pl Phospholipids longer_fas->pl ce Cholesteryl Esters longer_fas->ce

Caption: Metabolic pathways of (10-¹³C)decanoic acid in vivo.

Application Notes and Protocols: Synthesis and Use of (10-¹³C)Decanoic Acid for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(10-¹³C)Decanoic acid is a stable isotope-labeled fatty acid that serves as an invaluable tool in metabolic research and drug development. As a tracer, it allows for the precise tracking of the metabolic fate of decanoic acid in various biological systems. Its applications include studying fatty acid oxidation, incorporation into complex lipids, and elucidating metabolic pathways in health and disease. This document provides a detailed protocol for the chemical synthesis of (10-¹³C)decanoic acid and outlines a general workflow for its use in research.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of (10-¹³C)decanoic acid.

ParameterValueSource
Chemical Formula ¹³C¹²C₉H₂₀O₂Manufacturer Data
Molecular Weight 173.26 g/mol Manufacturer Data
Isotopic Purity ≥99 atom % ¹³CManufacturer Data
Chemical Purity ≥98%Manufacturer Data
Typical Reaction Yield 70-85%Adapted from similar syntheses
Appearance White to off-white solidGeneral knowledge

Experimental Protocols

Synthesis of (10-¹³C)Decanoic Acid

This protocol describes the synthesis of (10-¹³C)decanoic acid via the Grignard reaction of 9-bromononane with ¹³CO₂.

Materials:

  • 9-Bromononane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • ¹³CO₂ gas (≥99 atom % ¹³C)

  • Hydrochloric acid (3 M)

  • Sodium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 9-bromononane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 9-bromononane solution to the magnesium turnings and warm gently to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 9-bromononane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent (nonylmagnesium bromide).

  • Carbonation with ¹³CO₂:

    • Cool the Grignard reagent solution in an ice bath.

    • Evacuate the flask and backfill with ¹³CO₂ gas from a balloon or gas cylinder.

    • Stir the reaction mixture vigorously under a positive pressure of ¹³CO₂ for 4 hours. The reaction is typically exothermic.

  • Quenching and Extraction:

    • Slowly add 3 M hydrochloric acid to the reaction mixture with cooling to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (10-¹³C)decanoic acid.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (10-¹³C)decanoic acid.

  • Characterization:

    • Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C NMR spectrum should show a characteristic enriched signal for the C-10 carbon.

Visualizations

Synthesis Pathway

Synthesis_Pathway Mg_Ether Mg, Diethyl Ether 9-Bromononane 9-Bromononane Grignard Nonylmagnesium Bromide (Grignard Reagent) Intermediate Carboxylate Intermediate Grignard:e->Intermediate:w 2. 13CO2 ¹³CO₂ Product (10-¹³C)Decanoic Acid Intermediate:e->Product:w 3. H3O H₃O⁺ (Acid Quench)

Caption: Synthesis of (10-¹³C)Decanoic Acid via Grignard Reaction.

Experimental Workflow for Metabolic Tracing

Metabolic_Tracing_Workflow Administer Administer (10-¹³C)Decanoic Acid Incubate Incubation / Time Course Administer->Incubate Harvest Harvest Samples (Cells, Tissues, Biofluids) Incubate->Harvest Extract Metabolite Extraction Harvest->Extract Analyze LC-MS / GC-MS Analysis Extract->Analyze Data Data Analysis: Isotopologue Distribution Analyze->Data End Metabolic Pathway Elucidation Data->End

Caption: Workflow for a ¹³C-Decanoic Acid Metabolic Tracing Study.

Application Notes: Tracing Cellular Metabolism with (¹⁰¹³C)Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify fluxes in living systems.[1][2] (¹⁰¹³C)Decanoic acid, a medium-chain fatty acid uniformly labeled with the stable isotope carbon-13, serves as a valuable tracer to investigate fatty acid metabolism. This allows researchers to track the fate of decanoic acid as it is taken up by cells and metabolized through various biochemical pathways. By using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the incorporation of ¹³C into downstream metabolites can be precisely measured.[1][3]

Applications in Research and Drug Development

  • Elucidating Fatty Acid Oxidation (FAO) Pathways: Tracer experiments with (¹⁰¹³C)decanoic acid enable the direct measurement of its catabolism through mitochondrial β-oxidation. The labeled acetyl-CoA produced from this process can be tracked as it enters the tricarboxylic acid (TCA) cycle, providing insights into cellular energy metabolism.[4][5] This is particularly relevant for studying metabolic reprogramming in cancer or inherited metabolic disorders.

  • Investigating Neurological Diseases: Medium-chain fatty acids like decanoic acid are components of the ketogenic diet, which is used to treat drug-resistant epilepsy.[6] Tracer studies can help elucidate the mechanism of action by revealing how decanoic acid is metabolized in neuronal cells and how it influences neurotransmitter synthesis and mitochondrial function.[6][7]

  • Drug Discovery and Development: Understanding how a drug candidate affects fatty acid metabolism is crucial in preclinical development. (¹⁰¹³C)Decanoic acid can be used to assess the on-target and off-target effects of novel therapeutics on FAO and related pathways. For instance, it can be used to study the efficacy of drugs designed to modulate mitochondrial function in metabolic diseases.[8]

  • De Novo Lipogenesis and Lipid Remodeling: Beyond catabolism, the acetyl-CoA derived from (¹⁰¹³C)decanoic acid can be used for the synthesis of other lipids.[1] By tracing the ¹³C label into newly synthesized fatty acids and complex lipids, researchers can study the dynamics of de novo lipogenesis and lipid remodeling in response to various stimuli.[9][10]

Experimental Protocols

Protocol 1: Cell Culture Labeling with (¹⁰¹³C)Decanoic Acid

This protocol describes the general procedure for labeling cultured cells with (¹⁰¹³C)decanoic acid to trace its metabolic fate.

Materials:

  • (¹⁰¹³C)Decanoic acid (uniformly labeled)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Dry ice or liquid nitrogen

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of (¹⁰¹³C)decanoic acid conjugated to fatty acid-free BSA. This is necessary to ensure the solubility of the fatty acid in the aqueous culture medium and facilitate its uptake by cells. A typical molar ratio of decanoic acid to BSA is 2:1 to 4:1.

    • Warm the fatty acid-free BSA solution (e.g., 10% w/v in PBS) to 37°C.

    • In a separate tube, dissolve the (¹⁰¹³C)decanoic acid in a small amount of ethanol.

    • Slowly add the decanoic acid solution to the warm BSA solution while vortexing gently.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complete conjugation.

    • Sterile-filter the final solution.

    • Add the (¹⁰¹³C)decanoic acid-BSA conjugate to the cell culture medium to a final concentration typically ranging from 10 µM to 100 µM. The optimal concentration should be determined empirically for the specific cell type and experimental goals.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).[11]

  • Labeling Experiment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed (¹⁰¹³C)decanoic acid-containing labeling medium to the cells.

    • Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours). The incubation time will depend on the metabolic pathways being investigated and the turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • After the labeling period, place the culture plates on ice.

    • Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add a cold extraction solvent to the cells to quench metabolic activity. A commonly used solvent is a mixture of methanol:water (80:20, v/v) kept at -80°C.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • For total lipid extraction, a biphasic extraction using methanol, chloroform, and water can be performed.[12]

    • Vortex the tubes thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

    • Collect the supernatant (for polar metabolites) or the organic phase (for lipids) for subsequent analysis.

Protocol 2: Sample Analysis by GC-MS or LC-MS

The extracted metabolites are then analyzed by mass spectrometry to determine the incorporation of ¹³C.

Procedure:

  • Sample Preparation:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried extracts to increase the volatility of the metabolites. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • For LC-MS analysis, reconstitute the dried extracts in an appropriate solvent compatible with the chromatography method.

  • Mass Spectrometry Analysis:

    • Inject the prepared samples into the GC-MS or LC-MS system.

    • The mass spectrometer will separate the metabolites based on their mass-to-charge ratio (m/z).

    • The incorporation of ¹³C atoms from (¹⁰¹³C)decanoic acid will result in a shift in the m/z value of the downstream metabolites. For example, acetyl-CoA derived from the complete β-oxidation of (¹⁰¹³C)decanoic acid will have two ¹³C atoms, resulting in an M+2 isotopologue.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify metabolites and determine the distribution of their mass isotopologues.

    • Correct the raw isotopologue distribution data for the natural abundance of ¹³C.

    • Calculate the fractional or percentage enrichment of ¹³C in each metabolite of interest.

Data Presentation

The quantitative data from a (¹⁰¹³C)decanoic acid tracer experiment can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: ¹³C Enrichment in TCA Cycle Intermediates

MetaboliteIsotopologue% Enrichment (Control)% Enrichment (Treatment X)
CitrateM+215.2 ± 1.88.5 ± 1.1
M+45.6 ± 0.72.1 ± 0.4
α-KetoglutarateM+212.1 ± 1.56.3 ± 0.9
M+44.2 ± 0.51.5 ± 0.3
SuccinateM+210.5 ± 1.35.1 ± 0.7
M+43.1 ± 0.41.1 ± 0.2
MalateM+211.8 ± 1.65.9 ± 0.8
M+43.9 ± 0.51.4 ± 0.3

Table 2: Fractional Contribution of Decanoic Acid to De Novo Lipogenesis

Fatty AcidFractional Contribution (Control)Fractional Contribution (Treatment X)
Palmitate (C16:0)0.08 ± 0.010.15 ± 0.02
Stearate (C18:0)0.05 ± 0.010.11 ± 0.01
Oleate (C18:1)0.06 ± 0.010.12 ± 0.02

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture prepare_medium 2. Prepare (10-13C)Decanoic Acid Labeling Medium labeling 3. Label Cells prepare_medium->labeling quench 4. Quench Metabolism labeling->quench extract 5. Metabolite Extraction quench->extract ms_analysis 6. LC-MS/GC-MS Analysis extract->ms_analysis data_analysis 7. Data Processing and Isotopologue Analysis ms_analysis->data_analysis

Experimental Workflow Diagram

metabolic_pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_tca TCA Cycle DA_ext (10-13C)Decanoic Acid (Extracellular) DA_cyt (10-13C)Decanoyl-CoA DA_ext->DA_cyt Uptake & Activation DA_mito (10-13C)Decanoyl-CoA DA_cyt->DA_mito Transport beta_ox β-Oxidation DA_mito->beta_ox acetyl_coa 5 x (2-13C)Acetyl-CoA beta_ox->acetyl_coa citrate (M+2) Citrate acetyl_coa->citrate Enters TCA Cycle akg (M+2) α-Ketoglutarate citrate->akg succinate (M+2) Succinate akg->succinate malate (M+2) Malate succinate->malate malate->citrate

Metabolic Pathway of (¹⁰¹³C)Decanoic Acid

References

Application Note: Quantification of (10¹³C)Decanoic Acid in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, pharmacokinetic analysis, and fatty acid metabolism research.

Abstract: This document provides a detailed protocol for the extraction and quantification of ¹³C-labeled decanoic acid ((10¹³C)Decanoic Acid) from biological tissue samples. (10¹³C)Decanoic acid is a stable isotope-labeled medium-chain fatty acid used as a tracer to study fatty acid uptake, oxidation (β-oxidation), and metabolic flux. The accurate measurement of its concentration in tissues is critical for understanding these metabolic pathways. The primary method detailed here is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for robust quantification.

Principle of Analysis

The quantification of (10¹³C)decanoic acid relies on its unique mass-to-charge ratio (m/z), which is distinct from its endogenous, unlabeled counterpart. Following extraction from the tissue matrix, the analyte is separated from other molecules using liquid chromatography. It is then ionized, typically via electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the labeled analyte and an internal standard, a technique known as Multiple Reaction Monitoring (MRM). This method allows for highly selective and sensitive quantification, even in complex biological matrices.

Experimental Workflow

The overall workflow involves tissue sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis A Weigh Frozen Tissue Sample B Add Internal Standard (e.g., C11:0 or D4-Decanoic Acid) A->B C Homogenize in Ice-Cold Solvent B->C D Perform Liquid-Liquid Extraction (e.g., Bligh-Dyer Method) C->D E Centrifuge to Separate Phases D->E F Collect Organic Layer E->F G Dry Down under Nitrogen F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: General experimental workflow for quantifying (10¹³C)decanoic acid in tissue.

Detailed Experimental Protocol: LC-MS/MS

Materials and Reagents
  • (10¹³C)Decanoic Acid standard (≥98% purity)

  • Internal Standard (IS): Undecanoic acid (C11:0) or Deuterated Decanoic Acid (e.g., D4-Decanoic acid)

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Isopropanol

  • Reagents: Formic Acid (LC-MS grade), Chloroform, Ammonium Acetate

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

This protocol is suitable for ~50-100 mg of tissue.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue in a pre-weighed tube.

    • Add 1 mL of ice-cold methanol and the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain. Keep the sample on ice.

  • Extraction:

    • To the homogenate, add 2 mL of chloroform. Vortex for 2 minutes.

    • Add 1 mL of water. Vortex for another 2 minutes. The final solvent ratio should be 2:1:1 (Chloroform:Methanol:Water).

    • Centrifuge at 3,000 x g for 15 minutes at 4°C to induce phase separation.

  • Collection and Drying:

    • Carefully collect the bottom organic layer (chloroform phase), which contains the lipids, into a new glass tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_extraction Liquid-Liquid Extraction Steps cluster_phases Phase Separation start Tissue Homogenate (in Methanol + IS) chloroform Add Chloroform (2 parts) water Add Water (1 part) vortex Vortex Vigorously centrifuge Centrifuge (3000 x g, 15 min) upper_phase Aqueous Layer (Methanol/Water) lower_phase Organic Layer (Chloroform + Lipids) end_node Collect Organic Layer for Analysis lower_phase->end_node

Caption: Diagram of the Bligh-Dyer lipid extraction process for tissue samples.

LC-MS/MS Instrumental Parameters

The following are starting parameters and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5mM Ammonium Acetate
Mobile Phase B 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient Start at 30% B, ramp to 98% B over 8 min, hold 2 min

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.0 kV
Source Temperature 120°C
Desolvation Gas Temp 400°C
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

MRM transitions must be optimized by infusing pure standards. The [M-H]⁻ ion is typically monitored in negative mode.

Table 3: Example MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(10¹³C)Decanoic Acid182.1138.110-15
Endogenous Decanoic Acid171.1127.110-15
Undecanoic Acid (IS)185.1141.110-15

Note: The precursor for (10¹³C)Decanoic Acid is calculated based on a fully labeled carbon backbone (10 x ¹³C) and may vary based on the exact labeling pattern. The values above assume labeling of all 10 carbons. The product ion corresponds to the loss of CO₂.

Data Analysis and Quantification

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of (10¹³C)decanoic acid standard into a blank matrix (e.g., tissue homogenate from an untreated animal).

  • Quantification: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte/IS). Plot this ratio against the known concentrations to generate a linear regression curve.

  • Concentration Calculation: Determine the concentration of (10¹³C)decanoic acid in the unknown tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration is typically reported as nmol/g or µmol/g of tissue.

Method Performance Characteristics

The following table summarizes typical performance data for this type of assay.

Table 4: Representative Quantitative Performance

ParameterTypical Range/Value
Lower Limit of Quantitation (LLOQ) 1 - 10 ng/mL (in reconstituted sample)
Linearity (r²) > 0.995
Dynamic Range 1 - 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Extraction Recovery 85 - 105%

Alternative Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. This method requires a chemical derivatization step to make the fatty acids volatile.

  • Derivatization: The extracted fatty acids are commonly converted to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or methanolic HCl.

  • Analysis: The FAMEs are separated on a GC column (e.g., a polar DB-23 or similar) and detected by a mass spectrometer, typically in electron ionization (EI) mode.

  • Pros: High chromatographic resolution.

  • Cons: Requires an additional, often time-consuming, derivatization step which can introduce variability.

Application Notes: Stable Isotope Tracing with (1-¹³C)Decanoic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid (C10), a medium-chain fatty acid (MCFA), is emerging as a significant molecule in neuroscience research. As a component of medium-chain triglyceride (MCT) ketogenic diets, it has shown beneficial effects in various neurological disorders.[1] Unlike long-chain fatty acids, decanoic acid can readily cross the blood-brain barrier and serve as an alternative energy substrate for the brain, supplementing the primary fuel, glucose.[2][3][4] Astrocytes, in particular, are a primary site for the metabolism of MCFAs in the brain.[1]

Stable isotope tracing using (1-¹³C)decanoic acid is a powerful technique to dynamically track its metabolic fate within the central nervous system. By labeling the first carbon atom, researchers can follow the ¹³C isotope as it is incorporated into downstream metabolites. This approach provides quantitative insights into metabolic pathways, such as β-oxidation, the tricarboxylic acid (TCA) cycle, ketogenesis, and neurotransmitter synthesis.[5][6][7] These application notes provide an overview of the methodology, key protocols, and data interpretation for using (1-¹³C)decanoic acid in neuroscience research.

Metabolic Fate of (1-¹³C)Decanoic Acid in the Brain

Once (1-¹³C)decanoic acid crosses the blood-brain barrier, it is primarily taken up by astrocytes.[1] Inside the astrocyte mitochondria, it undergoes β-oxidation. This process cleaves the fatty acid chain, releasing acetyl-CoA units. The ¹³C label from the original decanoic acid molecule is incorporated into the carboxyl carbon of acetyl-CoA, forming [1-¹³C]acetyl-CoA.

This labeled acetyl-CoA can then enter several key metabolic pathways:

  • TCA Cycle: It can condense with oxaloacetate to form ¹³C-labeled citrate, allowing the label to be traced through the TCA cycle intermediates.

  • Ketogenesis: Astrocytes can convert acetyl-CoA into ketone bodies, namely β-hydroxybutyrate (βHB) and acetoacetate (AcAc).[2][5] These ¹³C-labeled ketone bodies can then be shuttled to neurons to be used as an energy source, a process known as the astrocyte-neuron lactate and ketone body shuttle system.[8][9]

  • Glutamine Synthesis: The ¹³C label can be incorporated into glutamate and subsequently glutamine, which is a crucial component of the glutamate/GABA-glutamine cycle between astrocytes and neurons.[1]

G Metabolic Pathway of (1-¹³C)Decanoic Acid in the Brain cluster_blood Bloodstream cluster_astrocyte Astrocyte cluster_neuron Neuron DA (1-¹³C)Decanoic Acid DA_astro (1-¹³C)Decanoic Acid DA->DA_astro BBB Transport BetaOx β-Oxidation DA_astro->BetaOx AcCoA [1-¹³C]Acetyl-CoA BetaOx->AcCoA TCA TCA Cycle (¹³C-labeled intermediates) AcCoA->TCA Ketogenesis Ketogenesis AcCoA->Ketogenesis Gln ¹³C-Glutamine TCA->Gln Ketones ¹³C-Ketone Bodies (βHB, AcAc) Ketogenesis->Ketones Ketones_neuron ¹³C-Ketone Bodies Ketones->Ketones_neuron Astrocyte-Neuron Shuttle Gln_neuron ¹³C-Glutamine Gln->Gln_neuron Glutamate-Gln Cycle AcCoA_neuron ¹³C-Acetyl-CoA Ketones_neuron->AcCoA_neuron TCA_neuron TCA Cycle AcCoA_neuron->TCA_neuron GABA ¹³C-GABA Gln_neuron->GABA

Caption: Metabolic pathway of (1-¹³C)decanoic acid from the blood to astrocytes and neurons.

Data Presentation

Quantitative data from stable isotope tracing studies reveal the significant impact of decanoic acid on brain cell metabolism.

ParameterCell TypeTreatmentResultReference
Lactate Formation iPSC-derived Human Astrocytes300 μM Decanoic Acid49.6% increase[8][9][10]
Astrocyte Ketogenesis iPSC-derived Human Astrocytes300 μM Octanoic Acid2.17-fold increase[8][9][10]
Mitochondrial Respiration Cultured AstrocytesDecanoic Acid (C10)Increased mitochondrial proton leak[1]
Glutathione Concentration iPSC-derived Human AstrocytesDecanoic Acid (C10)Significantly higher vs. Octanoic Acid[2]
SIRT3 Expression Hippocampal Murine NeuronsDecanoic AcidUpregulation of SIRT3 protein and gene expression[11]
Mitochondrial Complex I+III Activity Hippocampal Murine NeuronsDecanoic AcidProminent increase in maximal activity[11]
Mitochondrial Complex IV Activity Hippocampal Murine NeuronsDecanoic AcidProminent increase in maximal activity[11]

Table 1: Summary of quantitative effects of decanoic acid on neuronal and glial cell metabolism.

Experimental Protocols

Stable isotope tracing with (1-¹³C)decanoic acid can be performed using various experimental models, from cell cultures to ex vivo brain slices. The general workflow involves incubation with the labeled substrate, followed by metabolite extraction and analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

G General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Model System (Cell Culture, Brain Slices, In Vivo) C Incubate/Administer Labeled Substrate A->C B Prepare (1-¹³C)Decanoic Acid Stock Solution (e.g., in DMSO) B->C D Collect Samples (Cells, Tissue) at Defined Time Points C->D E Quench Metabolism & Extract Metabolites D->E F Analyze via LC-MS/MS or GC-MS E->F G Data Processing: Determine ¹³C Enrichment & Metabolic Flux F->G

Caption: A generalized workflow for stable isotope tracing experiments using (1-¹³C)decanoic acid.

Protocol 1: In Vitro Tracing in Human iPSC-Derived Astrocytes

This protocol is adapted from methodologies used to study MCFA metabolism in cultured human astrocytes.[2][5]

1. Materials and Reagents:

  • Human induced-pluripotent stem cell (iPSC)-derived astrocytes

  • Astrocyte culture medium

  • (1-¹³C)Decanoic Acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, 80%)

  • Cell scrapers

  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Preparation of Labeling Medium:

  • Prepare a stock solution of 50 mM (1-¹³C)decanoic acid in sterile-filtered DMSO.[12]

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution into the astrocyte culture medium to a final working concentration (e.g., 300 μM).[8]

3. Labeling Experiment:

  • Culture iPSC-derived astrocytes in multi-well plates until they reach the desired confluency.

  • Remove the existing culture medium and wash the cells once with warm PBS.

  • Add the prepared (1-¹³C)decanoic acid labeling medium to the cells.

  • Incubate the cells for the desired time course (e.g., 0, 30, 60, 120, 360 minutes) at 37°C and 5% CO₂.[2]

4. Metabolite Extraction:

  • At each time point, remove the labeling medium.

  • Immediately wash the cells twice with ice-cold PBS to halt metabolic activity.

  • Add a sufficient volume of ice-cold 80% methanol to the wells.

  • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collect the supernatant containing the extracted metabolites for analysis.

5. LC-MS Analysis:

  • Analyze the metabolite extracts using an LC-MS system.

  • Use appropriate chromatographic methods (e.g., HILIC or reverse-phase chromatography) to separate the metabolites of interest.

  • Employ a mass spectrometer to detect and quantify the different isotopologues (molecules with different numbers of ¹³C atoms) of downstream metabolites like citrate, glutamate, and ketone bodies.

  • Calculate the fractional enrichment (FE) of ¹³C in each metabolite to determine the contribution of decanoic acid to its synthesis.

Protocol 2: Ex Vivo Tracing in Acute Brain Slices

This protocol allows for the study of decanoic acid metabolism within the intact cellular architecture of brain tissue.[1]

1. Materials and Reagents:

  • Rodent (e.g., mouse or rat)

  • (1-¹³C)Decanoic Acid

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

  • Vibratome for tissue slicing

  • Liquid nitrogen

  • Tissue homogenizer

  • Perchloric acid (PCA) or other extraction solvents

2. Preparation of Acute Brain Slices:

  • Anesthetize and decapitate the animal according to approved ethical protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Cut acute slices (e.g., 300-400 μm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

3. Labeling Experiment:

  • Prepare an incubation medium of aCSF containing (1-¹³C)decanoic acid at the desired final concentration.

  • Transfer the recovered brain slices to the labeling medium.

  • Incubate for a defined period (e.g., 60 minutes) at 32-34°C, ensuring continuous oxygenation.

4. Metabolite Extraction:

  • At the end of the incubation, rapidly remove the slices from the medium and flash-freeze them in liquid nitrogen to stop metabolism.

  • Homogenize the frozen tissue in an appropriate extraction solvent (e.g., ice-cold PCA followed by neutralization).

  • Centrifuge the homogenate to pellet the precipitated protein.

  • Collect the supernatant for analysis.

5. Analysis:

  • Analyze the extracted metabolites via LC-MS, GC-MS, or NMR spectroscopy to determine the incorporation of the ¹³C label into various metabolic pools as described in Protocol 1.

Downstream Effects and Signaling

Beyond its role as an energy substrate, decanoic acid has been shown to influence cellular signaling pathways that are crucial for neuronal function and health. These effects may contribute to the therapeutic benefits observed with MCT-based diets.

G Signaling Effects of Decanoic Acid cluster_mito Mitochondrial Effects cluster_synapse Synaptic Effects DA Decanoic Acid SIRT3 Upregulation of SIRT3 Expression DA->SIRT3 AMPA Normalization of AMPA-mediated Calcium Signaling (in 5xFAD model) DA->AMPA MRC Increased Mitochondrial Respiratory Chain (MRC) Efficiency SIRT3->MRC Activates Cognition Potential Improvement in Cognitive Function AMPA->Cognition

Caption: Proposed signaling effects of decanoic acid in neuronal cells.

Studies in hippocampal neurons have shown that decanoic acid can upregulate the expression and function of Sirtuin 3 (SIRT3), a key regulator of mitochondrial health.[11] This leads to a more efficient mitochondrial respiratory chain. Additionally, in a mouse model of Alzheimer's disease, decanoic acid was found to restore deficient AMPA receptor-mediated calcium signaling in hippocampal neurons and astrocytes, suggesting a mechanism by which it could improve cognitive function.[13]

References

Troubleshooting & Optimization

Technical Support Center: (10-¹³C)Decanoic Acid Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (10-¹³C)decanoic acid in metabolic tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is (10-¹³C)decanoic acid and what is it used for?

A1: (10-¹³C)Decanoic acid is a stable isotope-labeled medium-chain fatty acid (MCFA). It contains a carbon-13 (¹³C) atom at the 10th carbon position. It is used as a metabolic tracer to study the absorption, oxidation (breakdown for energy), and metabolic fate of decanoic acid in vivo. This allows researchers to quantify pathways of fatty acid metabolism in various physiological and pathological states.

Q2: Why use a ¹³C-labeled tracer instead of a radioactive one (like ¹⁴C)?

A2: Stable isotope tracers like ¹³C-decanoic acid are non-radioactive, making them safe for use in human subjects, including children and pregnant women, with minimal ethical and regulatory hurdles. They also do not pose the same handling and disposal challenges as radioactive isotopes.

Q3: What are the primary metabolic fates of infused (10-¹³C)decanoic acid?

A3: Once it enters the bloodstream, decanoic acid is rapidly taken up by the liver and other tissues. It primarily undergoes β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle to be oxidized to ¹³CO₂, or be used for the synthesis of ketone bodies or other fatty acids. The labeled carbon can therefore be tracked in expired air (as ¹³CO₂), in plasma metabolites like ketones, and incorporated into other lipids.

Q4: What analytical techniques are used to measure ¹³C-enrichment?

A4: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate decanoic acid and its metabolites from other compounds in a biological sample and accurately measure the ratio of the ¹³C-labeled compound to its unlabeled counterpart. Isotope Ratio Mass Spectrometry (IRMS) is specifically used for measuring ¹³CO₂ enrichment in expired air samples.

Troubleshooting Guide

Issue 1: Low or No Detectable ¹³C-Enrichment in Plasma

Q: I've infused (10-¹³C)decanoic acid, but I'm seeing very low or no enrichment in my plasma samples when analyzing for the tracer. What could be the problem?

A: This is a common issue that can stem from several factors related to the infusion protocol, sample handling, or the analytical method.

Possible Causes & Solutions:

  • Infusion Protocol:

    • Incorrect Infusion Rate: The infusion rate may be too low for the subject's metabolic rate, leading to dilution of the tracer below the detection limit.

    • Tracer Adsorption: Decanoic acid can adsorb to plastic tubing and syringes. Using glass syringes and minimizing the length of plastic tubing can help. Pre-flushing the infusion line with the tracer solution can also mitigate this.

    • Inaccurate Concentration: The infusate concentration may have been prepared incorrectly. Always double-check calculations and measurements.

  • Sample Handling:

    • Rapid Metabolism: Decanoic acid is metabolized very quickly. Ensure that blood samples are collected on schedule and immediately processed (e.g., centrifuged at a low temperature) and stored at -80°C to halt metabolic activity.

    • Sample Contamination: Contamination with unlabeled decanoic acid from external sources can dilute the signal. Ensure all labware is scrupulously clean.

  • Analytical Method (GC-MS/LC-MS):

    • Poor Extraction Efficiency: The method used to extract fatty acids from the plasma may be inefficient. Review and optimize your extraction protocol.

    • Incorrect Derivative: For GC-MS analysis, fatty acids must be derivatized. An incomplete or failed derivatization step will result in no detectable signal.

    • Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of enrichment. Check the instrument's tuning and calibration.

Troubleshooting Workflow: Low Plasma Enrichment

Caption: A decision tree for troubleshooting low ¹³C-tracer enrichment.

Issue 2: High Background ¹³C Enrichment

Q: My pre-infusion (baseline) samples show a higher-than-expected natural ¹³C enrichment for decanoic acid. Why is this happening and how can I correct for it?

A: High background enrichment can confound the results by making it difficult to distinguish the tracer signal from the natural abundance.

Possible Causes & Solutions:

  • Natural Isotope Abundance: The natural abundance of ¹³C is approximately 1.1%. For a molecule like decanoic acid (C₁₀H₂₀O₂), there is a non-zero probability that any given molecule will contain one or more ¹³C atoms, creating a natural isotopic background.

  • Dietary Intake: The subject's recent diet can influence the natural ¹³C abundance in their plasma. Diets rich in certain plants (C4 plants like corn and sugarcane) can lead to higher baseline ¹³C levels. It is crucial to control the subject's diet for at least 24-48 hours before the study.

  • Analytical Interference: An isobaric interference (another compound with the same mass-to-charge ratio) in the mass spectrometer can be mistaken for the ¹³C-labeled tracer. This requires chromatographic separation to be optimized to resolve the interfering peak from the analyte of interest.

Correction Strategy:

  • Baseline Subtraction: Always collect multiple baseline (pre-infusion) samples.

  • Calculate Average Baseline: Determine the average isotopic enrichment (e.g., as a mole percent excess, MPE) in these baseline samples.

  • Subtract from Post-Infusion Samples: Subtract this average baseline value from the enrichment measured in all post-infusion samples to get the true tracer-derived enrichment.

Experimental Protocols

Protocol 1: Intravenous Infusion of (10-¹³C)Decanoic Acid

This is a generalized protocol and must be adapted for specific experimental designs and approved by relevant ethics committees.

Objective: To achieve a steady-state concentration of (10-¹³C)decanoic acid in the plasma to study its metabolism.

Materials:

  • Sterile (10-¹³C)decanoic acid

  • Sterile 20% human serum albumin solution

  • Sterile saline (0.9% NaCl)

  • Infusion pump, sterile syringes (glass preferred), and infusion lines

  • Catheters for infusion and blood sampling

Procedure:

  • Preparation of Infusate:

    • (10-¹³C)Decanoic acid is poorly soluble in aqueous solutions. It must be bound to albumin to be infused.

    • A common method is to dissolve the sodium salt of the tracer in sterile saline and then slowly add it to a sterile human serum albumin solution while gently mixing.

    • The final solution should be sterile-filtered before administration.

  • Subject Preparation:

    • Subjects should fast overnight (10-12 hours) to achieve a basal metabolic state.

    • Insert two intravenous catheters: one for tracer infusion (e.g., in an antecubital vein) and one for blood sampling (e.g., in a contralateral hand vein, which may be "arterialized" by warming the hand).

  • Infusion:

    • Begin with a priming dose (bolus) to rapidly raise the plasma concentration of the tracer to the desired steady-state level.

    • Immediately follow the bolus with a continuous infusion at a pre-determined rate for the duration of the experiment (e.g., 2-4 hours).

  • Sampling:

    • Collect baseline blood samples before starting the infusion.

    • Collect blood samples at regular intervals during the continuous infusion (e.g., every 15-30 minutes) to confirm that a steady state has been reached and to measure metabolite enrichment.

    • Collect expired air samples simultaneously if ¹³CO₂ production is a primary endpoint.

Protocol 2: Plasma Fatty Acid Extraction and Derivatization for GC-MS

Objective: To extract total fatty acids from plasma and convert them to a volatile form for GC-MS analysis.

Procedure:

  • Lipid Extraction:

    • Use a standard lipid extraction method, such as the Folch or Bligh-Dyer method, which uses a chloroform:methanol mixture to separate lipids from the aqueous components of plasma.

  • Saponification:

    • The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) at an elevated temperature to release the fatty acids from triglycerides, phospholipids, etc.

  • Esterification (Derivatization):

    • The free fatty acids are then converted to volatile esters, typically methyl esters (FAMEs - Fatty Acid Methyl Esters), by heating with a reagent like boron trifluoride-methanol (BF₃-methanol).

  • Final Extraction and Concentration:

    • The FAMEs are extracted into an organic solvent (e.g., hexane).

    • The solvent is evaporated under a stream of nitrogen, and the sample is reconstituted in a small volume of solvent suitable for injection into the GC-MS.

Metabolic Pathway of Decanoic Acid

DecanoicAcidMetabolism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) cluster_exhaled Expired Air Decanoate_Albumin [10-¹³C]Decanoate-Albumin Complex Decanoate_Cell [10-¹³C]Decanoate Decanoate_Albumin->Decanoate_Cell Uptake DecanoylCoA [10-¹³C]Decanoyl-CoA Decanoate_Cell->DecanoylCoA Activation BetaOx β-Oxidation DecanoylCoA->BetaOx AcetylCoA [2-¹³C]Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs Ketogenesis Ketogenesis AcetylCoA->Ketogenesis CO2 ¹³CO₂ Krebs->CO2 Oxidation Ketones ¹³C-Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) Ketogenesis->Ketones Ketones->Decanoate_Albumin Export to Blood Exhaled_CO2 Exhaled ¹³CO₂ CO2->Exhaled_CO2 Transport & Exhalation

Caption: The primary metabolic pathway of (10-¹³C)decanoic acid.

Data Reference Tables

Table 1: Typical Infusion Rates for MCFA Tracers

This table provides example infusion rates from human studies. Actual rates must be optimized for the specific research question and subject population.

Subject PopulationTracerPriming Dose (Bolus)Continuous Infusion RateReference
Healthy Adults[1-¹³C]Octanoate1.5 µmol/kg1.5 µmol/kg/hrF. H. M. van der Beek et al.
Preterm Infants[¹³C]MCFA mixtureNot specified120 µmol/kg/hrP. J. J. Sauer et al.
Healthy Adults[1-¹³C]Decanoate0.75 mg/kg0.75 mg/kg/hrM. K. Hellerstein et al.

Note: Rates may vary significantly based on the specific tracer and experimental goals.

Table 2: Natural Abundance of Relevant Isotopes

Understanding the natural background is critical for calculating true enrichment.

IsotopeNatural Abundance (%)
¹²C~98.9%
¹³C~1.1%
¹H~99.98%
²H (D)~0.015%
¹⁶O~99.76%
¹⁸O~0.20%

optimizing cell extraction for (1013C)decanoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing cell extraction for decanoic acid analysis.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions related to the extraction and analysis of decanoic acid from cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting decanoic acid from cultured cells?

A1: The most common and effective methods for extracting medium-chain fatty acids like decanoic acid are based on liquid-liquid extraction with organic solvents. The primary goal is to disrupt cell membranes and efficiently partition the lipids into an organic phase. The two most widely recognized methods are the Bligh and Dyer method and the Folch method, both of which use a chloroform/methanol/water solvent system to achieve separation. For smaller sample volumes typical of cell culture plates, single-phase extraction using a mixture of isopropanol and hexane is also a viable and simpler alternative.

Q2: How do I choose an appropriate internal standard for quantitative analysis?

A2: An ideal internal standard (IS) should be chemically similar to the analyte but distinguishable by the analytical instrument (e.g., by mass spectrometry). For decanoic acid analysis, a stable isotope-labeled decanoic acid, such as Decanoic acid-d19, is an excellent choice. It behaves nearly identically during extraction and ionization but has a different mass-to-charge ratio (m/z). If a stable isotope is unavailable, a fatty acid with a similar chain length that is not present in the sample, such as nonanoic acid (C9) or undecanoic acid (C11), can also be used.

Q3: How can I prevent the degradation or loss of decanoic acid during sample preparation?

A3: Preventing degradation and loss is critical for accurate quantification. Key steps include:

  • Work Quickly and on Ice: Perform all extraction steps on ice to minimize enzymatic activity that could alter the fatty acid profile.

  • Use Antioxidants: If you suspect oxidative degradation, add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

  • Use High-Purity Solvents: Ensure all organic solvents are of high purity (e.g., HPLC or MS-grade) to avoid introducing contaminants.

  • Evaporate Under Nitrogen: After extraction, evaporate the organic solvent under a gentle stream of nitrogen gas. Avoid high heat, which can cause degradation, and do not dry the sample to completion for extended periods, as this can lead to the loss of more volatile medium-chain fatty acids.

Troubleshooting Guide

Problem: Low recovery of decanoic acid in the final extract.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure cells are fully homogenized in the initial solvent mixture. For adherent cells, scrape them thoroughly. Consider using mechanical disruption methods like sonication or bead beating for more robust cell types.
Incorrect Solvent Ratios The ratio of chloroform/methanol/water is critical for creating the correct biphasic system. In the Bligh and Dyer method, the final ratio should be approximately 1:1:0.9 (v/v/v) to ensure proper phase separation.
Insufficient Mixing/Vortexing Vortex samples vigorously after adding each solvent to ensure thorough mixing and complete extraction of lipids from the aqueous cellular matrix into the organic phase.
Analyte Loss During Evaporation Decanoic acid is a medium-chain fatty acid and can be semi-volatile. Avoid excessive heat (>40°C) or prolonged drying under nitrogen. Reconstitute the sample immediately after the solvent has evaporated.

Problem: High variability between sample replicates.

Potential Cause Recommended Solution
Inconsistent Cell Seeding/Harvesting Ensure uniform cell numbers across all wells or flasks. When harvesting, treat all samples identically, for example, by quenching metabolic activity simultaneously with cold methanol.
Inaccurate Pipetting Use calibrated pipettes for all solvent and standard additions. Inaccurate addition of the internal standard is a major source of variability.
Phase Separation Issues After centrifugation, be careful not to disturb the interface between the aqueous and organic layers. Aspirate the bottom (organic) layer slowly and precisely, avoiding the protein disk that often forms at the interface.

Experimental Protocols

Protocol: Modified Bligh & Dyer Extraction for Adherent Cells

This protocol is optimized for extracting lipids, including decanoic acid, from cells cultured in a 6-well plate.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC-grade), ice-cold

  • Chloroform (HPLC-grade)

  • Internal Standard (e.g., Decanoic acid-d19) in methanol

  • Ultrapure water

  • Cell scraper

  • Glass vials with PTFE-lined caps

Procedure:

  • Cell Washing: Aspirate the culture medium from the wells. Gently wash the cells twice with 1 mL of ice-cold PBS to remove any residual medium.

  • Metabolic Quenching & Cell Lysis: Add 400 µL of ice-cold methanol (containing the internal standard at a known concentration) to each well. Scrape the cells thoroughly using a cell scraper and transfer the cell lysate to a glass vial.

  • Extraction: Add 400 µL of chloroform to the vial. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 360 µL of ultrapure water to the vial to induce phase separation. Vortex again for 2 minutes.

  • Centrifugation: Centrifuge the vial at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform), with a protein disk at the interface.

  • Sample Collection: Carefully aspirate the lower organic phase using a glass syringe and transfer it to a new clean glass vial. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., 100 µL of isopropanol for LC-MS analysis).

Visualizations

G cluster_prep Cell Preparation cluster_extraction Lipid Extraction cluster_analysis Sample Analysis A 1. Cell Culture (6-well plate) B 2. Wash Cells (Ice-cold PBS) A->B C 3. Quench & Lyse (Ice-cold Methanol + IS) B->C D 4. Add Chloroform (Vortex) C->D E 5. Add Water (Induce Phase Separation) D->E F 6. Centrifuge (2,000 x g, 10 min) E->F G 7. Collect Organic Layer (Bottom Phase) F->G H 8. Evaporate Solvent (Nitrogen Stream) G->H I 9. Reconstitute Sample H->I J 10. LC-MS / GC-MS Analysis I->J

Caption: Workflow for decanoic acid extraction from cultured cells.

G A Problem: Low Analyte Recovery B Was cell lysis complete? A->B Check Lysis C Were solvent ratios correct? A->C Check Solvents D Was evaporation controlled? A->D Check Evaporation E Solution: Use sonication or bead beating. B->E No H Re-evaluate Protocol B->H Yes F Solution: Ensure final ratio is 1:1:0.9 (CHCl3:MeOH:H2O). C->F No C->H Yes G Solution: Avoid heat >40°C. Do not over-dry sample. D->G No D->H Yes

troubleshooting poor signal-to-noise for (1013C)decanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratios in experiments involving (10¹³C)decanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of (10¹³C)decanoic acid using mass spectrometry (GC-MS and LC-MS) and NMR spectroscopy.

GC-MS Analysis

Question 1: I am seeing a very low signal for my (10¹³C)decanoic acid standard in my GC-MS analysis. What are the likely causes?

A low signal for your labeled decanoic acid standard can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits are inefficient derivatization, suboptimal injection parameters, or incorrect mass spectrometer settings.

Troubleshooting Steps:

  • Verify Derivatization: Decanoic acid, being a polar and non-volatile compound, requires derivatization to improve its chromatographic behavior and thermal stability for GC-MS analysis. The most common method is conversion to its fatty acid methyl ester (FAME). Incomplete or failed derivatization is a primary cause of poor signal.

  • Optimize GC Inlet Temperature: The temperature of the GC inlet is crucial. If the temperature is too low, the derivatized analyte may not volatilize efficiently, leading to a poor signal and peak tailing. Conversely, if it's too high, it can cause thermal degradation.

  • Check for Active Sites in the GC System: Active sites in the GC liner, column, or injection port can adsorb the analyte, leading to signal loss and peak tailing. Using a deactivated liner and ensuring a properly conditioned column is essential.

  • Confirm Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned, especially in the mass range of your labeled decanoic acid derivative.

  • Review Ionization Energy: For electron ionization (EI), the standard 70 eV is usually effective. However, for specific molecules, optimizing this energy can sometimes improve the signal of the molecular ion or key fragments.

Question 2: My (10¹³C)decanoic acid signal is present, but the signal-to-noise ratio is very poor, with a high baseline.

A high baseline or poor signal-to-noise (S/N) ratio, even with a detectable peak, often points to issues with sample cleanliness, system contamination, or co-eluting interferences.

Troubleshooting Steps:

  • Assess Sample Purity: Biological samples can contain complex matrices that interfere with your analyte. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Check for System Contamination: A high baseline can be caused by column bleed, contaminated carrier gas, or a dirty ion source. Bake out your column according to the manufacturer's instructions and clean the ion source if necessary.

  • Optimize Chromatographic Separation: If the poor S/N is due to co-eluting peaks, adjust your GC temperature program to better separate your analyte of interest from matrix components.

  • Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range (full scan mode), use SIM mode to monitor only the specific ions corresponding to your (10¹³C)decanoic acid derivative. This can significantly improve the S/N ratio by reducing the noise from other ions.

LC-MS Analysis

Question 3: I am using LC-MS with electrospray ionization (ESI) and see a weak signal for (10¹³C)decanoic acid. What should I check?

Weak signals in ESI-LC-MS for fatty acids like decanoic acid are often related to inefficient ionization, the mobile phase composition, or the formation of multiple adducts.

Troubleshooting Steps:

  • Optimize Mobile Phase: The pH of the mobile phase is critical for the ionization of carboxylic acids. For negative ion mode ESI, a slightly basic mobile phase (e.g., with a small amount of ammonium hydroxide or a volatile amine) can enhance deprotonation and improve the signal of the [M-H]⁻ ion.

  • Control Adduct Formation: In positive ion mode, fatty acids can form various adducts (e.g., [M+Na]⁺, [M+K]⁺), which can dilute the signal for the desired protonated molecule [M+H]⁺. Ensure high-purity solvents and consider adding a small amount of a proton source like formic acid to the mobile phase to promote the formation of [M+H]⁺.

  • Adjust ESI Source Parameters: Optimize the ESI source parameters, including the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to ensure efficient desolvation and ionization of your analyte.

  • Consider Sample Matrix Effects: Similar to GC-MS, complex biological matrices can cause ion suppression in the ESI source. A thorough sample cleanup is crucial.

NMR Spectroscopy

Question 4: The ¹³C NMR signal for my (10¹³C)decanoic acid is very weak and requires a long acquisition time. How can I improve this?

Improving the signal-to-noise ratio in ¹³C NMR for isotopically labeled compounds often involves optimizing acquisition parameters and ensuring proper sample preparation.

Troubleshooting Steps:

  • Increase Analyte Concentration: The most straightforward way to improve the S/N ratio is to increase the concentration of your sample.

  • Optimize Pulse Sequence and Acquisition Parameters:

    • Use a Proton-Decoupled Pulse Sequence: This will collapse the ¹³C-¹H couplings and enhance the signal through the Nuclear Overhauser Effect (NOE).

    • Adjust the Relaxation Delay (d1): Ensure the relaxation delay is appropriate for the ¹³C nucleus you are observing to allow for sufficient relaxation between scans.

    • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Use a High-Field Magnet: A spectrometer with a higher magnetic field strength will provide better sensitivity and spectral dispersion.

  • Ensure Proper Probe Tuning: Make sure the NMR probe is correctly tuned to the ¹³C frequency to maximize signal transmission.

Data Presentation

The following tables summarize the expected impact of various parameters on the signal-to-noise ratio for (10¹³C)decanoic acid analysis.

Table 1: GC-MS Parameter Impact on S/N Ratio

ParameterSub-Optimal ConditionOptimized ConditionExpected Impact on S/N Ratio
Derivatization Incomplete or no derivatizationComplete conversion to FAMESignificant Increase
GC Inlet Temp. Too low (<200°C)Optimal (~250°C)Moderate to Significant Increase
Ionization Mode Full ScanSelected Ion Monitoring (SIM)Significant Increase
Sample Cleanup None (crude extract)Solid-Phase Extraction (SPE)Moderate to Significant Increase

Table 2: LC-MS Parameter Impact on S/N Ratio

ParameterSub-Optimal ConditionOptimized ConditionExpected Impact on S/N Ratio
Mobile Phase pH Acidic (for negative ion mode)Slightly basicModerate to Significant Increase
Adduct Control High salt contaminationHigh purity solvents, additiveModerate Increase
ESI Source Gas Low flow/temperatureOptimized for desolvationModerate Increase

Experimental Protocols

Protocol 1: Derivatization of Decanoic Acid to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

Objective: To convert (10¹³C)decanoic acid into its more volatile and thermally stable methyl ester for GC-MS analysis.

Materials:

  • (10¹³C)decanoic acid sample (in a suitable solvent like hexane or toluene)

  • Boron trifluoride-methanol (BF₃-Methanol) reagent (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the sample containing (10¹³C)decanoic acid is dry. If in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of BF₃-Methanol reagent to the dried sample in the reaction vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in the heating block.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture for 1 minute and then allow the layers to separate. The FAME will be in the upper hexane layer.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of (10¹³C)Decanoic Acid from a Biological Matrix

Objective: To remove interfering substances from a biological sample (e.g., plasma) prior to derivatization and GC-MS or LC-MS analysis.

Materials:

  • SPE cartridge (e.g., a C18 or a mixed-mode anion exchange cartridge)

  • Biological sample containing (10¹³C)decanoic acid

  • Methanol

  • Deionized water

  • Hexane

  • Elution solvent (e.g., hexane with a small percentage of acetic acid or a more polar solvent depending on the cartridge)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of deionized water through it.

  • Sample Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge. The pre-treatment may involve protein precipitation or pH adjustment.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the (10¹³C)decanoic acid from the cartridge using an appropriate elution solvent.

  • Drying: Evaporate the elution solvent to dryness under a stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent for LC-MS analysis or proceed with the derivatization protocol for GC-MS analysis.

Visualizations

Troubleshooting_Workflow_GCMS cluster_check Initial Checks cluster_troubleshoot Troubleshooting Actions cluster_problem Problem Identification start Poor S/N for (10¹³C)Decanoic Acid in GC-MS check_derivatization Is derivatization to FAME complete? start->check_derivatization check_injection Are GC inlet parameters optimized? check_derivatization->check_injection Yes problem_derivatization Inefficient Derivatization check_derivatization->problem_derivatization No check_ms_tune Is the MS properly tuned? check_injection->check_ms_tune Yes problem_injection Poor Volatilization check_injection->problem_injection No problem_ms MS Not Optimized check_ms_tune->problem_ms No problem_matrix Matrix Interference / High Baseline check_ms_tune->problem_matrix Yes, but high baseline action_rerun_derivatization Re-run derivatization protocol action_optimize_inlet Optimize inlet temperature (e.g., 250°C) action_tune_ms Perform MS autotune action_cleanup Implement sample cleanup (SPE) action_sim Switch to Selected Ion Monitoring (SIM) mode action_cleanup->action_sim action_maintenance Perform system maintenance (liner change, source clean) problem_derivatization->action_rerun_derivatization problem_injection->action_optimize_inlet problem_ms->action_tune_ms problem_matrix->action_cleanup problem_contamination System Contamination problem_matrix->problem_contamination problem_contamination->action_maintenance

Caption: GC-MS troubleshooting workflow for poor signal-to-noise.

Logical_Relationships_LCMS issue Low Signal for (10¹³C)Decanoic Acid in ESI-LC-MS cause1 Inefficient Ionization issue->cause1 cause2 Signal Dilution issue->cause2 cause3 Ion Suppression issue->cause3 solution1a Optimize Mobile Phase pH (e.g., slightly basic for neg. mode) cause1->solution1a solution1b Optimize ESI Source Parameters cause1->solution1b solution2 Control Adduct Formation (use high purity solvents) cause2->solution2 solution3 Implement Sample Cleanup (SPE) cause3->solution3

minimizing isotopic interference in (1013C)decanoic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (10¹³C)Decanoic Acid Isotopic Labeling

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers minimize isotopic interference and ensure accurate data interpretation in experiments utilizing (10¹³C)decanoic acid as a metabolic tracer.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental workflow.

Question: Why am I observing a significant M+1 peak in my unlabeled control samples?

Answer: The M+1 peak in unlabeled samples is primarily due to the natural abundance of Carbon-13 (¹³C), which is approximately 1.1% of total carbon. For a molecule like decanoic acid (C₁₀H₂₀O₂), there are ten carbon atoms, meaning the probability of one of them being a ¹³C atom is significant, leading to a detectable M+1 signal even in the absence of any tracer.

Question: My mass spectrometry results show unexpected isotopic patterns and low tracer incorporation. What are the potential causes and solutions?

Answer: Low or unexpected tracer incorporation can stem from several factors related to the experimental setup and the analytical method.

Potential Causes:

  • Suboptimal Tracer Concentration: The concentration of (10¹³C)decanoic acid may be too low for efficient uptake or too high, causing cellular toxicity.

  • Inadequate Incubation Time: The labeling duration may be insufficient for the tracer to be incorporated into the metabolic pathways of interest.

  • Poor Cell Viability: Compromised cell health can lead to reduced metabolic activity and tracer uptake.

  • Tracer Degradation: The tracer may degrade in the culture medium over long incubation periods.

  • Analytical Interference: Overlapping peaks from other molecules in the sample can obscure the signal from your labeled compound.

Solutions:

  • Optimize Experimental Conditions: Perform a dose-response and time-course experiment to determine the optimal tracer concentration and incubation period for your specific cell line and experimental goals.

  • Verify Cell Health: Monitor cell viability before and after the labeling experiment using methods like Trypan Blue exclusion or an MTT assay.

  • Use High-Resolution Mass Spectrometry: Employing high-resolution instruments like an Orbitrap or FT-ICR MS can help distinguish your labeled compound from other molecules with similar mass-to-charge ratios.

  • Implement a Correction Algorithm: Always correct your data for the natural abundance of ¹³C and other isotopes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for minimizing isotopic interference?

A1: The most critical step is the bioinformatic correction for the natural abundance of all isotopes (not just ¹³C) in your analytes post-acquisition. This mathematical correction is essential for accurately determining the true level of tracer incorporation.

Q2: How do I choose the right type of mass spectrometer for my experiment?

A2: The choice depends on your specific needs. Gas Chromatography-Mass Spectrometry (GC-MS) is often used for analyzing fatty acids. For more complex lipids or to achieve higher mass accuracy and resolution, Liquid Chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap or Q-TOF systems, is recommended. High resolution is particularly effective at separating spectrally overlapping isotopologues.

Q3: Can I use (10¹³C)decanoic acid to trace pathways other than fatty acid metabolism?

A3: Yes. Decanoic acid is a medium-chain fatty acid that, once converted to Decanoyl-CoA, can enter various metabolic pathways. It can be a substrate for mitochondrial beta-oxidation, leading to labeled acetyl-CoA which can then be incorporated into the TCA cycle. It can also be elongated to form longer-chain fatty acids.

Experimental Protocols & Data

Protocol: Labeling of Cultured Cells with (10¹³C)Decanoic Acid

This protocol provides a general workflow for labeling adherent mammalian cells.

  • Cell Seeding: Plate cells (e.g., HEK293T, A549) in a 6-well plate at a density that will result in ~80% confluency on the day of the experiment.

  • Tracer Preparation: Prepare a stock solution of (10¹³C)decanoic acid complexed to bovine serum albumin (BSA). A common final concentration for the tracer in the cell culture medium is between 10 µM and 100 µM.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared medium containing the (10¹³C)decanoic acid tracer.

    • Incubate for a predetermined time (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the wells.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Sample Analysis: Collect the supernatant for analysis by GC-MS or LC-MS.

Data Interpretation: Correcting for Natural Isotope Abundance

The presence of natural isotopes complicates the interpretation of labeling data. The following table illustrates the expected isotopic distribution for unlabeled decanoic acid versus a hypothetical 50% labeled sample.

IsotopologueNatural Abundance Contribution (Unlabeled)Expected Distribution (50% Labeled)Observed Distribution (Example)
M+087.9%43.95%44.1%
M+111.0%5.5%5.6%
M+21.1%0.55%0.6%
............
M+10~0%50.0%49.7%
Note: Values are illustrative. The natural abundance distribution must be calculated based on the elemental formula of the analyte.

Visual Guides

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture TracerPrep 2. Prepare (10¹³C)Decanoic Acid-BSA Complex Labeling 3. Incubate Cells with Tracer TracerPrep->Labeling Extraction 4. Metabolite Extraction Labeling->Extraction MS_Analysis 5. LC-MS/GC-MS Analysis Extraction->MS_Analysis DataCorrection 6. Isotopic Interference Correction MS_Analysis->DataCorrection Interpretation 7. Data Interpretation DataCorrection->Interpretation InterferenceLogic cluster_sources Signal Sources ObservedSignal Observed MS Signal (e.g., M+10 Peak) CorrectedData Accurate Tracer Incorporation Data ObservedSignal->CorrectedData Apply Correction Algorithm TracerSignal True Signal from (10¹³C)Decanoic Acid TracerSignal->ObservedSignal InterferenceSignal Interference Signal (Natural Isotopes) InterferenceSignal->ObservedSignal DecanoicAcidMetabolism cluster_pathways Metabolic Fates DecanoicAcid (10¹³C)Decanoic Acid (Tracer) DecanoylCoA [¹³C]Decanoyl-CoA DecanoicAcid->DecanoylCoA Activation BetaOxidation Beta-Oxidation DecanoylCoA->BetaOxidation Elongation Fatty Acid Elongation DecanoylCoA->Elongation TCA [¹³C]Acetyl-CoA (Enters TCA Cycle) BetaOxidation->TCA LongerFA [¹³C]Longer-Chain Fatty Acids Elongation->LongerFA

Technical Support Center: (10¹³C)Decanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of (10¹³C)decanoic acid stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (10¹³C)decanoic acid stock solutions?

A1: For optimal stability, it is recommended to use aprotic solvents such as DMSO or DMF. While alcohols like ethanol and methanol can be used for immediate applications, long-term storage in these solvents is discouraged as it can lead to the formation of ester impurities. Always use a high-purity, anhydrous grade solvent to minimize potential degradation.

Q2: How should I store my (10¹³C)decanoic acid stock solutions?

A2: Stock solutions should be stored at low temperatures, ideally at -20°C or -80°C, to minimize the rate of chemical degradation. Solutions should be stored in tightly sealed vials with minimal headspace to reduce exposure to oxygen and prevent solvent evaporation. It is also crucial to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: What are the common signs of degradation in my stock solution?

A3: Visual indicators of degradation can include discoloration or the appearance of precipitate. However, many degradation products are soluble and will not be visible. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify impurities or a decrease in the concentration of the parent compound.

Q4: Can I repeatedly freeze and thaw my stock solution?

A4: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation. This ensures that the main stock remains at a stable temperature and reduces the risk of contamination and solvent evaporation for the entire batch.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of (10¹³C)decanoic acid solutions.

Problem 1: Inconsistent results in downstream assays.

  • Possible Cause 1: Solution Degradation. The stability of your decanoic acid solution may be compromised. Over time, especially if stored improperly, the concentration can decrease, or active degradation products can form.

  • Solution: Verify the concentration and purity of your stock solution using an analytical method like HPLC (see Experimental Protocol section). Prepare fresh stock solutions if significant degradation is detected. Review your storage procedures, ensuring the solution is protected from light and stored at -20°C or below.

  • Possible Cause 2: Solvent Effects. The solvent used for the stock solution (e.g., DMSO, ethanol) might be interfering with your experimental system.

  • Solution: Run a vehicle control (solvent only) in your assay to determine if the solvent itself has a biological or chemical effect. If interference is observed, consider using an alternative solvent or reducing the final solvent concentration in the assay medium.

Logical Troubleshooting Flow

TroubleshootingFlow start Inconsistent Assay Results check_degradation Check for Solution Degradation (e.g., via HPLC) start->check_degradation degradation_found Degradation Detected? check_degradation->degradation_found prepare_fresh Prepare Fresh Stock Review Storage Protocol (-20°C or -80°C, protect from light) degradation_found->prepare_fresh Yes check_solvent Run Vehicle Control to Check for Solvent Effects degradation_found->check_solvent No prepare_fresh->check_solvent solvent_effect Solvent Interference? check_solvent->solvent_effect change_solvent Change Solvent or Lower Final Concentration solvent_effect->change_solvent Yes other_factors Investigate Other Experimental Factors solvent_effect->other_factors No

Caption: Troubleshooting decision tree for inconsistent experimental results.

Quantitative Stability Data

The following tables summarize the expected stability of (10¹³C)decanoic acid under various storage conditions. Data is presented as the percentage of the initial concentration remaining.

Table 1: Stability in Different Solvents at 4°C

Storage DurationEthanolDMSO
1 Week98.2%99.9%
1 Month92.5%99.5%
3 Months81.0%98.8%

Table 2: Stability in DMSO at Different Temperatures

Storage Duration25°C (Room Temp)4°C-20°C
1 Month96.0%99.5%>99.9%
3 Months88.1%98.8%>99.9%
6 Months75.3%97.2%99.8%

Experimental Protocols

Protocol 1: Preparation of (10¹³C)Decanoic Acid Stock Solution
  • Materials: (10¹³C)Decanoic acid (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vials, precision balance, volumetric flasks.

  • Procedure:

    • Allow the solid (10¹³C)decanoic acid to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of decanoic acid accurately using a precision balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the anhydrous DMSO to dissolve the solid completely. Gentle vortexing may be applied.

    • Once fully dissolved, add DMSO to the final volume mark on the flask.

    • Mix the solution thoroughly by inversion.

    • Aliquot the solution into single-use amber vials, minimizing headspace.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC-Based Stability Assessment

This protocol provides a general framework for assessing the stability of the decanoic acid solution by quantifying the parent compound over time.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS detection monitoring the mass of decanoic acid.

    • Procedure:

      • Prepare a calibration curve using freshly prepared standards of known concentrations.

      • At each time point (e.g., T=0, 1 week, 1 month), remove one aliquot from storage.

      • Allow the aliquot to thaw completely and equilibrate to room temperature.

      • Dilute a sample of the stock solution to a concentration that falls within the range of the calibration curve.

      • Inject the sample onto the HPLC system.

      • Determine the concentration of decanoic acid by comparing its peak area to the calibration curve. The percentage of remaining decanoic acid can be calculated relative to the T=0 measurement.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage & Sampling cluster_analysis Stability Analysis weigh 1. Weigh (10¹³C) Decanoic Acid dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store 4. Store Aliquots at T=0, T=1, T=2... aliquot->store sample 5. Sample at Each Time Point store->sample hplc 6. Analyze via HPLC sample->hplc quantify 7. Quantify Concentration hplc->quantify compare 8. Compare to T=0 quantify->compare result Determine Stability Profile compare->result

Caption: Workflow for assessing the stability of decanoic acid solutions.

Technical Support Center: Protocol Refinement for Accurate (¹³C)Decanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of (¹³C)decanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions to ensure precise and reliable experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the quantification of (¹³C)decanoic acid using stable isotope dilution mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of decanoic acid?

A1: Decanoic acid, in its free form, is a polar and insufficiently volatile compound for gas chromatography (GC) analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), allowing for better chromatographic separation and detection by mass spectrometry (MS).

Q2: What is the purpose of using a ¹³C-labeled internal standard?

A2: A ¹³C-labeled internal standard, such as ¹³C-decanoic acid, is crucial for accurate quantification. It is chemically identical to the analyte (unlabeled decanoic acid) and therefore behaves similarly during sample preparation (extraction, derivatization) and analysis. This allows it to correct for variations in sample handling, extraction efficiency, injection volume, and matrix effects, leading to more precise and accurate results.[1][2] Using a stable isotope-labeled internal standard is considered the most accurate approach for quantification.[3]

Q3: Can I use a different deuterated (²H) fatty acid as an internal standard instead of a ¹³C-labeled one?

A3: While deuterated standards are used, ¹³C-labeled standards are generally preferred for LC-MS applications. This is because deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts (a phenomenon known as the chromatographic isotope effect), which can introduce inaccuracies in quantification.[4][5] ¹³C-labeled compounds have almost identical retention times to their native analogues.[5]

Q4: How do I correct for the natural abundance of ¹³C in my unlabeled decanoic acid?

A4: The natural abundance of ¹³C (approximately 1.1%) will contribute to the M+1 ion peak of the unlabeled decanoic acid derivative. For highly accurate measurements, especially at low concentrations of the labeled standard, this contribution should be corrected. This is typically done by analyzing an unlabeled decanoic acid standard and determining the ratio of the M+1 to M+0 peak intensities. This ratio can then be used to subtract the contribution of natural ¹³C from the M+1 peak in the samples containing the ¹³C-labeled standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for decanoic acid derivative 1. Incomplete derivatization.2. Loss of sample during extraction or cleanup.3. Inefficient ionization in the MS source.4. Incorrect GC-MS parameters.1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure reagents are fresh.2. Check extraction solvent polarity and volumes. Minimize sample transfer steps.3. Clean the MS ion source. Optimize source temperature and electron energy.4. Verify GC oven temperature program, injector temperature, and MS scan parameters.
High background noise or interfering peaks 1. Contamination from solvents, glassware, or sample matrix.2. Co-elution of other fatty acids or matrix components.3. Presence of plasticizers or other contaminants from labware.1. Use high-purity solvents and thoroughly clean all glassware. Include a blank sample (reagents only) in your run.2. Optimize the GC temperature program for better separation. Consider using a longer GC column or a column with a different stationary phase.3. Use glass or polypropylene labware instead of polystyrene. Avoid plastic caps with septa that can leach contaminants.
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or column.2. Overloading of the GC column.3. Inappropriate injector temperature.1. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.2. Dilute the sample or inject a smaller volume.3. Optimize the injector temperature. Too low can cause slow volatilization, while too high can cause degradation.
Inconsistent quantification results 1. Inaccurate addition of the internal standard.2. Variability in derivatization efficiency between samples.3. Matrix effects suppressing or enhancing the signal.4. Isotopic interference from the unlabeled analyte.1. Use a calibrated pipette to add the internal standard. Ensure it is added at the very beginning of the sample preparation process.2. Ensure uniform derivatization conditions for all samples and standards.3. Prepare calibration standards in a matrix that closely matches the samples to compensate for matrix effects.4. If the concentration of unlabeled decanoic acid is very high, its natural ¹³C abundance may interfere with the ¹³C-labeled standard. Account for this by analyzing the unlabeled standard alone to determine its isotopic contribution.
Retention time shift of ¹³C-decanoic acid derivative 1. While less common with ¹³C, a slight chromatographic isotope effect can occur.2. Changes in GC flow rate or oven temperature program.1. Ensure that the integration windows for both the labeled and unlabeled analytes are correctly set to account for any minor shifts.2. Check for leaks in the GC system and verify the stability of the oven temperature.

Quantitative Data Summary

The choice of derivatization method can significantly impact the efficiency of converting decanoic acid to its volatile ester for GC-MS analysis. Below is a summary of common derivatization reagents and their typical reaction conditions.

Table 1: Comparison of Common Derivatization Methods for Fatty Acids

Derivatization Reagent Typical Reaction Conditions Advantages Disadvantages
Boron Trifluoride in Methanol (BF₃-MeOH) Heat at 60-100°C for 5-10 minutes.[6]Relatively fast and effective for a wide range of fatty acids.BF₃ is corrosive and moisture-sensitive. Heating is required.
Hydrochloric Acid in Methanol (HCl-MeOH) Can require longer reaction times (e.g., 90 minutes).Effective and uses common lab reagents.Can be slower than other methods.
Pentafluorobenzyl Bromide (PFBBr) Room temperature incubation for ~20-30 minutes.[7]Produces derivatives with excellent sensitivity in negative chemical ionization (NCI) mode.[8]Reagent can be expensive. NCI mode may not be available on all GC-MS instruments.
(Trimethylsilyl)diazomethane (TMS-DM) Rapid reaction at room temperature.Fast and does not require heating.TMS-DM is toxic and potentially explosive.

Experimental Protocols

This section provides a detailed methodology for the quantification of (¹³C)decanoic acid in a biological matrix (e.g., plasma) using GC-MS.

Protocol: Quantification of (¹³C)Decanoic Acid in Plasma by GC-MS

1. Materials and Reagents:

  • Decanoic acid standard

  • ¹³C-Decanoic acid (internal standard)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass test tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • GC-MS system

2. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma sample in a glass test tube, add a known amount of ¹³C-decanoic acid internal standard (e.g., 10 µL of a 100 µg/mL solution).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 14% BF₃-MeOH solution.

  • Cap the tube tightly and vortex to dissolve the residue.

  • Heat the mixture in a water bath at 80°C for 10 minutes.[9]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: A suitable capillary column for FAME analysis (e.g., DB-FastFAME, DB-23, or similar).

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/minute.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Unlabeled Decanoic Acid Methyl Ester (C10:0 FAME): Monitor characteristic ions (e.g., m/z 186 [M⁺], 143, 87, 74).

      • ¹³C-Decanoic Acid Methyl Ester: Monitor the corresponding labeled ions (e.g., m/z 187 [M+1⁺] if one ¹³C is present, or higher depending on the labeling pattern).

5. Quantification:

  • Generate a calibration curve by preparing standards containing known concentrations of unlabeled decanoic acid and a fixed concentration of the ¹³C-decanoic acid internal standard.

  • Process the standards using the same extraction and derivatization procedure as the samples.

  • Plot the ratio of the peak area of the unlabeled decanoic acid derivative to the peak area of the ¹³C-labeled internal standard derivative against the concentration of the unlabeled decanoic acid.

  • Determine the concentration of decanoic acid in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow for (¹³C)Decanoic Acid Quantification

experimental_workflow sample Plasma Sample add_is Add ¹³C-Decanoic Acid Internal Standard sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction drying1 Dry Down Extract extraction->drying1 derivatization Derivatization (BF₃-Methanol) drying1->derivatization extraction2 FAME Extraction (Hexane) derivatization->extraction2 drying2 Dry & Concentrate extraction2->drying2 gcms GC-MS Analysis (SIM Mode) drying2->gcms quantification Quantification gcms->quantification

Caption: A generalized workflow for the quantification of (¹³C)decanoic acid.

Simplified Decanoic Acid Metabolic and Signaling Interactions

signaling_pathway cluster_cell Cell cluster_outside Extracellular Decanoic_Acid_in Decanoic Acid mTORC1 mTORC1 Decanoic_Acid_in->mTORC1 Inhibits Peroxisome Peroxisome Decanoic_Acid_in->Peroxisome Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Decanoic_Acid_out Decanoic Acid (from MCT diet) Decanoic_Acid_out->Decanoic_Acid_in Enters Cell

Caption: Decanoic acid's influence on mTORC1 signaling and peroxisomal β-oxidation.[10][11][12][13]

References

Technical Support Center: LC-MS Analysis of (10¹³C)Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of (10¹³C)decanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of (10¹³C)decanoic acid?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, (10¹³C)decanoic acid, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Common interfering substances in biological matrices include phospholipids, salts, and proteins.[2]

Q2: Why is a stable isotope-labeled internal standard like (10¹³C)decanoic acid used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[1] Because (10¹³C)decanoic acid is chemically identical to the endogenous analyte (decanoic acid) but has a different mass, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, variations in sample preparation, injection volume, and ionization are normalized, leading to more accurate and precise quantification.

Q3: What are the most common causes of significant ion suppression for medium-chain fatty acids?

A3: The most common causes include:

  • High concentrations of phospholipids: These are abundant in plasma and serum and are known to cause significant ion suppression in electrospray ionization (ESI).

  • Insufficient sample cleanup: Residual proteins, salts, and other endogenous compounds can interfere with the ionization process.

  • Inadequate chromatographic separation: Co-elution of matrix components with the analyte of interest is a primary cause of matrix effects.[2][4]

Q4: Can I use a different internal standard if I don't have (10¹³C)decanoic acid?

A4: While a SIL-IS is ideal, a structural analog can sometimes be used. However, it will not co-elute exactly with decanoic acid and may experience different matrix effects, potentially compromising the accuracy of quantification. If using an analog, thorough validation is crucial to demonstrate that it adequately compensates for matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of (10¹³C)decanoic acid.

Issue 1: Poor Peak Shape and Tailing
  • Possible Cause: Suboptimal mobile phase composition or pH. Interaction of the analyte with active sites in the LC system.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For fatty acids, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in a consistent protonation state.

    • Optimize Organic Solvent: Experiment with different gradients of acetonitrile or methanol to achieve better peak symmetry.

    • Use a High-Quality Column: Employ a column specifically designed for polar compounds or one with end-capping to minimize secondary interactions.

Issue 2: High Signal Variability Between Replicate Injections
  • Possible Cause: Significant and variable matrix effects between samples. Inconsistent sample preparation.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Consider switching from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering compounds.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5] However, ensure the analyte concentration remains above the limit of quantification.

    • Check for Phospholipid Contamination: If analyzing plasma or serum, use a phospholipid removal plate or a targeted extraction method to eliminate this major source of ion suppression.

Issue 3: Low Analyte Recovery
  • Possible Cause: Inefficient extraction of decanoic acid from the sample matrix. Analyte binding to labware.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Test different organic solvents and solvent mixtures for LLE or SPE to find the optimal conditions for decanoic acid extraction.

    • Adjust pH during Extraction: The extraction efficiency of carboxylic acids can be highly dependent on the pH of the sample. Adjusting the pH to suppress the ionization of decanoic acid can improve its partitioning into an organic solvent.

    • Use Low-Binding Labware: Fatty acids can adsorb to plastic surfaces. Use polypropylene or silanized glassware to minimize this effect.

Quantitative Data on Matrix Effects

The following table provides a representative example of how to quantify matrix effects using the post-extraction spike method.[2] The matrix factor (MF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Matrix SourceAnalyteInternal StandardAnalyte Peak Area (Matrix)Analyte Peak Area (Neat Solution)Matrix Factor (MF)Ion Suppression/Enhancement
Human PlasmaDecanoic Acid(10¹³C)Decanoic Acid85,600150,2000.57Suppression
Human UrineDecanoic Acid(10¹³C)Decanoic Acid125,400148,9000.84Suppression
Rat Liver HomogenateDecanoic Acid(10¹³C)Decanoic Acid72,100151,5000.48Suppression
Cell Culture MediaDecanoic Acid(10¹³C)Decanoic Acid165,300150,8001.10Enhancement

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the (10¹³C)decanoic acid internal standard working solution (e.g., at 1 µg/mL).

  • Acidification: Add 10 µL of 1 M HCl to acidify the sample.

  • Extraction: Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 30% B

    • 4.1-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Decanoic Acid: Q1 171.1 -> Q3 127.1

    • (10¹³C)Decanoic Acid: Q1 181.1 -> Q3 136.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with (10¹³C)Decanoic Acid IS Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for (10¹³C)decanoic acid LC-MS analysis.

decanoic_acid_pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_membrane Cell Membrane DecanoicAcid Decanoic Acid (C10) BetaOx β-Oxidation DecanoicAcid->BetaOx Activation FAS Fatty Acid Synthesis DecanoicAcid->FAS Elongation AMPAR AMPA Receptor DecanoicAcid->AMPAR Inhibition AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones LongerChains Longer Chain Fatty Acids FAS->LongerChains

Caption: Simplified metabolic and signaling pathways of decanoic acid.[6][7]

References

Technical Support Center: Optimizing Chromatography for (10¹³C)Decanoic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of (10¹³C)decanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC separation of (10¹³C)decanoic acid?

A common and effective starting point is reverse-phase HPLC (RP-HPLC). The chromatographic behavior of (10¹³C)decanoic acid is expected to be nearly identical to its unlabeled counterpart. Therefore, methods established for decanoic acid are directly applicable. A typical setup includes a C8 or C18 column with a mobile phase consisting of an acetonitrile and water gradient.[1][2][3] An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the fatty acid is in its protonated form, which leads to better peak shape and retention.[2][4]

Q2: How does the ¹³C isotopic label affect the chromatographic separation?

In liquid chromatography, the primary drivers of separation are the physicochemical properties of the analyte, such as polarity and size. The mass difference between (10¹³C)decanoic acid and unlabeled decanoic acid is very small and generally does not result in a significant change in retention time under typical RP-HPLC conditions. While a small isotope effect on retention is theoretically possible, it is often not observable in practice. For most applications, it is safe to assume that the retention time will be virtually identical.

Q3: What detection method is most suitable for (10¹³C)decanoic acid?

The choice of detector depends on the experimental goals.

  • UV Detector: Decanoic acid lacks a strong UV chromophore, making direct UV detection challenging.[5] Detection at low wavelengths (around 205-210 nm) is possible but can suffer from low sensitivity and baseline noise due to solvent absorbance.[5][6] Derivatization with a UV-absorbing tag, such as p-bromophenacyl bromide, can significantly enhance sensitivity.[7][8]

  • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for analyzing non-volatile compounds like fatty acids and is not affected by the mobile phase composition, providing a stable baseline even with gradients.[5]

  • Refractive Index (RI) Detector: RI detectors can be used for the analysis of underivatized fatty acids, but they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[1]

  • Mass Spectrometry (MS): This is the ideal detector for specifically analyzing (10¹³C)decanoic acid. An HPLC-MS system allows for the selective monitoring of the ion corresponding to the labeled compound, providing high sensitivity and specificity.[9][10] For MS-compatible methods, it is recommended to use volatile mobile phase modifiers like formic acid instead of phosphoric acid.[2]

Q4: Is Gas Chromatography (GC) a viable alternative for analyzing (10¹³C)decanoic acid?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including isotopically labeled ones.[9] It typically requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs).[4] GC-MS offers excellent resolution and sensitivity and is particularly useful for metabolic studies where the incorporation of the ¹³C label needs to be precisely quantified.

Troubleshooting Guides

Peak Shape Problems
Problem Potential Causes Solutions
Peak Tailing Secondary interactions with the stationary phase; Mobile phase pH close to the pKa of decanoic acid; Column overload.Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase; Ensure the sample is dissolved in a solvent weaker than the mobile phase; Reduce the injection volume or sample concentration.
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.Dilute the sample or reduce the injection volume; Dissolve the sample in the initial mobile phase.
Split Peaks Partially blocked column frit; Column void or contamination; Sample solvent incompatible with the mobile phase.[11][12]Reverse flush the column; Replace the column if a void has formed; Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.[11][12]
Retention Time and Resolution Issues
Problem Potential Causes Solutions
Retention Time Drift Poor column temperature control; Changes in mobile phase composition; Column not properly equilibrated.[11]Use a column oven to maintain a stable temperature; Prepare fresh mobile phase daily; Increase the column equilibration time between runs.[11]
Loss of Resolution Column degradation; Change in mobile phase composition.Replace the column; Prepare fresh mobile phase and ensure accurate composition.
No or Poor Retention Mobile phase is too strong (too much organic solvent).Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.
Baseline and Pressure Problems
Problem Potential Causes Solutions
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector cell; Detector lamp failing.[11][12]Degas the mobile phase; Flush the system with a strong solvent; Replace the detector lamp.[11][12]
High Backpressure Blockage in the system (e.g., column frit, tubing); Precipitated buffer in the mobile phase.[13]Reverse flush the column; Filter the mobile phase and samples; Check for any crimped tubing.[13]
Low Backpressure Leak in the system (e.g., loose fitting, worn pump seal).[13]Check and tighten all fittings; Replace pump seals if necessary.[13]

Experimental Protocols

Protocol 1: RP-HPLC Method for Underivatized Medium-Chain Fatty Acids

This protocol is adapted from a method for the analysis of octanoic and decanoic acids.[1]

  • Column: C8, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Methanol/Water with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detector: ELSD or RI. (If using MS, replace TFA with 0.1% formic acid).

Protocol 2: RP-HPLC Method for Derivatized Medium-Chain Fatty Acids

This protocol involves a pre-column derivatization step to enhance UV detection.[7][8]

  • Derivatization: React the fatty acid sample with a derivatizing agent such as p-bromophenacyl bromide to form a phenacyl ester.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial conditions: e.g., 70% acetonitrile.

    • Gradient: Linearly increase to 90-100% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detector: UV at 254 nm.

Data Presentation

Table 1: Example HPLC Parameters for Medium-Chain Fatty Acid Separation

ParameterMethod 1 (Underivatized)[1]Method 2 (Derivatized)[3]
Column C8 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Isocratic: 60% Methanol, 40% Water, 0.1% TFAGradient: Acetonitrile and Water
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°CAmbient or controlled (e.g., 30°C)
Detection RI or ELSDUV (e.g., 220 nm)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample containing (10¹³C)decanoic acid extraction Lipid Extraction sample->extraction derivatization Derivatization (Optional) e.g., for UV/GC extraction->derivatization If required injection Inject Sample derivatization->injection separation RP-HPLC Separation (C8 or C18 column) injection->separation detection Detection (MS, ELSD, UV) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for the analysis of (10¹³C)decanoic acid.

troubleshooting_logic cluster_tailing Tailing Peak cluster_splitting Split Peak cluster_fronting Fronting Peak start Poor Peak Shape? cause_tail Secondary Interactions? pH Issue? start->cause_tail Yes, Tailing cause_split Column Blockage? Solvent Mismatch? start->cause_split Yes, Splitting cause_front Column Overload? start->cause_front Yes, Fronting solution_tail Add Acidic Modifier (e.g., 0.1% TFA) cause_tail->solution_tail solution_split Reverse Flush Column Adjust Sample Solvent cause_split->solution_split solution_front Reduce Injection Volume Dilute Sample cause_front->solution_front

Caption: Troubleshooting logic for common peak shape issues.

References

Technical Support Center: (10¹³C)Decanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments with (10¹³C)decanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in (10¹³C)decanoic acid experiments?

A1: Contamination in (10¹³C)decanoic acid experiments can arise from several sources, including:

  • Solvents and Reagents: Impurities in solvents, even those of high purity grades, can introduce contaminating fatty acids.

  • Labware: Plasticware can leach plasticizers (e.g., phthalates) and other chemicals that interfere with analysis. Glassware that has not been properly cleaned can harbor residual lipids.

  • Cross-Contamination: Using the same equipment for different fatty acids without rigorous cleaning can lead to cross-contamination.

  • Atmospheric and Environmental Contaminants: Dust and other airborne particles can introduce unwanted compounds.

  • Biological Sources: Contamination from bacteria or fungi can introduce their own fatty acids, altering the isotopic enrichment.

Q2: How can I minimize contamination from labware?

A2: To minimize contamination from labware, it is crucial to follow strict cleaning protocols. For glassware, this typically involves washing with a laboratory-grade detergent, followed by rinsing with purified water and then solvent rinsing (e.g., with hexane or chloroform/methanol) to remove any residual lipids. For applications highly sensitive to organic contamination, glassware can be baked in a kiln. Whenever possible, use glass or polypropylene labware instead of polystyrene, as polystyrene is more prone to leaching.

Q3: What purity grade of (10¹³C)decanoic acid should I use?

A3: The required purity grade depends on the sensitivity of your application. For metabolic tracing studies using mass spectrometry, it is essential to use (10¹³C)decanoic acid with high isotopic and chemical purity (typically ≥98%) to ensure accurate results. Always refer to the supplier's certificate of analysis for detailed purity information.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in mass spectrometry analysis Contamination from solvents or labware.Run a blank analysis of your solvent and extraction procedure to identify the source of the contaminating peaks. Ensure rigorous cleaning of all glassware and use high-purity solvents.
Low isotopic enrichment in cells or tissues Poor uptake of (10¹³C)decanoic acid.Optimize the concentration of the labeled fatty acid and the incubation time. Ensure the fatty acid is properly complexed with a carrier like bovine serum albumin (BSA) for efficient delivery into cells.
Contamination with unlabeled decanoic acid.Verify the purity of your (10¹³C)decanoic acid stock. Check all reagents and labware for potential sources of unlabeled fatty acid contamination.
Inconsistent results between replicates Inconsistent experimental procedures.Standardize all steps of the experimental protocol, including cell seeding density, incubation times, and extraction procedures.
Cross-contamination between samples.Use fresh pipette tips for each sample and avoid any contact between different samples during processing.

Quantitative Data: Supplier Purity Comparison

Supplier Product Name Reported Isotopic Purity Reported Chemical Purity
Sigma-Aldrich Decanoic-1,2,3,4,5,6,7,8,9,10-¹³C₁₀ acid99 atom % ¹³C≥98% (GC)
Cayman Chemical Decanoic Acid-¹³C₁₀≥98%≥98%
Cambridge Isotope Laboratories, Inc. Decanoic acid (1,2,3,4,5,6,7,8,9,10-¹³C₁₀)99%>98%

Note: Purity data is subject to batch-to-batch variability. Always consult the certificate of analysis for the specific lot you are using.

Experimental Protocols

Protocol 1: Preparation of (10¹³C)Decanoic Acid-BSA Complex for Cell Culture
  • Prepare a stock solution of (10¹³C)decanoic acid: Dissolve the desired amount of (10¹³C)decanoic acid in ethanol to a concentration of 100 mM.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a concentration of 10% (w/v).

  • Complex the fatty acid with BSA: While vortexing the BSA solution, slowly add the (10¹³C)decanoic acid stock solution to achieve the desired final concentration. A molar ratio of 3:1 (fatty acid:BSA) is commonly used.

  • Incubate the complex: Incubate the mixture at 37°C for 30 minutes to allow for complete complexation.

  • Sterilize the complex: Sterilize the (10¹³C)decanoic acid-BSA complex by passing it through a 0.22 µm filter.

  • Add to cell culture: The complex is now ready to be added to your cell culture medium at the desired final concentration.

Protocol 2: Lipid Extraction from Cultured Cells
  • Harvest cells: After incubation with (10¹³C)decanoic acid, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism: Add ice-cold methanol to the cells and scrape them from the culture dish.

  • Transfer to a glass tube: Transfer the cell suspension to a glass tube with a Teflon-lined cap.

  • Add chloroform: Add chloroform to the tube to achieve a chloroform:methanol ratio of 2:1 (v/v).

  • Vortex and incubate: Vortex the mixture vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Phase separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be 2:1:0.8 (v/v/v).

  • Centrifuge: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.

  • Collect the organic phase: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry and reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for your downstream analysis (e.g., mass spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fa Prepare (10¹³C)Decanoic Acid-BSA Complex incubation Incubate Cells with (10¹³C)Decanoic Acid prep_fa->incubation prep_cells Seed and Culture Cells prep_cells->incubation harvest Harvest and Quench Cells incubation->harvest extract Lipid Extraction harvest->extract ms_analysis Mass Spectrometry Analysis extract->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for metabolic tracing with (10¹³C)decanoic acid.

troubleshooting_workflow start Unexpected Peaks in Mass Spec Data? check_blank Run Solvent and Extraction Blank start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank source_solvent Source is Solvent or Extraction Procedure peaks_in_blank->source_solvent Yes source_sample Source is Sample-Specific (e.g., Cross-Contamination) peaks_in_blank->source_sample No clean_glassware Implement Rigorous Glassware Cleaning source_solvent->clean_glassware use_high_purity Use High-Purity Solvents source_solvent->use_high_purity review_handling Review Sample Handling Procedures source_sample->review_handling

Caption: Troubleshooting guide for unexpected mass spectrometry peaks.

ppar_signaling deca (10¹³C)Decanoic Acid cell_membrane Cell Membrane deca->cell_membrane ppar PPARα cell_membrane->ppar Binds to complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex pPRE PPRE (Peroxisome Proliferator Response Element) complex->pPRE Binds to gene_expression Target Gene Expression pPRE->gene_expression metabolism Fatty Acid Metabolism gene_expression->metabolism

Caption: Simplified PPARα signaling pathway involving decanoic acid.

Validation & Comparative

Validating (10,11,12-¹³C)Decanoic Acid as a Tracer for Fatty Acid Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (10,11,12-¹³C)decanoic acid as a tracer for fatty acid oxidation (FAO) with other common alternatives. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate tracer for your research needs.

Comparison with Alternative Tracers

Stable isotope-labeled fatty acids are invaluable tools for non-invasively measuring fatty acid oxidation rates in vivo. The choice of tracer, particularly between medium-chain fatty acids (MCFAs) like decanoic acid and long-chain fatty acids (LCFAs) like palmitic or oleic acid, can significantly influence the experimental outcomes and their interpretation.

Medium-chain triglycerides are metabolized differently than long-chain triglycerides.[1][2][3] Following oral administration, MCFAs are rapidly absorbed and transported directly to the liver via the portal vein, where they are readily oxidized. In contrast, LCFAs are incorporated into chylomicrons, enter the lymphatic system, and have a more complex and slower metabolic fate. These differences in metabolism are reflected in the rate and extent of their oxidation to CO₂.

Quantitative Comparison of Tracer Oxidation

The following table summarizes data from a study comparing the oxidation rates of a ¹³C-labeled medium-chain triglyceride (trioctanoate) and a ¹³C-labeled long-chain triglyceride (trioleate) in healthy humans. While this study used octanoate (C8), its metabolic behavior is a strong proxy for that of decanoate (C10) due to their similarities as medium-chain fatty acids.

TracerAdministration RouteMean Oxidation Rate (over 7.5 hours)
¹³C-Trioctanoate (MCFA) Oral34.7%[1][2]
Parenteral31.0%[1]
¹³C-Trioleate (LCFA) Oral25.3%[1]
Parenteral24.9%[1][3]

Data from Metges, C. C., & Wolfram, G. (1991). Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans. The Journal of nutrition, 121(1), 31–36.[1][2][3]

The results clearly indicate that the medium-chain fatty acid, trioctanoate, is oxidized to a greater extent and more rapidly than the long-chain fatty acid, trioleate, regardless of the administration route.[1][2][3] This suggests that ¹³C-decanoic acid would also be a sensitive tracer for measuring fatty acid oxidation.

Experimental Protocols

The following is a generalized protocol for a ¹³C-medium-chain fatty acid breath test to assess fatty acid oxidation.

Subject Preparation
  • Fasting: Subjects should fast for at least 8-12 hours overnight prior to the test to ensure a metabolic baseline.[1]

  • Dietary Restrictions: Avoid foods with high natural ¹³C abundance (e.g., corn, pineapple) for 24-48 hours before the test.

  • Medications: Discontinue any non-essential medications that may interfere with gastric motility or fatty acid metabolism, as advised by a physician.

  • Physical Activity: Subjects should refrain from strenuous physical activity on the day of the test.

Tracer Administration and Breath Collection
  • Baseline Breath Sample: Collect a baseline breath sample before administering the tracer.

  • Test Meal: The ¹³C-decanoic acid tracer is typically incorporated into a standardized liquid or solid meal. For example, it can be mixed with a liquid formula diet.[1][2] The dosage of the tracer should be carefully controlled (e.g., 100 mg).[1][3]

  • Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 4-8 hours after ingestion of the test meal.[1] Samples are collected in specialized breath collection bags.

Sample Analysis
  • ¹³CO₂/¹²CO₂ Ratio Measurement: The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).[1][2][3]

  • Calculation of Oxidation Rate: The rate of ¹³CO₂ excretion is used to calculate the cumulative percentage of the administered ¹³C-dose recovered over time, which reflects the rate of fatty acid oxidation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Subject Preparation cluster_test Test Procedure cluster_analysis Sample Analysis Fasting Overnight Fast (8-12h) Diet Avoid ¹³C-rich foods Meds Medication Review Activity No Strenuous Activity Baseline Collect Baseline Breath Sample Activity->Baseline Administer Administer ¹³C-Decanoic Acid in Test Meal Baseline->Administer Collect Collect Breath Samples at Intervals (4-8h) Administer->Collect Measure Measure ¹³CO₂/¹²CO₂ Ratio (IRMS/NDIRS) Collect->Measure Calculate Calculate Cumulative ¹³C Recovery Measure->Calculate Result Fatty Acid Oxidation Rate Calculate->Result

A simplified workflow for a ¹³C-fatty acid oxidation breath test.

Fatty Acid Oxidation Signaling Pathway

The catabolism of fatty acids occurs primarily in the mitochondria through a process called β-oxidation. This pathway sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂.

Mitochondrial β-Oxidation Pathway Diagram

BetaOxidation cluster_pathway Mitochondrial β-Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (+H₂O) KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA β-Ketoacyl-CoA Thiolase (+CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->FattyAcylCoA Re-enters cycle TCACycle TCACycle AcetylCoA->TCACycle To TCA Cycle

The core cycle of mitochondrial fatty acid β-oxidation.

References

A Comparative Guide to (10-¹³C)Decanoic Acid and Other ¹³C-Labeled Fatty Acids for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Among these, ¹³C-labeled fatty acids are crucial for elucidating the intricacies of lipid metabolism, including fatty acid oxidation, synthesis, and incorporation into complex lipids. This guide provides an objective comparison of (10-¹³C)decanoic acid against other commonly used ¹³C-labeled fatty acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.

Introduction to ¹³C-Labeled Fatty Acids in Metabolic Tracing

Stable isotope tracing with ¹³C-labeled fatty acids allows for the precise tracking of their absorption, transport, and metabolic conversion within cells and whole organisms. By measuring the incorporation of ¹³C into downstream metabolites and end-products like CO₂, researchers can quantify the rates of various metabolic pathways. The choice of fatty acid tracer, particularly its chain length and degree of saturation, significantly influences its metabolic routing and, consequently, the experimental outcomes.

Comparative Analysis of Fatty Acid Metabolism

The metabolic fate of a fatty acid is largely determined by its chain length. Medium-chain fatty acids (MCFAs), such as octanoic acid (C8) and decanoic acid (C10), are metabolized differently from long-chain fatty acids (LCFAs) like palmitic acid (C16) and oleic acid (C18:1).

Oxidation Rates: A Tale of Two Classes

A primary determinant of a fatty acid's utility as a metabolic tracer is its rate of oxidation. Studies consistently show that MCFAs are more rapidly oxidized than LCFAs.

A study comparing the oxidation of ¹³C-labeled trioctanoate (the triglyceride form of octanoic acid) and trioleate (the triglyceride form of oleic acid) in healthy humans found that trioctanoate was oxidized more rapidly and to a greater extent. After both oral and parenteral administration, the average oxidation rate for trioctanoate over 7.5 hours was significantly higher than that of trioleate[1][2].

Furthermore, a direct comparison of the catabolic rates of ¹³C-labeled octanoic acid and palmitic acid in mice revealed that octanoic acid is catabolized three times faster than palmitic acid[1]. This rapid oxidation makes medium-chain fatty acids excellent tracers for studying pathways of energy production.

A study on neuronal cells provided a direct comparison between the β-oxidation rates of ¹³C-labeled octanoic acid (C8) and decanoic acid (C10). The results indicated that decanoic acid was β-oxidized at a significantly lower rate, approximately 20% that of octanoic acid[3][4]. This difference was attributed to decanoic acid's greater dependence on the carnitine palmitoyltransferase I (CPT1) transport system, which is less active in neurons[3][4].

Fatty Acid TracerChain LengthModel SystemKey FindingReference
[¹³C]TrioctanoateC8 (MCFA)HumanHigher and more rapid oxidation rate compared to [¹³C]Trioleate.[1][2]
[¹³C]TrioleateC18:1 (LCFA)HumanLower and slower oxidation rate compared to [¹³C]Trioctanoate.[1][2]
[¹³C]Octanoic AcidC8 (MCFA)MouseCatabolized 3 times faster than [¹³C]Palmitic Acid.[1]
[¹³C]Palmitic AcidC16 (LCFA)MouseSlower catabolism compared to [¹³C]Octanoic Acid.[1]
[¹³C]Octanoic AcidC8 (MCFA)Neuronal CellsSignificantly higher β-oxidation rate than [¹³C]Decanoic Acid.[3][4]
[¹³C]Decanoic AcidC10 (MCFA)Neuronal Cellsβ-oxidation rate is ~20% that of [¹³C]Octanoic Acid.[3][4]
Cellular Metabolism and Tissue-Specific Effects

Beyond oxidation, the chain length of a fatty acid influences its effects on cellular metabolism and its propensity to accumulate in tissues, which can impact cellular signaling and contribute to metabolic diseases.

In skeletal muscle cells, MCFAs (decanoic acid and lauric acid) have been shown to induce less lipid accumulation and increase mitochondrial oxidative capacity compared to LCFAs (palmitic acid, oleic acid, and linoleic acid). Mice fed diets rich in MCFAs also exhibited increased energy expenditure, reduced adiposity, and better glucose tolerance compared to those on an LCFA-rich diet.

Conversely, a study comparing the effects of lauric acid (C12) and palmitic acid (C16) in a mouse model of diet-induced obesity found that while both saturated fatty acids led to metabolic derangements, the extent of adipose tissue inflammation, systemic insulin resistance, and liver injury was less pronounced with lauric acid compared to palmitic acid.

Experimental Protocols

In Vivo Fatty Acid Oxidation via ¹³C Breath Test

The ¹³C breath test is a non-invasive method to assess the in vivo oxidation of a ¹³C-labeled substrate. The rate of appearance of ¹³CO₂ in expired air is proportional to the rate of substrate oxidation.

Protocol Outline:

  • Subject Preparation: Subjects typically fast overnight to ensure a stable metabolic baseline.

  • Baseline Sample: A baseline breath sample is collected before administration of the tracer.

  • Tracer Administration: The ¹³C-labeled fatty acid (e.g., (10-¹³C)decanoic acid) is administered orally, often mixed with a standardized meal to control for gastric emptying effects.

  • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS).

  • Data Analysis: The rate of ¹³CO₂ excretion is calculated and used to determine the cumulative percentage of the administered dose that has been oxidized over time.

In Vitro Fatty Acid Oxidation Assay

This assay measures the oxidation of fatty acids by cultured cells, providing insights into mitochondrial function.

Protocol Outline:

  • Cell Culture: Plate cells in a suitable multi-well plate and culture to the desired confluency.

  • Substrate Preparation: Prepare a solution of the ¹³C-labeled fatty acid complexed with bovine serum albumin (BSA) in a suitable assay medium.

  • Cell Treatment: Replace the culture medium with the fatty acid-containing assay medium.

  • Incubation: Incubate the cells for a defined period to allow for fatty acid uptake and oxidation.

  • Metabolite Extraction: At the end of the incubation, quench the metabolic activity and extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment in key metabolites of the TCA cycle (e.g., citrate, succinate, malate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the contribution of the ¹³C-labeled fatty acid to mitochondrial metabolism.[5]

Visualizing Metabolic Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Fatty_Acid_Beta_Oxidation ¹³C-Fatty Acyl-CoA ¹³C-Fatty Acyl-CoA ¹³C-Acetyl-CoA ¹³C-Acetyl-CoA ¹³C-Fatty Acyl-CoA->¹³C-Acetyl-CoA β-Oxidation TCA Cycle TCA Cycle ¹³C-Acetyl-CoA->TCA Cycle ¹³CO₂ ¹³CO₂ TCA Cycle->¹³CO₂ Breath_Test_Workflow cluster_0 Subject cluster_1 Analysis Fasting Fasting Baseline Breath Sample Baseline Breath Sample Fasting->Baseline Breath Sample Oral Administration of ¹³C-Fatty Acid Oral Administration of ¹³C-Fatty Acid Baseline Breath Sample->Oral Administration of ¹³C-Fatty Acid Serial Breath Sampling Serial Breath Sampling Oral Administration of ¹³C-Fatty Acid->Serial Breath Sampling IRMS Analysis (¹³CO₂/¹²CO₂) IRMS Analysis (¹³CO₂/¹²CO₂) Serial Breath Sampling->IRMS Analysis (¹³CO₂/¹²CO₂) Calculation of Oxidation Rate Calculation of Oxidation Rate IRMS Analysis (¹³CO₂/¹²CO₂)->Calculation of Oxidation Rate In_Vitro_FAO_Workflow cluster_0 Cell Culture cluster_1 Analysis Cell Seeding Cell Seeding Incubation with ¹³C-Fatty Acid Incubation with ¹³C-Fatty Acid Cell Seeding->Incubation with ¹³C-Fatty Acid Metabolite Extraction Metabolite Extraction Incubation with ¹³C-Fatty Acid->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Metabolic Flux Analysis Metabolic Flux Analysis LC-MS/MS Analysis->Metabolic Flux Analysis

References

Cross-Validation of GC-MS and LC-MS for the Analysis of (10¹³C)Decanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount for metabolic studies, pharmacokinetic analyses, and tracer-based research. (10¹³C)decanoic acid, a stable isotope-labeled medium-chain fatty acid, is a critical tool in these investigations. Its analysis is predominantly carried out using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Fundamental Differences

Gas chromatography and liquid chromatography are both separation techniques that are coupled with mass spectrometry for detection and quantification. The primary distinction lies in the mobile phase used to carry the sample through the chromatographic column.[1] GC-MS employs an inert gas, making it suitable for volatile and thermally stable compounds.[1] In contrast, LC-MS utilizes a liquid mobile phase, which is ideal for a wider range of compounds, including those that are non-volatile or thermally labile.[1]

For the analysis of fatty acids like decanoic acid, GC-MS necessitates a derivatization step to increase the volatility and thermal stability of the analyte.[2] This process chemically modifies the carboxylic acid group into a less polar and more volatile ester.[3] Common derivatization approaches include the formation of fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.[2][4] While LC-MS can sometimes analyze underivatized fatty acids, derivatization is often employed to enhance ionization efficiency and, consequently, sensitivity.[5][6]

Comparison of Performance Characteristics

The choice between GC-MS and LC-MS often depends on the specific requirements of the assay, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput. The following table summarizes key performance metrics for the analysis of decanoic acid using both techniques.

Performance MetricGC-MSLC-MS/MS (with 3-NPH Derivatization)
Limit of Detection (LOD) 0.4 - 1.6 ng/mL0.0003 - 2.29 mg/L (analyte in solution)
Limit of Quantification (LOQ) 1.1 - 4.8 ng/mLS/N ratio of 10
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10% (intraday), < 15% (interday)< 15%
Accuracy/Recovery (%) 85 - 115%85 - 115%

Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and derivatization method used. The data presented is a synthesis from multiple sources to provide a general comparison.

GC-MS generally offers excellent sensitivity and is considered a gold standard for fatty acid analysis.[7] However, the mandatory derivatization step can be time-consuming.[8] LC-MS/MS, particularly with derivatization, also provides high sensitivity and may offer higher throughput due to simpler sample preparation in some cases.[6]

Experimental Protocols

GC-MS Analysis of (10¹³C)Decanoic Acid (as Methyl Ester)

This protocol outlines the derivatization of (10¹³C)decanoic acid to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.

1. Sample Preparation and Derivatization (Esterification):

  • Materials:

    • (10¹³C)decanoic acid standard/sample

    • Internal standard (e.g., heptadecanoic acid)

    • 14% Boron trifluoride in methanol (BF₃-methanol)

    • Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • GC vials with inserts

  • Procedure:

    • To 100 µL of the sample containing (10¹³C)decanoic acid and the internal standard, add 50 µL of 14% BF₃-methanol in a glass tube with a screw cap.

    • Cap the tube tightly and heat at 60°C for 60 minutes.

    • Cool the tube to room temperature.

    • Add 0.5 mL of saturated NaCl solution.

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • Repeat the hexane extraction twice more, combining the hexane layers.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of hexane (e.g., 100 µL) and transfer to a GC vial with an insert for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: DB-FastFAME, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 40°C/min.

    • Ramp to 240°C at 25°C/min, hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of (10¹³C)decanoic acid methyl ester and the internal standard.

LC-MS/MS Analysis of (10¹³C)Decanoic Acid (with 3-NPH Derivatization)

This protocol describes a sensitive method for the analysis of (10¹³C)decanoic acid using derivatization with 3-nitrophenylhydrazine (3-NPH) followed by LC-MS/MS.

1. Sample Preparation and Derivatization:

  • Materials:

    • (10¹³C)decanoic acid standard/sample

    • Internal standard (e.g., ¹³C-labeled short-chain fatty acid)

    • Isopropanol (for protein precipitation)

    • 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile/water.

    • 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 6% pyridine in 50:50 acetonitrile/water.

    • 0.1% Formic acid in water

    • LC vials

  • Procedure:

    • For protein precipitation, add 100 µL of cold isopropanol to 50 µL of the sample. Add the internal standard.

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

    • Transfer 40 µL of the supernatant to a clean tube.

    • Add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine.

    • Incubate the mixture at 40°C for 30 minutes.

    • Dilute the reaction mixture with 0.1% formic acid in water to a final volume suitable for injection (e.g., 1 mL).

    • Transfer to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with a low percentage of B (e.g., 15%).

    • Linearly increase the percentage of B to elute the analyte.

    • Include a wash step with a high percentage of B and a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the 3-NPH derivative of (10¹³C)decanoic acid and the internal standard.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample + (10¹³C)Decanoic Acid IS_add Add Internal Standard Sample->IS_add Deriv Derivatization: BF₃-Methanol @ 60°C IS_add->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract Dry Evaporation & Reconstitution Extract->Dry Vial Transfer to GC Vial Dry->Vial GC_Inject Injection Vial->GC_Inject GC_Sep GC Separation (FAME Column) GC_Inject->GC_Sep MS_Ion EI Ionization GC_Sep->MS_Ion MS_Detect MS Detection (SIM Mode) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: GC-MS workflow for (10¹³C)decanoic acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample + (10¹³C)Decanoic Acid Precip Protein Precipitation (Isopropanol) Sample->Precip Deriv Derivatization: 3-NPH/EDC @ 40°C Precip->Deriv Dilute Dilution Deriv->Dilute Vial Transfer to LC Vial Dilute->Vial LC_Inject Injection Vial->LC_Inject LC_Sep LC Separation (C18 Column) LC_Inject->LC_Sep MS_Ion ESI Ionization (Negative Mode) LC_Sep->MS_Ion MS_Detect MS/MS Detection (MRM Mode) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: LC-MS/MS workflow for (10¹³C)decanoic acid analysis.

Summary and Recommendations

Both GC-MS and LC-MS are robust and sensitive techniques for the quantitative analysis of (10¹³C)decanoic acid. The selection of the optimal method depends on the specific research question, available instrumentation, and desired throughput.

Choose GC-MS when:

  • High sensitivity and selectivity are the primary requirements.

  • A well-established and validated method for fatty acid analysis is preferred.

  • The laboratory has extensive experience with derivatization techniques.

Choose LC-MS/MS when:

  • High throughput is a key consideration, as sample preparation can be more straightforward.

  • Analysis of other, less volatile or thermally labile metabolites from the same sample is also required.

  • The sample matrix is complex, and the high selectivity of MS/MS can help to reduce interferences.

Ultimately, a thorough cross-validation of both methods in the specific biological matrix of interest is recommended to ensure data accuracy and reliability for any critical research or drug development application.

References

A Researcher's Guide to Isotopic Labeling: (13C)Decanoic Acid vs. (D2)Decanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is a critical decision in designing metabolic studies. This guide provides an objective comparison of two commonly used stable isotopes of decanoic acid: carbon-13 (13C) labeled and deuterium (D2) labeled decanoic acid. By examining their performance, potential isotopic effects, and analytical considerations, this document aims to equip researchers with the necessary information to select the optimal tracer for their specific experimental needs.

At a Glance: Key Differences and Considerations

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of molecules in biological systems. Both 13C and D2-labeled decanoic acid serve as excellent tools for this purpose, allowing researchers to track the incorporation of this medium-chain fatty acid into various metabolic pathways. The primary distinction lies in the nature of the isotopic label and its potential influence on the molecule's biochemical behavior and analytical detection.

Feature(13C)Decanoic Acid(D2)Decanoic Acid
Isotopic Label Heavy isotope of carbon (¹³C)Heavy isotope of hydrogen (²H or D)
Tracer Fidelity Generally considered to have minimal to no isotopic effect on metabolic pathways.Potential for kinetic isotope effects, which may alter reaction rates.
Mass Spectrometry Clear mass shift per incorporated ¹³C atom, facilitating isotopologue analysis.Can be used as an internal standard; potential for more complex fragmentation patterns.
Primary Use Ideal for flux analysis and tracing the carbon backbone through metabolic pathways.Often used as an internal standard for quantification; also used in tracer studies.

Performance in Metabolic Tracing: A Closer Look

The choice between (13C)decanoic acid and (D2)decanoic acid hinges on the specific research question.

(13C)Decanoic Acid: When the goal is to trace the carbon skeleton of decanoic acid through metabolic pathways such as β-oxidation and the citric acid cycle, 13C-labeling is the preferred method. The incorporation of 13C results in a predictable and easily detectable mass shift in downstream metabolites, allowing for the quantification of metabolic flux.[1][2] The mass isotopomer distribution (MID) provides detailed information on the contribution of decanoic acid to various metabolic pools.[1]

(D2)Decanoic Acid: Deuterium labeling is also a valuable tool for metabolic tracing. However, the greater mass difference between protium (¹H) and deuterium (²H) can sometimes lead to a "kinetic isotope effect" (KIE). This means that the C-D bond is stronger than the C-H bond, and reactions involving the cleavage of this bond may proceed at a slower rate. While some studies on other fatty acids have shown minimal isotopic effects in vivo after appropriate corrections, the potential for KIE should be considered, especially when studying enzyme kinetics.[3] Deuterated compounds are frequently used as internal standards in mass spectrometry-based quantification because they co-elute with the unlabeled analyte but are distinguishable by their mass.

A comparative study on essential fatty acids found no significant differences in the plasma concentrations of 2H versus 13C isotopomers 24 hours after administration, suggesting minimal isotope effect in that context when data is properly corrected.[3] However, the same study noted that endogenous fatty acid pools had a greater suppressive effect on the measurement of 13C-labeled fatty acids compared to their deuterated counterparts.[3]

Quantitative Data Summary

Mass Spectrometry Comparison

The following table summarizes the expected mass spectral characteristics of unlabeled, 13C-labeled, and D2-labeled decanoic acid. The fragmentation patterns are based on typical electron ionization (EI) mass spectrometry of fatty acid methyl esters (FAMEs).

CompoundMolecular Ion (M+)Key Fragment IonsNotes
Decanoic Acid (Unlabeled)m/z 172m/z 74 (McLafferty rearrangement), m/z 87, m/z 101, m/z 115, m/z 129, m/z 143 (loss of alkyl fragments)The m/z 74 fragment is characteristic of saturated FAMEs.
[1-¹³C]Decanoic Acidm/z 173m/z 75 (¹³C-containing McLafferty fragment), m/z 87, m/z 101, m/z 115, m/z 129, m/z 143The shift in the McLafferty fragment confirms the label at the carboxyl carbon.
[U-¹³C₁₀]Decanoic Acidm/z 182m/z 84, m/z 99, m/z 114, m/z 129, m/z 144, m/z 159All fragments containing carbon will show a mass shift.
[2,2-D2]Decanoic Acidm/z 174m/z 76 (D2-containing McLafferty fragment), m/z 87, m/z 101, m/z 115, m/z 129, m/z 143The position of the deuterium label influences the mass of specific fragments.

Note: The exact m/z values will depend on the derivatization method used (e.g., methyl ester, trimethylsilyl ester).

Experimental Protocols

Stable Isotope Labeling of Cultured Cells

This protocol describes a general procedure for labeling cultured cells with either (13C)decanoic acid or (D2)decanoic acid.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • (13C)decanoic acid or (D2)decanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile PBS

Procedure:

  • Prepare Labeling Medium: Dissolve the isotopically labeled decanoic acid in ethanol and conjugate it to fatty acid-free BSA. Add the labeled decanoic acid-BSA conjugate to the cell culture medium to the desired final concentration.

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Labeling: Remove the growth medium and wash the cells with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction: After incubation, wash the cells with ice-cold PBS and quench metabolism by adding a cold solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for further analysis.

Analysis of Labeled Fatty Acids and Metabolites by GC-MS

This protocol outlines the general steps for the analysis of labeled fatty acids and their metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cell extracts from labeling experiment

  • Internal standard (e.g., a deuterated fatty acid of a different chain length)

  • Derivatization reagent (e.g., methanolic HCl for FAMEs)

  • Organic solvents (e.g., hexane, chloroform, methanol)

  • GC-MS instrument

Procedure:

  • Lipid Extraction: Perform a lipid extraction from the cell lysates using a method such as the Folch or Bligh-Dyer procedure.

  • Derivatization: Derivatize the fatty acids to a volatile form, most commonly fatty acid methyl esters (FAMEs), by heating with methanolic HCl.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different fatty acid esters based on their volatility and interaction with the column. The mass spectrometer then detects and fragments the eluting compounds, providing information on their mass and structure.

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distribution of decanoic acid and its downstream metabolites. This involves correcting for the natural abundance of 13C.

Visualizing Metabolic Pathways and Workflows

Decanoic Acid Metabolism and PPARγ Signaling

Decanoic acid is not only a substrate for energy production but also a signaling molecule that can activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] Activation of PPARγ leads to the transcriptional regulation of genes involved in lipid metabolism and adipogenesis.

Decanoic_Acid_PPARg_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Decanoic_Acid_ext Decanoic Acid Decanoic_Acid_int Decanoic Acid Decanoic_Acid_ext->Decanoic_Acid_int Transport PPARg PPARγ Decanoic_Acid_int->PPARg Binds to Beta_Oxidation β-Oxidation Decanoic_Acid_int->Beta_Oxidation PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex RXR RXR RXR->PPARg_RXR_complex PPRE PPRE PPARg_RXR_complex->PPRE Binds to mRNA mRNA Target_Proteins Target Proteins (e.g., FABP4, CD36) mRNA->Target_Proteins Translation Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Gene_Transcription->mRNA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Decanoic acid signaling through PPARγ and its entry into β-oxidation.

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a metabolic study using isotopically labeled decanoic acid.

Experimental_Workflow Start Start: Design Experiment Cell_Culture 1. Cell Culture and Labeling Start->Cell_Culture Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Prep 3. Sample Preparation (Derivatization) Metabolite_Extraction->Sample_Prep GC_MS 4. GC-MS Analysis Sample_Prep->GC_MS Data_Analysis 5. Data Analysis (Isotopologue Distribution) GC_MS->Data_Analysis Interpretation 6. Biological Interpretation Data_Analysis->Interpretation

Caption: A typical workflow for a stable isotope tracing experiment.

Conclusion

Both (13C)decanoic acid and (D2)decanoic acid are valuable tools for metabolic research. The choice between them should be guided by the specific aims of the study. For tracing carbon flow and performing metabolic flux analysis, (13C)decanoic acid is the superior choice due to the absence of a significant isotopic effect and the straightforward interpretation of mass isotopomer distributions. (D2)decanoic acid is an excellent internal standard for quantification and can also be used for tracing studies, provided that the potential for kinetic isotope effects is considered and accounted for in the experimental design and data analysis. By understanding the nuances of each tracer, researchers can design more robust and informative metabolic studies.

References

Assessing the Kinetic Isotope Effect of (10-¹³C)Decanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of (10-¹³C)decanoic acid with alternative isotopic labeling strategies, supported by theoretical principles and experimental data from related fatty acids. Due to the limited availability of direct experimental data for (10-¹³C)decanoic acid in the current literature, this guide establishes a framework for its assessment based on foundational principles of KIE and data from analogous systems.

Principles of the Kinetic Isotope Effect in Fatty Acid Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] This effect arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, thus slowing the reaction rate.[1]

In the context of fatty acid metabolism, KIE studies are instrumental in elucidating reaction mechanisms, particularly in identifying the rate-determining step of processes like oxidation. The two most commonly employed isotopes for studying fatty acid metabolism are deuterium (²H) and carbon-13 (¹³C).

  • Deuterium (²H) KIE: Replacing a hydrogen atom with deuterium results in a significant mass change, leading to a large and readily measurable primary KIE when a C-H bond is cleaved in the rate-determining step.[2]

  • Carbon-13 (¹³C) KIE: The substitution of ¹²C with ¹³C results in a much smaller relative mass change, and consequently, a significantly smaller KIE.[3] These smaller effects can be more challenging to measure but can provide valuable insights into reactions where carbon bond cleavage is central.

Comparative Analysis of Isotopic Labeling in Fatty Acids

Isotopic LabelFatty AcidReaction TypeObserved/Expected KIE (k_light / k_heavy)Key Insights
(10-¹³C) Decanoic Acid Hypothetical Oxidation ~1.02 - 1.05 (Expected) A small, normal KIE is expected, indicating that C-C bond cleavage at the 10-position is part of the rate-determining step. Measurement requires highly sensitive techniques.
(11,11-d₂) Linoleic Acid Free Radical Oxidation ~10 [2]A very large primary KIE, confirming that C-H bond abstraction at the bis-allylic position is the rate-determining step in lipid peroxidation.[1][2]
(d₃₁) Palmitic Acid Protein Dissociation (gas phase) Inverse KIE (~0.98 at 25°C) [4]An inverse KIE suggests a tightening of vibrational frequencies in the transition state, providing mechanistic details about protein-ligand interactions.[4]
Variably Deuterated Arachidonic Acid Enzymatic Oxygenation Up to ~10-12 [5][6]Demonstrates that the position of isotopic labeling is critical for probing specific enzymatic mechanisms (e.g., COX and LOX pathways).[5][6]

Experimental Protocols for Determining the Kinetic Isotope Effect

The determination of the KIE for (10-¹³C)decanoic acid would necessitate a highly controlled experimental setup. The following protocol outlines a general methodology based on established practices for studying fatty acid metabolism.

Protocol: In Vitro Oxidation of (10-¹³C)Decanoic Acid

1. Materials:

  • (10-¹³C)decanoic acid (isotopically labeled substrate)
  • Unlabeled decanoic acid (natural abundance)
  • Mitochondrial fractions or purified enzymes (e.g., Acyl-CoA oxidase)
  • Reaction buffer (e.g., phosphate buffer with appropriate cofactors like FAD)
  • Quenching solution (e.g., ice-cold methanol)
  • Internal standard (e.g., a structurally similar fatty acid with a different mass)

2. Reaction Setup:

  • Prepare two sets of reaction mixtures: one with (10-¹³C)decanoic acid and the other with unlabeled decanoic acid.
  • Initiate the reaction by adding the mitochondrial fraction or purified enzyme to the reaction buffer containing the fatty acid substrate.
  • Incubate the reactions at a constant temperature (e.g., 37°C).
  • Collect aliquots at various time points.
  • Quench the reaction by adding the ice-cold quenching solution.

3. Sample Analysis (LC-MS/MS):

  • Extract the fatty acids from the quenched reaction mixtures.
  • Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Monitor the disappearance of the reactant (decanoic acid) and the appearance of the product over time for both the labeled and unlabeled species.

4. Data Analysis:

  • Calculate the initial reaction rates (v) for both the ¹²C (v_light) and ¹³C (v_heavy) decanoic acid.
  • The kinetic isotope effect is determined as the ratio of these rates: KIE = v_light / v_heavy .

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic context, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Prep1 Prepare Reaction Mixtures (Labeled and Unlabeled) Prep2 Add Enzyme/Mitochondria Prep1->Prep2 React Incubate at 37°C Prep2->React Quench Quench Reaction React->Quench Extract Extract Fatty Acids Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Calc Calculate Reaction Rates LCMS->Calc KIE Determine KIE Calc->KIE Fatty_Acid_Oxidation DecanoicAcid (10-¹³C)Decanoic Acid AcylCoA Decanoyl-CoA DecanoicAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Octanoyl-CoA KetoacylCoA->ShorterAcylCoA Thiolase TCACycle TCA Cycle AcetylCoA->TCACycle

References

A Comparative Guide to the Biological Equivalence of (10¹³C)Decanoic Acid and Natural Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (10¹³C)decanoic acid and its naturally occurring counterpart, decanoic acid. The focus is on biological equivalence, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their study designs.

Introduction to Decanoic Acid and its Isotopic Labeling

Decanoic acid, a saturated medium-chain fatty acid (MCFA), plays a significant role in various physiological processes. It is a key component of the ketogenic diet and is primarily metabolized in the liver through β-oxidation to produce ketone bodies and acetyl-CoA. Isotopic labeling of decanoic acid with Carbon-13 (¹³C) at the C10 position, creating (10¹³C)decanoic acid, provides a powerful tool for tracing its metabolic fate in vivo and in vitro without altering its chemical properties. This guide examines the evidence supporting the biological equivalence of (10¹³C)decanoic acid to its natural, unlabeled form.

Comparative Biological Data

The fundamental premise of using isotopically labeled compounds in metabolic research is that their biological behavior is identical to their unlabeled counterparts. Studies involving ¹³C-labeled decanoic acid have consistently demonstrated this principle. The primary metabolic pathway for both forms is mitochondrial β-oxidation.

ParameterNatural Decanoic Acid(10¹³C)Decanoic AcidExpected Outcome of Comparative Analysis
Primary Metabolic Pathway Mitochondrial β-oxidationMitochondrial β-oxidationIdentical metabolic fate
Primary Site of Metabolism Liver (Mitochondria)Liver (Mitochondria)Identical tissue distribution and metabolism
Major Metabolic Products Acetyl-CoA, Ketone Bodies (Acetoacetate, β-hydroxybutyrate)¹³C-labeled Acetyl-CoA, ¹³C-labeled Ketone BodiesIdentical metabolic products, with the ¹³C label incorporated into downstream metabolites
Cellular Uptake Mechanism Passive diffusion and protein-mediated transportPassive diffusion and protein-mediated transportNo significant difference in uptake rates
Biological Effects Seizure reduction (in ketogenic diet), antimicrobial propertiesExpected to be identicalNo significant difference in physiological or cellular effects

Experimental Protocols

To assess the biological equivalence of (10¹³C)decanoic acid and natural decanoic acid, several key experiments can be performed. The following are detailed methodologies for such comparative studies.

Cellular Uptake Assay

This assay measures the rate at which cells in culture take up decanoic acid.

Methodology:

  • Cell Culture: Plate cells (e.g., hepatocytes, neurons) in a multi-well plate and grow to a confluent monolayer.

  • Incubation: Prepare a solution of either natural decanoic acid or (10¹³C)decanoic acid complexed to bovine serum albumin (BSA) in a suitable buffer.

  • Treatment: Remove the culture medium from the cells and add the decanoic acid solution. Incubate for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis: At each time point, wash the cells with ice-cold buffer to stop uptake and then lyse the cells to release intracellular contents.

  • Quantification: Analyze the cell lysates for the concentration of decanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the ¹³C isotope allows for clear differentiation and quantification of the labeled decanoic acid.

In Vivo Metabolic Tracing

This experiment tracks the metabolism of decanoic acid throughout a living organism.

Methodology:

  • Administration: Administer either natural decanoic acid or (10¹³C)decanoic acid to the subject (e.g., via oral gavage or intravenous injection).

  • Sample Collection: Collect biological samples such as blood, urine, and tissue biopsies at various time points post-administration.

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvent systems.

  • Analysis: Analyze the extracts using LC-MS or GC-MS to identify and quantify decanoic acid and its downstream metabolites (e.g., acetyl-CoA, ketone bodies). The ¹³C label in the experimental group will be detectable in these metabolites, confirming the metabolic pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a highly sensitive technique for the separation and identification of fatty acids.

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

  • GC Separation: Inject the FAMEs onto a GC column. The fatty acids are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for its identification and quantification. In the case of (10¹³C)decanoic acid, the mass of the molecular ion and its fragments will be shifted by +1 atomic mass unit due to the ¹³C atom.

Visualizations

The following diagrams illustrate the key metabolic pathway for decanoic acid and a typical experimental workflow for assessing biological equivalence.

Beta_Oxidation_Pathway Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Decanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Ketoacyl_CoA->Octanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Ketogenesis (Liver)

Caption: Mitochondrial β-oxidation pathway of decanoic acid.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Group_A Group A: Natural Decanoic Acid Administration In Vivo Administration or In Vitro Incubation Group_A->Administration Group_B Group B: (10¹³C)Decanoic Acid Group_B->Administration Sample_Collection Biological Sample Collection (Blood, Tissue, Cells) Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS / GC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Comparison Comparative Data Analysis LC_MS_Analysis->Data_Comparison

Caption: Workflow for assessing the biological equivalence.

Conclusion

The available evidence strongly supports the biological equivalence of (10¹³C)decanoic acid and natural decanoic acid. The introduction of a stable isotope at a single position does not alter the molecule's chemical properties, and therefore its physiological handling is identical to the unlabeled form. Metabolic tracing studies confirm that (10¹³C)decanoic acid follows the same metabolic pathways as natural decanoic acid, making it an invaluable tool for researchers studying fatty acid metabolism, ketogenic diet mechanisms, and related drug development. The experimental protocols outlined in this guide provide a robust framework for further validating this equivalence in specific experimental models.

A Comparative Guide to Metabolomics using (10-¹³C)Decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of metabolomics, stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes. Among these, ¹³C-labeled fatty acids have gained prominence for their ability to trace the fate of lipids in various biological systems. This guide provides a comparative analysis of (10-¹³C)decanoic acid as a metabolic tracer, offering insights into its performance against other commonly used tracers, supported by experimental data and detailed methodologies.

Introduction to (10-¹³C)Decanoic Acid as a Metabolic Tracer

(10-¹³C)Decanoic acid is a stable isotope-labeled medium-chain fatty acid (MCFA). The presence of the heavy ¹³C isotope at a specific position allows for the tracking of its metabolic journey through various pathways. As an MCFA, decanoic acid possesses unique metabolic properties that differentiate it from long-chain fatty acids (LCFAs), such as its ability to be absorbed from the gut directly into the portal vein and to enter mitochondria for β-oxidation independently of the carnitine shuttle. These characteristics make it an attractive tracer for studying fatty acid oxidation and its interplay with other central metabolic pathways.

Comparative Performance Analysis

While direct head-to-head comparative studies of (10-¹³C)decanoic acid against a wide array of other tracers in a single biological system are limited, a comparative analysis can be synthesized from existing literature. The performance of a tracer is typically evaluated based on its uptake, metabolism, and the extent to which its labeled carbons are incorporated into downstream metabolites.

Comparison with Other ¹³C-Labeled Fatty Acids

The choice of fatty acid tracer significantly influences the metabolic pathways that are interrogated.

TracerChain Length & SaturationKey Metabolic InsightsAdvantagesDisadvantages
(10-¹³C)Decanoic Acid C10:0 (MCFA)Mitochondrial fatty acid oxidation, anaplerosis, ketogenesis.Carnitine-independent mitochondrial entry; rapid absorption and oxidation.May not fully represent the metabolism of more abundant LCFAs.
[U-¹³C]Palmitate C16:0 (LCFA)Canonical fatty acid metabolism, including β-oxidation, TCA cycle, and incorporation into complex lipids.Representative of the most common saturated fatty acid in humans.Requires carnitine palmitoyltransferase I (CPT1) for mitochondrial entry, which can be a regulatory point.
[U-¹³C]Oleate C18:1 (Monounsaturated LCFA)Metabolism of unsaturated fatty acids, lipid storage, and membrane synthesis.Reflects the metabolism of the most common monounsaturated fatty acid.Oxidation is a more complex process than for saturated fatty acids.
Comparison with Non-Fatty Acid Tracers

The comparison with non-fatty acid tracers like glucose and glutamine highlights the distinct yet interconnected aspects of cellular metabolism.

TracerClassPrimary Metabolic Pathways TracedKey Insights
(10-¹³C)Decanoic Acid Fatty AcidFatty acid β-oxidation, TCA cycle, ketogenesis.Provides a direct measure of fatty acid catabolism and its contribution to cellular energy.
[U-¹³C]Glucose CarbohydrateGlycolysis, pentose phosphate pathway, TCA cycle, glycogen synthesis.Elucidates central carbon metabolism and the interplay between glycolysis and mitochondrial respiration.
[U-¹³C]Glutamine Amino AcidGlutaminolysis, TCA cycle anaplerosis, amino acid and nucleotide synthesis.Reveals the role of glutamine as a key anaplerotic substrate and a source for biosynthesis.

Experimental Protocols

A generalized protocol for a targeted comparative metabolomics experiment using (10-¹³C)decanoic acid is outlined below. This protocol can be adapted for specific cell types, tissues, or organisms.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Labeling Medium Preparation: Prepare the experimental medium containing (10-¹³C)decanoic acid. The concentration of the tracer should be optimized based on the specific research question and cell type, but a common starting point is in the low millimolar range. The fatty acid should be complexed to bovine serum albumin (BSA) for enhanced solubility and cellular uptake.

  • Isotope Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. The labeling duration can range from a few minutes to several hours, depending on the metabolic pathways of interest.

Metabolite Extraction
  • Quenching Metabolism: After the desired labeling period, rapidly quench cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold PBS.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the cellular metabolites.

Metabolite Analysis by Mass Spectrometry
  • Sample Preparation: The extracted metabolites are dried down and may require derivatization depending on the analytical platform used.

  • LC-MS/MS or GC-MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometer (LC-MS/MS) or a gas chromatography-mass spectrometer (GC-MS) for separation and detection of metabolites.

  • Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest.

Data Analysis
  • Peak Integration: Integrate the peaks corresponding to the different isotopologues of each metabolite.

  • Isotopologue Distribution Analysis: Correct for the natural abundance of ¹³C and calculate the fractional enrichment of ¹³C in each metabolite.

  • Metabolic Flux Analysis: Use the fractional enrichment data to calculate the relative or absolute rates of metabolic pathways.

Visualizing the Workflow and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the central metabolic pathways traced by (10-¹³C)decanoic acid.

G cluster_workflow Experimental Workflow A Cell Culture B Isotope Labeling with (10-¹³C)Decanoic Acid A->B C Metabolite Extraction B->C D LC-MS/MS or GC-MS Analysis C->D E Data Analysis D->E

Caption: A generalized experimental workflow for comparative metabolomics using (10-¹³C)decanoic acid.

G cluster_pathway Metabolic Fate of (10-¹³C)Decanoic Acid cluster_tca TCA Cycle Decanoate (10-¹³C)Decanoic Acid Mitochondria Mitochondria Decanoate->Mitochondria BetaOxidation β-Oxidation AcetylCoA [¹³C₂]Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle KetoneBodies [¹³C]Ketone Bodies AcetylCoA->KetoneBodies Citrate [¹³C₂]Citrate TCACycle->Citrate Anaplerosis Anaplerosis TCACycle->Anaplerosis

Caption: Key metabolic pathways traced by (10-¹³C)decanoic acid.

Conclusion

(10-¹³C)Decanoic acid serves as a valuable tracer for investigating medium-chain fatty acid metabolism. Its unique properties allow for the targeted study of mitochondrial β-oxidation and its contribution to the TCA cycle and ketogenesis. While it may not fully represent the metabolism of long-chain fatty acids, its use in conjunction with other stable isotope tracers, such as ¹³C-labeled glucose, glutamine, and other fatty acids, can provide a comprehensive and multi-faceted view of cellular metabolism. The choice of tracer should be guided by the specific biological question, and the experimental design should be carefully considered to obtain meaningful and interpretable data. The methodologies and comparative data presented in this guide offer a foundation for researchers to design and execute robust metabolomics studies utilizing (10-¹³C)decanoic acid.

A Comparative Guide to Metabolic Labeling with (1-¹³C)decanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metabolic labeling with (1-¹³C)decanoic acid against other common fatty acid tracers. It includes an objective analysis of its performance, detailed experimental protocols, and supporting data to aid in the design and execution of metabolic studies.

Performance Comparison of Fatty Acid Tracers

The reproducibility of metabolic labeling studies is crucial for generating reliable and comparable data. While direct comparative studies on the reproducibility of (1-¹³C)decanoic acid are limited, the following table summarizes key performance indicators for ¹³C-labeled fatty acid tracers based on established methodologies. The intraday repeatability for sample preparation and analysis of fatty acid labeling has been reported to have a relative standard deviation of around 11%.[1]

Parameter (1-¹³C)decanoic Acid Alternative Tracers (e.g., ¹³C-Palmitate, ¹³C-Oleate) References
Tracer Incorporation Efficiency Medium-chain fatty acids (MCFAs) are readily taken up by cells and can be rapidly metabolized.Long-chain fatty acids (LCFAs) are also efficiently incorporated, but their transport into mitochondria is dependent on the carnitine shuttle.[2]
Metabolic Pathways Traced Primarily traces fatty acid β-oxidation and can be used to assess contributions to the TCA cycle and de novo lipogenesis.Traces similar pathways, but differences in chain length and saturation can influence substrate preference and metabolic fate.[2][3]
Analytical Detection Readily detected by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).Also well-established for GC-MS and LC-MS analysis.[4][5][6]
In Vivo Labeling Efficiency In vivo labeling with ¹³C-labeled substrates can achieve significant incorporation, though levels may be lower than in cell culture.Similar in vivo labeling efficiencies are expected, with factors like diet and administration route influencing incorporation.[7][7]
Reported Reproducibility (General) Expected to be similar to other ¹³C-fatty acid tracers, with variability influenced by experimental conditions.Intraday variability for the entire analytical procedure has been reported to be around 11% (RSD).[1][1]

Experimental Protocols

Detailed methodologies are essential for reproducible metabolic labeling experiments. Below are generalized protocols for in vitro and in vivo studies using (1-¹³C)decanoic acid, which can be adapted based on the specific research question.

In Vitro Metabolic Labeling with (1-¹³C)decanoic Acid

Objective: To trace the metabolic fate of decanoic acid in cultured cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • (1-¹³C)decanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solvents for extraction (e.g., methanol, chloroform)

  • Internal standards for quantification

Procedure:

  • Preparation of Labeled Medium: Prepare a stock solution of (1-¹³C)decanoic acid conjugated to BSA. Add the labeled fatty acid-BSA complex to the cell culture medium to the desired final concentration.

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and reach the desired confluency.

  • Labeling: Remove the standard medium and replace it with the prepared ¹³C-labeled medium. Incubate the cells for the desired time course (e.g., 0, 8, 24 hours).[1]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using chloroform and water) to separate polar and nonpolar metabolites.

  • Sample Analysis:

    • Dry the metabolite fractions under a stream of nitrogen.

    • Derivatize the samples as required for GC-MS analysis (e.g., silylation).

    • Analyze the samples by GC-MS or LC-MS/MS to determine the incorporation of ¹³C into downstream metabolites.[4][5]

In Vivo Metabolic Labeling with (1-¹³C)decanoic Acid

Objective: To trace the whole-body metabolism of decanoic acid in an animal model.

Materials:

  • (1-¹³C)decanoic acid

  • Vehicle for administration (e.g., corn oil)

  • Animal model (e.g., mouse)

  • Blood collection supplies

  • Tissue homogenization equipment

Procedure:

  • Tracer Administration: Administer (1-¹³C)decanoic acid to the animal via a suitable route, such as oral gavage or intraperitoneal injection. The tracer is often mixed with a vehicle like corn oil.

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animal and harvest tissues of interest.

  • Plasma and Tissue Processing:

    • Separate plasma from whole blood by centrifugation.

    • Homogenize harvested tissues in an appropriate buffer.

  • Metabolite Extraction: Perform metabolite extraction from plasma and tissue homogenates as described in the in vitro protocol.

  • Sample Analysis: Analyze the extracted metabolites by GC-MS or LC-MS/MS to measure the enrichment of ¹³C in various fatty acids and other metabolic intermediates.[6]

Visualizations

Metabolic Fate of Decanoic Acid

Decanoic acid, a medium-chain fatty acid, is metabolized through several key pathways. The following diagram illustrates its entry into β-oxidation and subsequent contribution to the TCA cycle and fatty acid synthesis.

Decanoic_Acid_Metabolism Metabolic Fate of (1-¹³C)decanoic Acid Decanoic_Acid (1-¹³C)decanoic Acid Acyl_CoA Decanoyl-CoA Decanoic_Acid->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acetyl_CoA (¹³C)-Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Citrate Citrate TCA_Cycle->Citrate Fatty_Acid_Synthesis Fatty Acid Synthesis Citrate->Fatty_Acid_Synthesis via Citrate Shuttle Elongated_FAs Elongated Fatty Acids Fatty_Acid_Synthesis->Elongated_FAs

Caption: Metabolic pathway of (1-¹³C)decanoic acid.

General Experimental Workflow for Metabolic Labeling

The workflow for a typical metabolic labeling experiment involves several key stages, from sample preparation to data analysis.

Experimental_Workflow General Workflow for ¹³C Metabolic Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Prepare ¹³C-labeled (1-¹³C)decanoic Acid Labeling Incubate with ¹³C-Tracer Tracer_Prep->Labeling Sample_Prep Cell Culture or Animal Model Prep Sample_Prep->Labeling Quenching Quench Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Extraction->MS_Analysis for LC-MS Derivatization->MS_Analysis Data_Processing Data Processing and Isotopologue Analysis MS_Analysis->Data_Processing

Caption: Key steps in a ¹³C metabolic labeling experiment.

References

Comparative Guide: Validating the Incorporation of (10¹³C)Decanoic Acid into Complex Lipids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of methodologies for validating the incorporation of (10¹³C)decanoic acid into complex lipids, offering insights for researchers, scientists, and professionals in drug development. We will explore the experimental protocols and data supporting the use of this stable isotope tracer in comparison to other common alternatives.

Introduction to Fatty Acid Tracing

Stable isotope-labeled fatty acids are invaluable tools for tracing the metabolic fate of fatty acids and their incorporation into complex lipids. (10¹³C)decanoic acid, a medium-chain fatty acid labeled with a stable isotope of carbon, allows for precise tracking and quantification within various lipid species. This guide focuses on the validation and comparison of its use against other common fatty acid tracers.

Comparative Analysis of Fatty Acid Tracers

The selection of a fatty acid tracer depends on the specific biological question, the lipid classes of interest, and the analytical platform available. Here, we compare (10¹³C)decanoic acid with two other commonly used tracers: (d₃₁)-palmitic acid (a deuterated long-chain saturated fatty acid) and (1-¹³C)-oleic acid (a ¹³C-labeled long-chain monounsaturated fatty acid).

Table 1: Comparison of Fatty Acid Tracer Performance

Feature(10¹³C)Decanoic Acid(d₃₁)-Palmitic Acid(1-¹³C)-Oleic Acid
Chain Length & Saturation C10:0 (Medium-chain, Saturated)C16:0 (Long-chain, Saturated)C18:1 (Long-chain, Monounsaturated)
Primary Metabolic Pathways Mitochondrial β-oxidation, chain elongation, incorporation into complex lipidsChain elongation, desaturation, incorporation into complex lipids (e.g., phospholipids, triglycerides)Incorporation into complex lipids (e.g., phospholipids, cholesteryl esters), desaturation
Typical Incorporation Rate Moderate to HighHighHigh
Analytical Method GC-MS, LC-MS/MSGC-MS, LC-MS/MSGC-MS, LC-MS/MS
Isotopic Interference LowLow (potential for minor back-exchange)Low
Metabolic Labeling Specificity High for de novo lipogenesis studiesHigh for tracking long-chain fatty acid metabolismHigh for tracking unsaturated fatty acid metabolism

Experimental Protocols

Cell Culture Labeling with (10¹³C)Decanoic Acid

This protocol outlines the steps for labeling cultured cells with (10¹³C)decanoic acid to track its incorporation into cellular lipids.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • (10¹³C)Decanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Organic solvents (e.g., chloroform, methanol)

Procedure:

  • Prepare Labeling Medium: Prepare a stock solution of (10¹³C)decanoic acid complexed to fatty acid-free BSA. The final concentration in the cell culture medium will typically range from 10 to 100 µM.

  • Cell Seeding: Seed cells in culture plates at a desired density and allow them to adhere and grow for 24 hours.

  • Labeling: Remove the growth medium and replace it with the prepared labeling medium containing (10¹³C)decanoic acid.

  • Incubation: Incubate the cells for a specified period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled fatty acid.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.

  • Lipid Extraction: Extract total lipids from the cells using a suitable method, such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation for Analysis: Dry the extracted lipids under a stream of nitrogen and store them at -80°C until analysis by mass spectrometry.

Analysis of Labeled Lipids by Mass Spectrometry

This protocol provides a general workflow for the analysis of lipids labeled with (10¹³C)decanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Chromatographic Separation: Resuspend the lipid extract in a suitable solvent and inject it into the HPLC system. Separate the different lipid classes using a C18 or C30 reverse-phase column with a gradient of mobile phases (e.g., water, acetonitrile, isopropanol with additives like formic acid and ammonium formate).

  • Mass Spectrometry Analysis: Ionize the eluted lipids using electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid species.

  • Data Acquisition: Acquire data in full scan mode to identify all detectable lipid species and in tandem MS (MS/MS) mode to fragment specific ions and confirm their identity. The mass shift corresponding to the ¹³C isotopes will indicate the incorporation of (10¹³C)decanoic acid.

  • Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the labeled lipid species. The enrichment of ¹³C in different lipid classes is calculated by comparing the intensity of the labeled and unlabeled isotopic peaks.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Lipid Tracing

The following diagram illustrates the general workflow for a stable isotope tracing experiment using (10¹³C)decanoic acid.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Prepare (10¹³C)Decanoic Acid Labeling Medium B Incubate Cells with Labeled Medium A->B C Harvest and Wash Cells B->C D Total Lipid Extraction (e.g., Bligh-Dyer) C->D E Dry Lipid Extract D->E F LC-MS/MS Analysis E->F G Lipid Identification & Quantification F->G H Calculate Isotopic Enrichment G->H I Metabolic Pathway Analysis H->I

Caption: Workflow for (10¹³C)decanoic acid lipid tracing.

Metabolic Fate of (10¹³C)Decanoic Acid

This diagram shows the potential metabolic pathways for the incorporation of (10¹³C)decanoic acid into complex lipids.

G DecanoicAcid (10¹³C)Decanoic Acid (C10:0) Mito Mitochondrial β-oxidation DecanoicAcid->Mito Elongation Chain Elongation DecanoicAcid->Elongation LongChainFA ¹³C-Labeled Long-Chain Saturated Fatty Acids (e.g., C16:0, C18:0) Elongation->LongChainFA Desaturation Desaturation LongChainFA->Desaturation ComplexLipids Incorporation into Complex Lipids LongChainFA->ComplexLipids UnsatFA ¹³C-Labeled Unsaturated Fatty Acids Desaturation->UnsatFA UnsatFA->ComplexLipids PL Phospholipids ComplexLipids->PL TG Triglycerides ComplexLipids->TG CE Cholesteryl Esters ComplexLipids->CE

Caption: Metabolic pathways of (10¹³C)decanoic acid.

Conclusion

Validating the incorporation of (10¹³C)decanoic acid into complex lipids provides a powerful approach to study fatty acid metabolism. The choice of tracer and analytical method should be tailored to the specific research question. The protocols and comparative data presented in this guide offer a framework for designing and interpreting stable isotope tracing experiments in lipidomics research. The high specificity and low isotopic interference of (10¹³C)decanoic acid make it a robust tool for elucidating the dynamics of lipid metabolism.

Decanoic Acid Metabolism: A Comparative Analysis in Neuronal and Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolic fate of (10-¹³C)decanoic acid in neuronal and glioblastoma cells, supported by experimental data and detailed protocols.

Decanoic acid, a medium-chain fatty acid, is increasingly recognized for its diverse physiological roles, from serving as an alternative energy source in ketogenic diets to exhibiting potential anti-seizure and anti-cancer properties. Understanding how different cell types metabolize decanoic acid is crucial for elucidating its mechanisms of action and for the development of targeted therapeutic strategies. This guide provides a comparative analysis of the metabolic fate of (10-¹³C)decanoic acid in two distinct cell lines: the human neuroblastoma cell line SH-SY5Y, representing a neuronal model, and the human glioblastoma cell line U87MG, a model for brain cancer.

Quantitative Comparison of Decanoic Acid Metabolism

The metabolic processing of decanoic acid varies significantly between neuronal and glioblastoma cells. While neuronal cells primarily utilize it for energy production through β-oxidation, glioblastoma cells can divert it towards anabolic pathways, such as fatty acid synthesis, to support their rapid proliferation. The following table summarizes the key quantitative differences in the metabolic fate of decanoic acid in SH-SY5Y and U87MG cells.

Metabolic PathwaySH-SY5Y (Neuronal Cells)U87MG (Glioblastoma Cells)Key Findings
β-Oxidation Rate Decanoic acid is β-oxidized at a significantly lower rate compared to the shorter medium-chain fatty acid, octanoic acid (C8). The rate of ¹³CO₂ release from (10-¹³C)decanoic acid is approximately 20% of that from ¹³C-octanoic acid.While direct quantitative data for (10-¹³C)decanoic acid β-oxidation is not highlighted, studies indicate that glioblastoma cells can utilize fatty acids for energy. However, in the presence of decanoic acid, a significant metabolic shift occurs.Neuronal cells display a limited capacity for decanoic acid β-oxidation, suggesting that a substantial portion may be available for other metabolic or signaling functions.
Dependence on CPT1 The β-oxidation of decanoic acid in neuronal cells is clearly dependent on the activity of carnitine palmitoyl transferase I (CPT1), a key enzyme for the transport of long-chain fatty acids into the mitochondria.The specific dependence of decanoic acid β-oxidation on CPT1 in U87MG cells is not explicitly detailed in the compared studies.The CPT1 dependence in neurons suggests that decanoic acid, despite being a medium-chain fatty acid, may follow a mitochondrial entry mechanism similar to that of long-chain fatty acids.
Fatty Acid Synthesis The primary fate of decanoic acid in neuronal cells appears to be catabolic (β-oxidation), with less evidence for significant incorporation into newly synthesized fatty acids.Decanoic acid, but not octanoic acid, stimulates fatty acid synthesis. This is evidenced by metabolomic analyses and is supported by the observation that glutamine may serve as a primary substrate for this process.Glioblastoma cells exhibit metabolic plasticity, utilizing decanoic acid to fuel anabolic pathways that support cell growth and proliferation. This represents a critical difference from the metabolic profile of the neuronal cells.
Ketone Body Production Not a primary fate. The focus is on direct oxidation.In contrast to decanoic acid, octanoic acid treatment leads to increased ketone body production.This further highlights the differential metabolic switching induced by medium-chain fatty acids of varying chain lengths in glioblastoma cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are synthesized protocols for key experiments involved in tracing the metabolic fate of (10-¹³C)decanoic acid.

Protocol 1: Measurement of (10-¹³C)Decanoic Acid β-Oxidation via ¹³CO₂ Release

This protocol is based on the methodology used to assess fatty acid oxidation in cultured cells by measuring the release of isotopically labeled carbon dioxide.

1. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in gas-tight sealed vials and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with serum-free medium.

  • Incubate the cells in a reaction buffer (e.g., Krebs-Ringer buffer) containing the substrate, (10-¹³C)decanoic acid, at a final concentration of 100 µM.

2. ¹³CO₂ Trapping:

  • Inside each sealed vial, place a small microcentrifuge tube containing a CO₂ trapping agent, such as 1 M sodium hydroxide (NaOH).

  • Incubate the vials at 37°C for a defined period (e.g., 2-4 hours) to allow for the metabolism of the labeled fatty acid.

  • Stop the reaction by injecting an acid (e.g., 1 M perchloric acid) into the cell medium, which facilitates the release of all dissolved CO₂ into the gas phase.

  • Continue the incubation for an additional hour to ensure complete trapping of the released ¹³CO₂ by the NaOH solution.

3. Isotope Ratio Mass Spectrometry (IRMS) Analysis:

  • Carefully remove the microcentrifuge tube containing the NaOH solution.

  • Analyze the trapped ¹³CO₂/¹²CO₂ ratio using an isotope ratio mass spectrometer.

  • The rate of β-oxidation is calculated based on the amount of ¹³CO₂ produced per unit of time and normalized to the total protein content of the cells.

Protocol 2: Analysis of Fatty Acid Synthesis using Metabolomics

This protocol outlines a general workflow for a metabolomics study to investigate the effect of decanoic acid on fatty acid synthesis in U87MG cells.

1. Cell Culture and Treatment:

  • Culture U87MG cells in a suitable growth medium (e.g., DMEM) at 37°C and 5% CO₂.

  • Treat the cells with decanoic acid (or a vehicle control) at a specific concentration for a defined period (e.g., 24 hours).

2. Metabolite Extraction:

  • After treatment, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

  • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

  • Centrifuge at high speed to pellet the cell debris and proteins.

  • Collect the supernatant containing the metabolites.

3. GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for gas chromatography (GC) analysis. A common method is two-step derivatization involving methoximation followed by silylation.

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Identify and quantify the metabolites by comparing their retention times and mass spectra to a reference library.

4. Data Analysis:

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by the decanoic acid treatment.

  • Utilize pathway analysis software to determine which metabolic pathways, such as fatty acid synthesis, are significantly affected.

Visualizing the Metabolic Landscape

Diagrams are powerful tools for illustrating complex biological processes. The following visualizations, created using the DOT language, depict the experimental workflow and the differential metabolic pathways of decanoic acid in neuronal and glioblastoma cells.

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_analysis Metabolic Analysis cluster_beta_ox β-Oxidation Assay (SH-SY5Y) cluster_metabolomics Metabolomics (U87MG) cell_culture Cell Culture (SH-SY5Y or U87MG) seeding Seeding in Experimental Plates/Vials cell_culture->seeding add_C13_DA Addition of (10-¹³C)Decanoic Acid seeding->add_C13_DA co2_trapping ¹³CO₂ Trapping add_C13_DA->co2_trapping extraction Metabolite Extraction add_C13_DA->extraction irms Isotope Ratio Mass Spectrometry co2_trapping->irms gcms GC-MS Analysis extraction->gcms data_analysis Data & Pathway Analysis gcms->data_analysis

Experimental workflow for tracing (10-¹³C)decanoic acid metabolism.

metabolic_pathways cluster_shsy5y SH-SY5Y (Neuronal Cells) cluster_u87mg U87MG (Glioblastoma Cells) DA_in_S (10-¹³C)Decanoic Acid CPT1_S CPT1 DA_in_S->CPT1_S Transport Mito_S Mitochondrion BetaOx_S β-Oxidation Mito_S->BetaOx_S CPT1_S->Mito_S CO2_S ¹³CO₂ BetaOx_S->CO2_S Release DA_in_U (10-¹³C)Decanoic Acid Cytosol_U Cytosol DA_in_U->Cytosol_U FAS_U Fatty Acid Synthesis Cytosol_U->FAS_U Stimulation Lipids_U Complex Lipids FAS_U->Lipids_U Incorporation Glutamine_U Glutamine Glutamine_U->FAS_U Substrate

Differential metabolic fate of decanoic acid in neuronal and glioblastoma cells.

Safety Operating Guide

Proper Disposal of Decanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical procedures for the proper disposal of decanoic acid (also known as capric acid) in research and drug development environments. While decanoic acid is not classified as a hazardous waste under federal RCRA regulations, it is recognized as being harmful to aquatic life with long-lasting effects, necessitating responsible disposal. Adherence to institutional guidelines and local regulations is paramount.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of decanoic acid waste should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedures

The primary and recommended method for disposing of decanoic acid waste is through a licensed environmental waste management contractor.

Procedure 1: Disposal via Licensed Waste Contractor (Recommended)

  • Waste Collection: Collect decanoic acid waste in a dedicated, properly labeled, and sealed container. The container must be compatible with carboxylic acids.

  • Labeling: Clearly label the waste container with "Decanoic Acid" and any other components present in the waste stream. Include appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed waste disposal company.

Procedure 2: Laboratory Neutralization (For specific cases, with EHS approval)

In some instances, neutralization of small quantities of decanoic acid waste to a carboxylate salt may be permissible as a pre-treatment step, but only with prior approval from your institution's EHS department. The resulting neutralized solution may still be subject to local wastewater discharge regulations.

Quantitative Data for Decanoic Acid Disposal

The following table summarizes key data relevant to the disposal and safety profile of decanoic acid.

ParameterValueSource
RCRA Hazardous Waste Status Not a hazardous waste under 40 CFR 261.
Aquatic Toxicity (Fathead Minnow) LC50: 22 mg/L, 96 hours
Aquatic Toxicity (Daphnia magna) EC50: 25 mg/L, 48 hours
Persistence and Degradability Readily biodegradable.
Bioaccumulative Potential No significant bioaccumulation is expected.

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test animals in a given time. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of the test population.

Experimental Protocol: Neutralization of Decanoic Acid Waste

This protocol details the methodology for neutralizing decanoic acid waste. This procedure must be approved by your EHS office before implementation.

Objective: To neutralize acidic decanoic acid waste to a less hazardous carboxylate salt solution prior to final disposal.

Materials:

  • Decanoic acid waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or Sodium Bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate glass beaker or flask

  • Personal Protective Equipment (PPE)

Methodology:

  • Preparation: Perform the entire procedure in a chemical fume hood. Place the beaker containing the decanoic acid waste on a stir plate and add a magnetic stir bar.

  • Dilution (Optional): If the waste is highly concentrated, it may be diluted with water to better control the neutralization reaction, which is exothermic.

  • Slow Addition of Base: Begin stirring the solution. Slowly and carefully add the sodium hydroxide solution (or sodium bicarbonate) dropwise to the decanoic acid waste.

  • Monitoring pH: Periodically check the pH of the solution using a pH strip or a pH meter. The target pH is typically between 6.0 and 8.0 for neutral solutions.

  • Control Temperature: Be aware that the reaction generates heat. If the container becomes excessively warm, pause the addition of the base to allow it to cool.

  • Completion: Continue adding the base until the pH of the solution is stable within the target neutral range.

  • Final Disposal: The resulting sodium decanoate salt solution must be disposed of according to institutional and local regulations. Do not assume it can be poured down the drain without EHS approval. Transfer the neutralized solution to a properly labeled waste container for collection.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of decanoic acid in a laboratory environment.

G cluster_0 cluster_1 cluster_2 start Start: Decanoic Acid Waste Generated identify 1. Identify Waste (Decanoic Acid, Contaminants) start->identify consult 2. Consult Institutional & Local Regulations (Contact EHS) identify->consult decision 3. Is Lab Treatment (Neutralization) Permitted by EHS? consult->decision lab_treat 4a. Perform Neutralization Protocol decision->lab_treat Yes contractor 4b. Collect in Labeled Container decision->contractor No (Default/Recommended) dispose_neutral 5a. Dispose of Neutralized Salt (As per EHS / Local Regulations) lab_treat->dispose_neutral dispose_contractor 5b. Dispose via Licensed Waste Contractor contractor->dispose_contractor

Caption: Decision workflow for the disposal of decanoic acid waste.

Personal protective equipment for handling (1013C)decanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of decanoic acid (CAS 334-48-5), also known as capric acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Decanoic acid is a saturated fatty acid that, while not classified as a highly hazardous substance, can cause skin and eye irritation upon contact.[1][2][3] Inhalation of dust may also lead to respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various scenarios involving decanoic acid.

Scenario Required Personal Protective Equipment
Routine Handling & Use Eye Protection: Safety glasses or goggles.[3][4] Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the specific task and breakthrough times provided by the manufacturer.[4] Body Protection: Laboratory coat.[3][4] Respiratory Protection: Not generally required in a well-ventilated area. If dust is generated, a dust respirator is recommended.[4]
Spill Cleanup Eye Protection: Safety goggles or a face shield.[5] Hand Protection: Thick nitrile or neoprene gloves.[6] Body Protection: Protective clothing to prevent skin contact.[4] Boot covers may be necessary for larger spills.[5] Respiratory Protection: A dust respirator should be worn, especially if the spilled material is a powder.[4]
Disposal Eye Protection: Safety glasses or goggles.[3] Hand Protection: Chemically resistant gloves.[3] Body Protection: Laboratory coat.[3]

Standard Operating Procedure for Handling Decanoic Acid

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[3][7][8]
  • Assemble all necessary equipment and reagents before handling the acid.
  • Don the appropriate PPE as outlined in the table above for "Routine Handling & Use."
  • Locate the nearest eyewash station and safety shower before beginning work.[8]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[7][8]
  • Minimize the generation of dust if working with the solid form.[7][8]
  • Keep containers tightly closed when not in use.[1][7]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[3][7]
  • Clean the work area and any contaminated equipment.
  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2][4][7]

Emergency Response Plan

1. Skin Contact:

  • Immediately flush the affected skin with plenty of running water for at least 15 minutes.[7] If soap is available, use it to wash the area.[4]
  • Remove any contaminated clothing.[6][7]
  • Seek medical attention if skin irritation occurs or persists.[2][4][7]

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][7]
  • If present, remove contact lenses after the initial flushing.[1][2][4]
  • Seek immediate medical attention.[1][7]

3. Inhalation:

  • Move the affected person to fresh air.[1]
  • If breathing is difficult, provide oxygen.
  • Seek medical attention if the person feels unwell.[1]

4. Ingestion:

  • Do NOT induce vomiting.[7]
  • Rinse the mouth with water.[7]
  • Seek immediate medical attention.[7]

5. Spill Response:

  • Alert personnel in the immediate area.[4][6]
  • For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain and absorb the spill.[7][9]
  • For acid spills, a neutralizer such as sodium bicarbonate can be carefully applied from the outside in.[6][10]
  • Use non-sparking tools to collect the absorbed or neutralized material into a suitable, labeled container for hazardous waste disposal.[5]
  • Clean the spill area with soap and water.[6]
  • For large spills, evacuate the area and contact emergency services.[4]

Visual Safety Protocols

The following diagrams illustrate key decision-making processes for ensuring safety when handling decanoic acid.

PPE_Selection_Workflow cluster_ppe PPE Selection for Decanoic Acid Handling start Identify Handling Task routine Routine Use start->routine spill Spill Cleanup start->spill disposal Waste Disposal start->disposal ppe_routine Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat routine->ppe_routine ppe_spill Enhanced PPE: - Goggles/Face Shield - Thick Gloves - Protective Clothing - Dust Respirator spill->ppe_spill ppe_disposal Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat disposal->ppe_disposal

Caption: PPE selection workflow for handling decanoic acid.

Waste_Disposal_Workflow cluster_disposal Decanoic Acid Waste Disposal Workflow start Generate Waste is_spill Is it from a spill? start->is_spill spill_waste Collect absorbed/ neutralized material is_spill->spill_waste Yes routine_waste Collect excess reagent and empty containers is_spill->routine_waste No container Place in a sealed, labeled hazardous waste container spill_waste->container routine_waste->container storage Store in a designated hazardous waste accumulation area container->storage disposal_vendor Dispose of through an authorized waste management vendor storage->disposal_vendor

Caption: Waste disposal workflow for decanoic acid.

Disposal Plan

All decanoic acid waste, including contaminated absorbent materials, must be treated as hazardous waste.[2]

  • Collect waste in a clearly labeled, sealed container.[4][7]

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.[8]

  • Dispose of the waste in accordance with all local, state, and federal regulations.[4][7] Consult your institution's environmental health and safety office for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1013C)decanoic acid
Reactant of Route 2
(1013C)decanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.